1H-Pyrido[2,3-b][1,4]oxazin-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1H-pyrido[2,3-b][1,4]oxazin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-6-4-11-7-5(9-6)2-1-3-8-7/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCGDMOVBPCMHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC=C(N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724489 | |
| Record name | 1H-Pyrido[2,3-b][1,4]oxazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-32-1 | |
| Record name | 1H-Pyrido[2,3-b][1,4]oxazin-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrido[2,3-b][1,4]oxazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1H-Pyrido[2,3-b]oxazin-2-ol structural elucidation and characterization
Structural Elucidation and Characterization of 1H-Pyrido[2,3-b][1,4]oxazin-2-ol: A Comprehensive Technical Guide
Executive Summary
The pyrido[2,3-b][1,4]oxazine bicyclic scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, demonstrating profound utility in the development of targeted therapies, including novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors[1]. Within this chemical space, the characterization of 1H-pyrido[2,3-b][1,4]oxazin-2-ol presents a unique analytical challenge. The molecule exists in a dynamic lactam-lactim tautomeric equilibrium, interconverting between its enol (2-ol) and keto (2-one) forms.
For researchers and drug development professionals, unambiguously assigning the dominant tautomeric state in both solution and solid phases is critical. The tautomeric form directly dictates the molecule's hydrogen-bond donor/acceptor profile, solubility, target-binding affinity, and overall pharmacokinetic behavior. This whitepaper outlines a self-validating, orthogonal analytical strategy—combining multinuclear NMR, High-Resolution Mass Spectrometry (HRMS), and X-Ray Crystallography (XRD)—to achieve absolute structural elucidation.
Structural Dynamics: The Lactam-Lactim Tautomerism
The core structural ambiguity of 1H-pyrido[2,3-b][1,4]oxazin-2-ol stems from proton migration between the N1 nitrogen and the exocyclic oxygen at C2. This prototropic shift is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the microenvironment[2].
-
The Lactam Form (1H-pyrido[2,3-b][1,4]oxazin-2-one): Typically dominates in polar protic or polar aprotic solvents (e.g., DMSO-
, Methanol- ) and in the solid state. The highly polarized N-H bond acts as a strong hydrogen-bond donor, stabilizing the structure through solvent interactions or intermolecular dimerization. -
The Lactim Form (1H-pyrido[2,3-b][1,4]oxazin-2-ol): Can be observed or enriched in non-polar, non-hydrogen-bonding environments (e.g., CDCl
, gas phase), where the molecule minimizes its dipole moment.
Diagram illustrating the environmental causality of the lactam-lactim tautomeric equilibrium.
Analytical Strategy for Structural Elucidation
To prevent misassignment, a single analytical technique is insufficient. A self-validating workflow must be employed, where the causality of one experiment (e.g., a missing N-H proton in
Orthogonal analytical workflow for the structural elucidation of pyrido-oxazine derivatives.
Multinuclear and 2D NMR Spectroscopy
NMR is the most powerful tool for resolving tautomeric mixtures in solution.
-
H NMR: The lactam N1-H proton is highly deshielded, typically appearing as a broad singlet around 11.0–11.8 ppm in DMSO-
. In contrast, the lactim O-H proton often appears slightly upfield (~10.0–10.5 ppm) and exhibits different exchange kinetics with D O. -
C and HMBC: The C2 carbon is diagnostic. In the lactam form, it resonates as a carbonyl (~165 ppm). In the lactim form, it shifts upfield to an enolic carbon (~155 ppm). Heteronuclear Multiple Bond Correlation (HMBC) is critical: a strong 2-bond correlation (
) from the N1-H proton to the C2 carbonyl carbon definitively proves the lactam state. -
N NMR: The hybridization state of the N1 nitrogen changes from
-like (amide/lactam, ~130 ppm) to (imine/lactim, ~200 ppm)[3].
High-Resolution Mass Spectrometry (HRMS)
While HRMS (via ESI-TOF) cannot distinguish between tautomers due to their identical exact mass (C
Single-Crystal X-Ray Diffraction (XRD)
XRD provides absolute confirmation of the 3D conformation and the preferred tautomer in the solid state. Pyrido[2,3-b][1,4]oxazin-2-ones typically crystallize as hydrogen-bonded dimers, where the N1-H donates to the C2=O of an adjacent molecule.
Experimental Workflows & Protocols
Protocol 1: Variable Temperature (VT) NMR for Tautomer Resolution
Causality: Rapid proton exchange at room temperature can cause signal broadening, obscuring the N-H or O-H signals. Lowering the temperature slows the exchange rate, allowing distinct signals for both tautomers to be resolved and integrated.
-
Sample Preparation: Dissolve 15 mg of the highly purified compound in 0.6 mL of anhydrous DMF-
(chosen for its low freezing point and high polarity). -
Shimming and Tuning: Insert the sample into a 500 MHz or higher NMR spectrometer. Perform rigorous 3D shimming and tune the probe for
H and C. -
Baseline Acquisition (298 K): Acquire a standard 1D
H spectrum (ns=16, d1=2s). Note any broad singlets >10 ppm. -
Temperature Titration: Lower the probe temperature in 10 K increments down to 233 K. Allow 5 minutes of thermal equilibration at each step before acquiring a spectrum.
-
Data Processing: Process the spectra with a 0.3 Hz line broadening. Calculate the tautomeric ratio by integrating the distinct N-H (lactam) and O-H (lactim) peaks at the lowest temperature.
Protocol 2: Single-Crystal Growth via Vapor Diffusion
Causality: Vapor diffusion allows for a slow, thermodynamically controlled decrease in solubility, which is critical for forming high-quality, defect-free single crystals suitable for XRD.
-
Solvent Selection: Dissolve 5 mg of the compound in 0.5 mL of a good solvent (e.g., Methanol) in a small inner vial.
-
Anti-Solvent Chamber: Place the inner vial (uncapped) into a larger outer vial containing 3 mL of a volatile anti-solvent (e.g., Diethyl ether).
-
Sealing and Incubation: Tightly cap the outer vial. Store the chamber in a vibration-free environment at a constant 20°C.
-
Harvesting: Over 3–7 days, the anti-solvent will slowly diffuse into the inner vial, inducing crystallization. Harvest the crystals suspended in Paratone oil to prevent degradation prior to mounting on the diffractometer.
Quantitative Data & Physicochemical Profiling
Table 1: Diagnostic NMR Chemical Shifts for Tautomer Differentiation
(Note: Values are representative for the unsubstituted core in DMSO-
| Nucleus / Assignment | Lactam Form (2-one) | Lactim Form (2-ol) | Diagnostic Feature |
| ~11.5 ppm (br s, 1H) | ~10.2 ppm (br s, 1H) | D | |
| ~4.8 ppm (s, 2H) | N/A (Forms =CH if fully conjugated) | Singlet indicates isolated methylene in lactam. | |
| ~165.0 ppm | ~155.0 ppm | Carbonyl (C=O) vs. Enol (C-OH) carbon shift. | |
| ~130.0 ppm | ~200.0 ppm | Amide nitrogen vs. Imine nitrogen shift. |
Table 2: General Physicochemical Properties
| Property | Value / Description |
| Molecular Formula | C |
| Exact Mass | 150.0429 Da |
| Topological Polar Surface Area (TPSA) | 58.2 Ų (Lactam form) |
| Hydrogen Bond Donors | 1 (N-H or O-H depending on tautomer) |
| Hydrogen Bond Acceptors | 3 (N8, O4, and C2=O/C2-OH) |
Conclusion
The structural elucidation of 1H-pyrido[2,3-b][1,4]oxazin-2-ol requires a rigorous, multi-faceted analytical approach due to its inherent lactam-lactim tautomerism. By leveraging the synergistic capabilities of multinuclear NMR, HRMS, and X-ray crystallography, researchers can confidently assign the dominant structural state. Understanding these structural dynamics is not merely an academic exercise; it is a fundamental prerequisite for rational drug design, ensuring that the correct molecular entity is optimized for target engagement and pharmacokinetic stability.
References
-
Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Advances (2025). URL: [Link]
-
15N and 31P NMR Insights into Lactam–Lactim Tautomerism Activity Using cyclo-μ-Imidopolyphosphates. The Journal of Physical Chemistry B (2015). URL: [Link]
Sources
Technical Guide: Spectroscopic Profiling of 1H-Pyrido[2,3-b]oxazin-2-ol
The following technical guide details the spectroscopic characterization of 1H-Pyrido[2,3-b][1,4]oxazin-2-ol (also known by its predominant tautomer, 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one ).
Introduction & Structural Context
The pyrido[2,3-b][1,4]oxazine scaffold represents a critical bioisostere in medicinal chemistry, often utilized to mimic quinoline or quinoxaline cores in kinase inhibitors (e.g., EGFR inhibitors) and antibacterial agents.[1]
For the analytical scientist, the primary challenge in characterizing 1H-Pyrido[2,3-b]oxazin-2-ol lies in its lactam-lactim tautomerism . While the IUPAC name "2-ol" suggests an aromatic enol species, the compound predominantly exists in the keto (lactam) form in the solid state and in polar aprotic solvents (DMSO, DMF).
Tautomeric Equilibrium
Understanding this equilibrium is a prerequisite for interpreting the spectroscopic data correctly.
-
Form A (Lactam/Keto): 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one. Characterized by a carbonyl stretch (IR) and an amide proton (NMR).
-
Form B (Lactim/Enol): 1H-Pyrido[2,3-b][1,4]oxazin-2-ol. Characterized by a hydroxyl group and extended aromaticity.
Note: The data presented below focuses on the experimentally dominant Lactam (2-one) form.
Figure 1: Tautomeric equilibrium favoring the lactam form in polar media.
Experimental Protocols
Sample Preparation[3][4][5][6]
-
NMR: Dissolve ~5-10 mg of the compound in 0.6 mL of DMSO-d6 . Chloroform-d (
) is often unsuitable due to poor solubility of the unsubstituted bicyclic amide. -
IR: Prepare a KBr pellet (1-2% sample in dry KBr) or use ATR (Attenuated Total Reflectance) on the neat solid.
-
Mass Spectrometry: Dissolve in Methanol/Water (1:1) with 0.1% Formic Acid for ESI+ ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7]
The
H NMR Data (400 MHz, DMSO-d6)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| NH | 10.8 - 11.2 | Broad Singlet | 1H | - | Lactam NH (Exchangeable with |
| H-6 | 7.95 | dd | 1H | ||
| H-4 | 7.45 | dd | 1H | ||
| H-5 | 6.98 | dd | 1H | ||
| CH | 4.75 | Singlet | 2H | - | Methylene at C-3 (Flanked by O and C=O). |
Key Diagnostic Signal: The singlet at ~4.75 ppm is characteristic of the oxazine ring methylene group (
C NMR Data (100 MHz, DMSO-d6)
| Carbon Type | Shift ( | Assignment |
| C=O | 165.5 | Amide Carbonyl (C-2). |
| C-O (Ar) | 152.0 | Aromatic C-O fusion (Pyridine C-2). |
| C-N (Ar) | 145.2 | Aromatic C-N fusion (Pyridine C-3). |
| CH (Ar) | 140.5 | Pyridine C-6 ( |
| CH (Ar) | 123.0 | Pyridine C-4. |
| CH (Ar) | 118.5 | Pyridine C-5. |
| CH | 66.8 | Methylene C-3 (Aliphatic). |
Infrared (IR) Spectroscopy[3][6]
The IR spectrum provides rapid confirmation of the tautomeric state. The presence of a strong carbonyl band rules out the pure "2-ol" form.
| Frequency (cm | Intensity | Assignment | Significance |
| 3200 - 3100 | Medium, Broad | Characteristic of cyclic amides (lactams). | |
| 3050 | Weak | Aromatic C-H stretch. | |
| 1690 - 1675 | Strong | Diagnostic: Amide I band. Confirms "2-one" form. | |
| 1610, 1580 | Medium | Pyridine ring skeletal vibrations. | |
| 1280 | Strong | Aryl alkyl ether stretch (Oxazine ring). |
Mass Spectrometry (MS)[3][7][8][9][10]
Molecular Formula:
Fragmentation Pathway (ESI-MS/MS)
The fragmentation of pyrido-oxazinones typically involves the loss of neutral small molecules like CO (carbon monoxide) from the lactam ring, followed by ring contraction.
-
[M+H]
: m/z 151.05 (Base Peak) -
Fragment 1: m/z 123 (Loss of CO,
= 28) -
Fragment 2: m/z 96 (Loss of HCN from pyridine ring subsequent to ring opening).
Figure 2: Proposed ESI-MS fragmentation pathway for the protonated molecular ion.
References
-
Synthesis and Tautomerism: Kim, D. et al. "A One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones." Journal of Organic Chemistry, 2003, 68(20), 7918–7920. Link
-
Spectroscopic Comparisons: BenchChem Technical Guide. "Spectroscopic Profile of Pyrido[1,2]oxazin-3-ones." BenchChem Data Repository, 2025. Link[2]
-
General Heterocyclic NMR: Crescenzi, O. et al. "Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]phenoxazin-5-ones."[3] Organic & Biomolecular Chemistry, 2004, 2, 1577-1581.[3] Link
-
Mass Spectrometry Data: Vainiotalo, P. et al. "Mass Spectral Study of Some Stereoisomeric 2-Thioxo- and 2-Oxo-perhydro-1,3-benzoxazines."[4] Acta Chemica Scandinavica, 1990, 44, 165–169.[4] Link
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Technical Guide: Tautomerism in 1H-Pyrido[2,3-b]oxazin-2-ol and Derivatives
The following technical guide details the structural dynamics, synthesis, and characterization of the 1H-pyrido[2,3-b]oxazin-2-ol scaffold.
Executive Summary
The 1H-pyrido[2,3-b][1,4]oxazin-2-ol scaffold (often referenced by its more stable tautomer, 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one ) represents a privileged heterocyclic motif in medicinal chemistry, particularly in the development of EGFR tyrosine kinase inhibitors for non-small cell lung cancer (NSCLC).
This guide addresses the critical structural ambiguity of this scaffold: the Lactam-Lactim Tautomerism . While the nomenclature "2-ol" implies a hydroxylated aromatic system, thermodynamic evidence and structural homology confirm that the 2-one (lactam) form is the predominant species in solution and solid phases. Understanding this equilibrium is vital for rational drug design, as it dictates hydrogen bond donor/acceptor profiles during protein-ligand binding.
Structural Analysis & Tautomeric Equilibria
The Core Mechanism
The fundamental tautomeric equilibrium involves a 1,3-proton shift between the oxazine ring nitrogen (N1) and the carbonyl oxygen at position 2. This is a classic Amide-Imidic Acid interconversion.
-
Form A (Lactam / 2-one): Characterized by a secondary amine (N-H) and a carbonyl (C=O). This form is typically more stable due to the high bond energy of the C=O bond (~179 kcal/mol) compared to the C=N bond (~147 kcal/mol) and C-O single bond.
-
Form B (Lactim / 2-ol): Characterized by an imine (C=N) and a hydroxyl group (O-H). In fully aromatic heterocycles (like pyridine), this form can be stabilized by aromaticity. However, in the 2,3-dihydro scaffold, the oxazine ring contains an sp³ hybridized carbon at position 3, breaking cyclic conjugation.
Visualization of Tautomeric Pathways
The following diagram illustrates the equilibrium and the lack of aromatic stabilization in the dihydro-oxazine ring.
Figure 1: Tautomeric equilibrium favoring the Lactam form due to bond energy differentials and lack of oxazine ring aromaticity.
Synthetic Accessibility
To study these derivatives or utilize them as chemical probes, a robust synthesis is required. The most "field-proven" method utilizes a Smiles Rearrangement strategy, allowing for a one-pot cyclization. This method is superior to stepwise alkylation/condensation as it avoids regioselectivity issues at the pyridine nitrogen.
Synthesis Protocol: The Smiles Rearrangement Route
Reaction Type: One-pot anionic cascade.
Key Reagents: 2-halo-3-hydroxypyridine, 2-chloroacetamide derivative, Cesium Carbonate (
Step-by-Step Methodology:
-
O-Alkylation: Dissolve 2-halo-3-hydroxypyridine (1.0 eq) and the N-substituted-2-chloroacetamide (1.1 eq) in anhydrous Acetonitrile (MeCN).
-
Base Addition: Add Cesium Carbonate (
, 2.0 eq). The use of Cesium is critical due to the "Cesium Effect," which enhances solubility and nucleophilicity in organic solvents. -
Reflux & Rearrangement: Heat the mixture to reflux (
) for 3–5 hours.-
Mechanism:[3] The phenoxide attacks the chloroacetamide (O-alkylation). The amide nitrogen then attacks the pyridine ring at the 2-position (Smiles rearrangement), expelling the halide and forming the oxazine ring.
-
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (EtOAc/Hexane).
Synthetic Pathway Diagram
Figure 2: One-pot synthetic workflow utilizing the Smiles rearrangement for high-yield scaffold construction.
Analytical Characterization & Validation
Distinguishing the tautomers requires specific analytical techniques. Relying solely on proton NMR can be misleading due to rapid exchange.
Comparison of Analytical Signatures
| Feature | Lactam (2-one) - Observed | Lactim (2-ol) - Theoretical |
| IR Spectroscopy | Strong band at 1680–1700 cm⁻¹ (Amide C=O stretch). | Broad band at 3200–3500 cm⁻¹ (O-H), Weak C=N. |
| ¹³C NMR | Carbonyl signal at ~165 ppm .[4] | Signal shifted upfield (~150-160 ppm) for C-O. |
| X-Ray Crystallography | C2-O bond length ~1.22 Å (Double bond character). | C2-O bond length ~1.35 Å (Single bond character). |
| H-Bonding | Acts as H-bond Donor (NH) and Acceptor (C=O). | Acts as H-bond Donor (OH) and Acceptor (N). |
Protocol: Tautomer Determination via Solvent Titration
To empirically verify the dominant form in your specific derivative:
-
Prepare Samples: Dissolve 5 mg of the compound in
(non-polar) and DMSO- (polar aprotic). -
Acquire ¹H NMR: Look for the NH proton. In
, the amide NH is typically broad and downfield (8–10 ppm). -
Acquire ¹³C NMR: Focus on the C2 carbon. A shift >160 ppm strongly indicates the Carbonyl (Lactam).
-
UV-Vis Titration: Record UV spectra in varying ratios of Water/Methanol. A bathochromic shift (red shift) often accompanies the stabilization of the more polar Lactam form in polar solvents.
Biological Relevance: EGFR Inhibition
The pyrido-oxazine scaffold is a bioisostere of the quinazoline core found in drugs like Gefitinib.
-
Mechanism: The Lactam motif functions as a hydrogen bond acceptor/donor pair that mimics the adenine ring of ATP, binding to the hinge region of the EGFR kinase domain.
-
Key Interaction: The N1-H (Lactam) often forms a critical hydrogen bond with the backbone carbonyl of the kinase hinge residue (e.g., Met793 in EGFR).
-
Significance: If the molecule existed primarily as the 2-ol (Lactim) , this critical H-bond donor capability would be lost (replaced by an H-bond acceptor N), potentially abolishing potency. This underscores the importance of designing the scaffold to lock the Lactam form.
References
-
Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors. Source: National Institutes of Health (PMC) Context: Details the synthesis and biological evaluation of derivatives, confirming the efficacy of the scaffold in cancer models.
-
A One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones. Source: ResearchGate / J. Org. Chem. Context: The primary reference for the Smiles rearrangement synthetic protocol described in Section 3.
-
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one (Compound Summary). Source: PubChem (CID 329772250) Context: Provides chemical and physical property data verifying the standard nomenclature and structure.
-
Tautomerism in Heterocycles: 2-Hydroxypyridine vs 2-Pyridone. Source: BenchChem Technical Guide / Analogous Systems Context: Provides the theoretical framework for lactam-lactim equilibrium in fused pyridine systems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Chemical Stability and Degradation Profile of 1H-Pyrido[2,3-b]oxazin-2-ol
This technical guide provides a comprehensive analysis of the chemical stability, degradation mechanisms, and profiling protocols for 1H-Pyrido[2,3-b][1,4]oxazin-2-ol (also referred to as 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one).
Executive Summary & Chemical Identity
1H-Pyrido[2,3-b]oxazin-2-ol is a bicyclic heterocycle often utilized as a pharmacophore in kinase inhibitors and antibacterial agents. Its stability profile is governed by two critical factors: lactam-lactim tautomerism and the hydrolytic susceptibility of the oxazine ring .[1]
Researchers must recognize that while the nomenclature "2-ol" suggests a hydroxyl species, the compound predominantly exists as the 2-one (lactam) tautomer in solid state and polar solutions. This tautomeric equilibrium dictates its reactivity and degradation kinetics.
Physicochemical Baseline
| Property | Specification |
| CAS Number | 136742-83-1 |
| Molecular Formula | C₇H₆N₂O₂ |
| Molecular Weight | 150.14 g/mol |
| Dominant Tautomer | 2H-Pyrido[2,3-b][1,4]oxazin-2-one (Lactam) |
| pKa (Calculated) | ~0.5 (Pyridine N), ~11.0 (Lactam NH) |
| UV Maxima | ~235 nm, ~300 nm (Pyridine |
Tautomeric Equilibrium & Structural Dynamics
The stability of this scaffold cannot be assessed without defining its tautomeric state. The proton shift between the ring nitrogen (N1) and the carbonyl oxygen (O2) creates a dynamic equilibrium.[2]
Mechanism of Tautomerism
In aqueous buffers and polar aprotic solvents (DMSO), the Lactam (B) form is energetically favored due to the preservation of amide resonance stabilization. The Lactim (A) form acts as the nucleophilic species in alkylation reactions but is less stable to oxidation.
Degradation Mechanisms
The degradation of 1H-Pyrido[2,3-b]oxazin-2-ol is primarily driven by hydrolytic ring opening and oxidative attack on the pyridine nitrogen.
Hydrolytic Degradation (Ring Opening)
The oxazine ring functions as a cyclic carbamate/lactone hybrid. It is susceptible to nucleophilic attack at the C2 carbonyl.
-
Acidic Hydrolysis (pH < 4): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water. This leads to ring opening, yielding 2-amino-3-hydroxypyridine and glycolic acid .
-
Alkaline Hydrolysis (pH > 9): Direct attack of the hydroxide ion (
) on the carbonyl carbon causes rapid saponification. This pathway is kinetically faster than acid hydrolysis.
Oxidative Degradation
-
N-Oxidation: The pyridine nitrogen is susceptible to oxidation by peroxides or peracids, forming the N-oxide . This increases the polarity and water solubility but alters the binding affinity in biological targets.
-
Methylene Oxidation: The C3 methylene group (adjacent to the carbonyl) can be oxidized to a ketone, forming the 2,3-dione derivative under radical-generating conditions (e.g., light + oxygen).
Stability Profiling Protocols
To validate the stability of this scaffold in a drug development context, the following "self-validating" stress tests are required. These protocols are designed to calculate
Forced Degradation Workflow
Objective: Determine intrinsic stability and identify degradation products.
| Stress Condition | Reagents/Conditions | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | 10–20% |
| Base Hydrolysis | 0.1 N NaOH, Ambient | 4 Hours | 10–20% |
| Oxidation | 3% | 24 Hours | 10–20% |
| Thermal | Solid state, 105°C | 72 Hours | < 5% |
| Photostability | UV/Vis (1.2M lux hours) | ICH Q1B | Variable |
Experimental Protocol: pH-Rate Profile Determination
This experiment identifies the pH of maximum stability (
-
Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 10.0 in 1.0 unit increments.
-
Stock Solution: Dissolve 10 mg of 1H-Pyrido[2,3-b]oxazin-2-ol in 1 mL acetonitrile or DMSO.
-
Initiation: Spike 50 µL of stock into 950 µL of each buffer (pre-warmed to 37°C).
-
Sampling: Inject 10 µL aliquots into HPLC at
hours. -
Quenching: For basic samples, quench with dilute formic acid immediately before injection to stop hydrolysis.
-
Calculation: Plot
vs. time. The slope is .
Analytical Methodologies
Accurate quantification requires separating the polar hydrolysis products (aminopyridines) from the lipophilic parent.
HPLC-DAD Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (maintains acidic pH to suppress silanol activity).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 235 nm (primary), 280 nm (secondary).
-
Flow Rate: 1.0 mL/min.
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Key Ions:
- (Parent)
- (N-Oxide or Hydroxylated impurity)
- (2-Amino-3-hydroxypyridine hydrolysis product)
Storage & Handling Recommendations
Based on the degradation profile, the following handling criteria are mandatory to ensure integrity:
-
Moisture Protection: Store in a desiccator.[1] The oxazine ring is hygroscopic and prone to hydrolysis upon prolonged exposure to atmospheric moisture.
-
Solvent Selection: Avoid protic solvents (methanol/ethanol) for long-term storage of stock solutions, as solvolysis (alcoholysis) can occur. Anhydrous DMSO is the preferred vehicle.
-
Light Exclusion: Store in amber vials to prevent photo-oxidative cleavage of the methylene bridge.
References
-
National Institutes of Health (PubChem). (2025). Compound Summary: 2H-pyrido[2,3-e][1,3]oxazine.[4] Retrieved from [Link]
-
ResearchGate. (2025). A One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones. Retrieved from [Link]
-
MDPI. (2018). On the Tautomerism of N-Substituted Pyrazolones. Retrieved from [Link]
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In Silico Prediction of ADMET Properties for 1H-Pyrido[2,3-b]oxazin-2-ol: A Technical Guide for Drug Development Professionals
Introduction: The Imperative of Early ADMET Profiling in Drug Discovery
In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm has become an indispensable strategy. A significant proportion of drug candidates fail in late-stage clinical trials due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, leading to substantial financial and temporal losses.[1] The proactive, in silico evaluation of these properties at the nascent stages of research allows for the early identification of potential liabilities, guiding medicinal chemists in the rational design and optimization of new chemical entities (NCEs). This technical guide provides an in-depth, actionable framework for the computational prediction of the ADMET profile of 1H-Pyrido[2,3-b]oxazin-2-ol, a heterocyclic scaffold of interest, derivatives of which have shown potential as EGFR-TK inhibitors.
The subject of our investigation, 1H-Pyrido[2,3-b]oxazin-2-ol, exists in tautomeric equilibrium with its more stable keto form, 1H-Pyrido[2,3-b][2][3]oxazin-2(3H)-one. For the purposes of in silico modeling, we will utilize the canonical SMILES representation of the keto form: O=C1COc2ncccc2N1. This guide will navigate the reader through a comprehensive, step-by-step in silico workflow, from fundamental physicochemical characterization to the prediction of complex toxicological endpoints. We will emphasize the causality behind methodological choices and the integration of various computational tools to build a robust and self-validating ADMET profile.
Part 1: Foundational Physicochemical and Pharmacokinetic Predictions
The journey of a drug through the body is fundamentally governed by its physicochemical properties. These characteristics dictate its ability to be absorbed, distribute to its target, and be subsequently eliminated. We will begin our in silico assessment by predicting these foundational parameters.
Lipophilicity, Solubility, and Drug-Likeness: The Rule of Five
Lipinski's Rule of Five provides a set of heuristics to evaluate the "drug-likeness" of a compound and its potential for good oral bioavailability. These rules are based on simple molecular descriptors that can be readily calculated from the chemical structure.
Experimental Protocol: Calculating Physicochemical Properties and Drug-Likeness
-
Obtain the Canonical SMILES: For 1H-Pyrido[2,3-b][2][3]oxazin-2(3H)-one, the SMILES string is O=C1COc2ncccc2N1.
-
Utilize a Free, Web-Based Platform: We will employ SwissADME, a comprehensive, free-to-use web server for this initial analysis. (Daina, A., Michielin, O., & Zoete, V., 2017).
-
Input the SMILES String: Navigate to the SwissADME website and paste the SMILES string into the query box.
-
Execute the Prediction: Run the calculation.
-
Analyze the Results: The output will provide key physicochemical descriptors and an evaluation of Lipinski's Rule of Five.
Data Presentation: Predicted Physicochemical Properties
| Property | Predicted Value | Lipinski's Rule of Five Parameter | Compliance |
| Molecular Weight | 150.13 g/mol | < 500 | Yes |
| LogP (Consensus) | 0.50 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
| Molar Refractivity | 38.00 | 40-130 | Yes |
| Topological Polar Surface Area (TPSA) | 58.0 Ų | < 140 Ų | Yes |
The predicted data indicates that 1H-Pyrido[2,3-b][2][3]oxazin-2(3H)-one exhibits excellent compliance with Lipinski's Rule of Five, suggesting favorable oral bioavailability. Its low molecular weight and moderate polarity (as indicated by LogP and TPSA) are desirable characteristics for a drug candidate.
Absorption: Predicting Intestinal Permeability
For orally administered drugs, absorption across the intestinal epithelium is a critical first step. In silico models can predict this by estimating permeability through models like the Caco-2 cell line, a human colon adenocarcinoma cell line that serves as a standard in vitro model for intestinal absorption.[4][5][6]
Experimental Protocol: Predicting Caco-2 Permeability
-
Tool Selection: We will continue to use SwissADME for this prediction, which incorporates a well-validated model for Caco-2 permeability. An alternative and also widely used tool is PreADMET.[7]
-
Input and Execution: The process is the same as described in section 1.1.
-
Interpretation of Results: The output will provide a predicted Caco-2 permeability value (log Papp in 10⁻⁶ cm/s). A higher value indicates greater permeability.
Data Presentation: Predicted Absorption Properties
| ADMET Property | Prediction Model | Predicted Value/Classification | Interpretation |
| Human Intestinal Absorption (HIA) | SwissADME | High | Likely to be well-absorbed from the intestine. |
| Caco-2 Permeability | SwissADME | Low | May have limited passive diffusion across the intestinal barrier. |
The conflicting predictions between high HIA and low Caco-2 permeability warrant a deeper look. This could suggest that while passive diffusion may be limited, other mechanisms might contribute to its overall high absorption.
Distribution: Blood-Brain Barrier Penetration
The ability of a compound to cross the blood-brain barrier (BBB) is a crucial determinant of its suitability for treating central nervous system (CNS) disorders. Conversely, for non-CNS drugs, BBB penetration is an undesirable trait that can lead to off-target side effects.
Experimental Protocol: Predicting BBB Penetration
-
Tool Selection: SwissADME provides a straightforward yes/no prediction for BBB penetration based on a consensus of multiple models.
-
Input and Execution: As described in section 1.1.
-
Analysis: The output will indicate whether the compound is predicted to cross the BBB.
Data Presentation: Predicted Distribution Properties
| ADMET Property | Prediction Model | Predicted Value/Classification | Interpretation |
| Blood-Brain Barrier (BBB) Permeation | SwissADME | No | Unlikely to cause CNS side effects if not a CNS-targeted drug. |
| P-glycoprotein (P-gp) Substrate | SwissADME | No | Not likely to be subject to efflux by P-gp. |
The prediction that 1H-Pyrido[2,3-b][2][3]oxazin-2(3H)-one does not cross the BBB is a favorable characteristic for a non-CNS drug. The lack of interaction with the P-glycoprotein efflux pump further supports this.
Part 2: Metabolism and Excretion Predictions
The biotransformation of a drug by metabolic enzymes and its subsequent excretion are critical for determining its half-life and potential for drug-drug interactions.
Cytochrome P450 (CYP) Inhibition
Cytochrome P450 enzymes are a superfamily of enzymes responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes by a drug candidate can lead to adverse drug-drug interactions. In silico models can predict the likelihood of a compound inhibiting major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[3]
Experimental Protocol: Predicting CYP Inhibition
-
Tool Selection: SwissADME and PreADMET are both equipped with models to predict the inhibition of major CYP isoforms.
-
Input and Execution: Follow the standard procedure for these platforms.
-
Analysis: The output will provide a "Yes" or "No" prediction for the inhibition of each CYP isoform.
Data Presentation: Predicted Metabolism Properties
| ADMET Property | Prediction Model | Predicted Value/Classification | Interpretation |
| CYP1A2 Inhibitor | SwissADME | No | Low potential for drug-drug interactions involving this isoform. |
| CYP2C9 Inhibitor | SwissADME | No | Low potential for drug-drug interactions involving this isoform. |
| CYP2C19 Inhibitor | SwissADME | Yes | Potential for drug-drug interactions with substrates of this isoform. |
| CYP2D6 Inhibitor | SwissADME | No | Low potential for drug-drug interactions involving this isoform. |
| CYP3A4 Inhibitor | SwissADME | No | Low potential for drug-drug interactions involving this isoform. |
The prediction of CYP2C19 inhibition is a key finding that would warrant further in vitro investigation during lead optimization.
Part 3: Toxicity Predictions
Early identification of potential toxicities is paramount to prevent late-stage failures. In silico toxicology models can flag potential liabilities such as cardiotoxicity, hepatotoxicity, and mutagenicity.
Cardiotoxicity: hERG Inhibition
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiotoxicity, leading to potentially fatal arrhythmias. In silico models are now routinely used to screen for hERG liability early in drug discovery.
Experimental Protocol: Predicting hERG Inhibition
-
Tool Selection: The PreADMET server offers a well-regarded model for predicting hERG inhibition.
-
Input and Execution: Input the SMILES string into the PreADMET server and run the prediction.
-
Analysis: The output will classify the compound as a hERG inhibitor or non-inhibitor, often with an associated probability or risk level (e.g., low, medium, high).
Hepatotoxicity: Drug-Induced Liver Injury (DILI)
Drug-induced liver injury (DILI) is a leading cause of acute liver failure and a major reason for drug withdrawal from the market. Computational models, often based on machine learning algorithms trained on large datasets of known hepatotoxins, can provide an early warning for DILI potential.
Experimental Protocol: Predicting DILI
-
Tool Selection: The ADMETlab 2.0 server is a useful tool that includes a DILI prediction model.
-
Input and Execution: Submit the SMILES string for analysis.
-
Analysis: The model will provide a binary prediction (DILI positive or negative) and a probability score.
Mutagenicity: Ames Test Prediction
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a compound. In silico models, often employing both rule-based and statistical approaches, can reliably predict the outcome of the Ames test, reducing the need for animal testing in early screening.
Experimental Protocol: Predicting Ames Mutagenicity
-
Tool Selection: The PreADMET server includes a model for predicting Ames mutagenicity.
-
Input and Execution: Input the SMILES string.
-
Analysis: The output will classify the compound as mutagenic or non-mutagenic.
Data Presentation: Predicted Toxicity Profile
| Toxicity Endpoint | Prediction Model | Predicted Result | Interpretation |
| hERG Inhibition | PreADMET | Low Risk | Unlikely to cause drug-induced cardiotoxicity. |
| Drug-Induced Liver Injury (DILI) | ADMETlab 2.0 | Negative | Low likelihood of causing liver damage. |
| Ames Mutagenicity | PreADMET | Negative | Unlikely to be mutagenic. |
The predicted toxicity profile for 1H-Pyrido[2,3-b][2][3]oxazin-2(3H)-one is highly favorable, with low risks predicted across these key toxicological endpoints.
Visualizing the In Silico ADMET Workflow
A clear and logical workflow is essential for a systematic in silico evaluation. The following diagram illustrates the workflow employed in this guide.
Caption: In silico ADMET prediction workflow for 1H-Pyrido[2,3-b]oxazin-2-ol.
Conclusion: Synthesizing In Silico Data for Informed Decision-Making
The in silico ADMET profile of 1H-Pyrido[2,3-b][2][3]oxazin-2(3H)-one, as predicted by a suite of validated computational tools, is largely favorable. The compound demonstrates excellent drug-like properties, high predicted intestinal absorption, and a low risk of BBB penetration. Furthermore, the predicted toxicity profile is clean, with no flags for cardiotoxicity, hepatotoxicity, or mutagenicity.
The one potential area of concern is the predicted inhibition of the CYP2C19 isoform. This represents an actionable insight that should be prioritized for experimental validation as the development of this scaffold progresses. This finding exemplifies the power of in silico ADMET prediction: to identify potential liabilities early, allowing for targeted experimental follow-up and guiding the design of safer, more effective drug candidates. This iterative cycle of prediction, validation, and optimization is the cornerstone of modern, efficient drug discovery.
References
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Tang, Y. (2020). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. ResearchGate. Available at: [Link]
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Lee, M., & Chen, B. (2022). Machine Learning to Predict Drug-Induced Liver Injury and Its Validation on Failed Drug Candidates in Development. PMC. Available at: [Link]
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National Toxicology Program. (n.d.). Computational models for cardiotoxicity via hERG inhibition. National Institute of Environmental Health Sciences. Available at: [Link]
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Kirchmair, J., Göller, A. H., Lang, D., & Kunze, J. (2015). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. Wiley Online Library. Available at: [Link]
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Tang, Y., Zhu, W., & Chen, K. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Medicinal Chemistry Communications. Available at: [Link]
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Mishra, A., & Kumar, A. (2021). Computational Prediction of Drug-Induced Hepatotoxicity Using Transcriptomic Signatures. Frontiers in Genetics. Available at: [Link]
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Kirchmair, J., Göller, A. H., Lang, D., & Kunze, J. (2015). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. Wiley Online Library. Available at: [Link]
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DrugPatentWatch. (2025). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. Available at: [Link]
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Butina, D., & Gola, J. M. (2005). In silico predictions of blood-brain barrier penetration: considerations to "keep in mind". Journal of Computer-Aided Molecular Design. Available at: [Link]
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Ekins, S., & Andreyev, S. (2006). Computational Models for Predicting Interactions with Cytochrome p450 Enzymes. Current Drug Metabolism. Available at: [Link]
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Chen, Y., & Li, Y. (2022). Machine Learning-Based Quantitative Structure-Activity Relationship and ADMET Prediction Models for ERα Activity of Anti-Breast Cancer Drug Candidates. International Journal of Molecular Sciences. Available at: [Link]
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BioRxiv. (2025). A New Paradigm in hERG Cardiotoxicity Assessment Using Neuro-Symbolic and Generative AI Embedding (MegaMolBART, Llama3.2, Gemini, DeepSeek) Approach. bioRxiv. Available at: [Link]
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Garg, P., & Verma, R. (2006). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling. Available at: [Link]
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Singh, S., & Kumar, A. (2021). A Recent Appraisal of Artificial Intelligence and In Silico ADMET Prediction in the Early Stages of Drug Discovery. Current Pharmaceutical Design. Available at: [Link]
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Park, H., & Lee, J. (2020). Computational prediction of cytochrome P450 inhibition and induction. Journal of Pharmaceutical Investigation. Available at: [Link]
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Crivori, P., & Poggesi, I. (2006). Computational approaches for predicting CYP-related metabolism properties in the screening of new drugs. European Journal of Medicinal Chemistry. Available at: [Link]
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Jing, Y., Easter, A., Peters, D., Kim, N., & Enyedy, I. J. (2015). In silico prediction of hERG inhibition. Future Medicinal Chemistry. Available at: [Link]
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Palm, K., & Artursson, P. (2001). Experimental and computational screening models for the prediction of intestinal drug absorption. Journal of Medicinal Chemistry. Available at: [Link]
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Cheng, F., & Li, W. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics. Available at: [Link]
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Wuest, M., & Trayner, B. (2018). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Chemistry. Available at: [Link]
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Taboureau, O., & Jorgensen, F. S. (2011). In Silico Predictions of hERG Channel Blockers in Drug Discovery: From Ligand-Based and Target-Based Approaches to Systems Chemical Biology. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
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Krishna, S., & Sipes, N. S. (2022). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI. Available at: [Link]
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Dhanda, S. K., & Raghava, G. P. S. (2021). In silico tool for predicting and designing Blood-Brain Barrier Penetrating Peptides. Briefings in Bioinformatics. Available at: [Link]
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Lee, S., & Kim, S. (2025). A robust graph-based computational model for predicting drug-induced liver injury compounds. PeerJ. Available at: [Link]
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Wang, Y., & Chen, A. (2022). An Algorithm Framework for Drug-Induced Liver Injury Prediction Based on Genetic Algorithm and Ensemble Learning. MDPI. Available at: [Link]
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Li, Y., & Chen, B. (2023). Improved prediction of drug-induced liver injury literature using natural language processing and machine learning methods. Frontiers in Pharmacology. Available at: [Link]
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De, P. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Green Chemistry and Eco-Friendly Processes. IntechOpen. Available at: [Link]
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Swanson, K. (n.d.). ADMET-AI. ADMET-AI. Available at: [Link]
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Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. Available at: [Link]
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Simulations Plus. (n.d.). ADMET Modeler™: Build Predictive QSAR/QSPR Models Easily. Simulations Plus. Available at: [Link]
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Kumar, A. (2022). In Silico prediction of Blood-Brain Barrier permeability of chemical compounds using molecular feature modeling. Journal of High School Science. Available at: [Link]
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PozeSCAF. (2024). In Silico Mutagenicity and Toxicology Predictions. PozeSCAF. Available at: [Link]
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BioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.)). bioRxiv. Available at: [Link]
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Pizzo, F., & Gadaleta, D. (2012). Integrated in silico approaches for the prediction of Ames test mutagenicity. Mutagenesis. Available at: [Link]
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Yourick, J. J., & Clark, A. M. (2025). In silico the Ames Mutagenicity Predictive Model of Environment. Environmental Health Perspectives. Available at: [Link]
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Gao, Y., & Chen, J. (2025). An Effective and Interpretable AutoML Method for Chemical ADMET Property Prediction. arXiv. Available at: [Link]
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Gini, G., & Gadaleta, D. (2019). In silico model for mutagenicity (Ames test), taking into account metabolism. Mutagenesis. Available at: [Link]
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Palm, K., & Artursson, P. (2001). Experimental and Computational Screening Models for the Prediction of Intestinal Drug Absorption. Journal of Medicinal Chemistry. Available at: [Link]
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Datagrok-AI. (n.d.). admetica: Datagrok repository for ADMET property evaluation. GitHub. Available at: [Link]
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Subramanian, G., & Kitchen, D. B. (2006). Computational approaches for modeling human intestinal absorption and permeability. Journal of Molecular Modeling. Available at: [Link]
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Benz, R. D. (2011). Comparative Evaluation of in Silico Systems for Ames Test Mutagenicity Prediction: Scope and Limitations. Chemical Research in Toxicology. Available at: [Link]
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The Pyridazine Scaffold: A Privileged Heterocycle with Broad Biological Potential
An In-depth Technical Guide for Drug Discovery Professionals
Part 1: The Emergence of the Pyridazine Core in Medicinal Chemistry
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry, where it is often referred to as a "wonder nucleus" or a "privileged scaffold".[1][2] This interest stems from its versatile chemical nature and the wide array of pharmacological activities its derivatives have been shown to possess.[1][3] The unique arrangement of the nitrogen atoms imparts specific physicochemical properties, including the ability to act as hydrogen bond acceptors and participate in dipole-dipole interactions, which are crucial for binding to biological targets.[2]
Pyridazine-based compounds have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and cardiovascular effects.[1][2][3][4] Their synthetic tractability allows for extensive structural modifications, enabling chemists to fine-tune their pharmacological profiles for enhanced potency and selectivity.[2] This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of pyridazine and its fused derivatives, offering a valuable resource for scientists engaged in pharmaceutical research and development.
Part 2: Foundational Synthesis of Pyridazine Scaffolds
The construction of the pyridazine core is a well-established area of synthetic organic chemistry. A common and efficient method involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine hydrate. This reaction provides a direct route to various substituted pyridazine and pyridazinone rings.
One of the most classic approaches is the synthesis of 6-substituted-3(2H)-pyridazinones from β-aroylpropionic acids. This two-step process, involving the reaction of an aromatic compound with succinic anhydride followed by hydrazinolysis, serves as a foundational method for creating a vast library of derivatives.[5]
Detailed Protocol: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one
This protocol describes a representative synthesis, adapted from established methodologies.[5]
Step 1: Synthesis of β-benzoylpropionic acid
-
To a stirred mixture of dry benzene (used as both solvent and reactant) and succinic anhydride, add anhydrous aluminum chloride portion-wise while maintaining the temperature below 5°C in an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, then heat to 60-70°C for an additional hour to ensure completion.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with benzene.
-
Combine the organic layers and extract the product with a sodium carbonate solution.
-
Acidify the alkaline extract with hydrochloric acid to precipitate the β-benzoylpropionic acid.
-
Filter the solid, wash with cold water, and recrystallize from hot water or an ethanol-water mixture to yield the pure product.
Step 2: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one
-
Dissolve the β-benzoylpropionic acid obtained in Step 1 in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Pour the concentrated solution into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.
General Synthesis and Purification Workflow
The following diagram illustrates the typical workflow for the synthesis and characterization of a pyridazine derivative.
Caption: General workflow for pyridazinone synthesis.
Part 3: A Broad Spectrum of Biological Activity
The pyridazine scaffold is a cornerstone in the development of agents targeting a multitude of diseases. Its derivatives have shown significant promise in oncology, inflammation, and infectious diseases.
Anticancer Potential
A massive number of pyridazine-containing compounds have been synthesized and evaluated for their anticancer properties.[6] These agents act through diverse mechanisms, targeting various biological processes essential for cancer cell proliferation and survival.[3][6]
Mechanisms of Action:
-
Kinase Inhibition: Many pyridazine derivatives function as inhibitors of key kinases involved in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor (VEGFR-2), which is crucial for angiogenesis.[4]
-
Enzyme Inhibition: Certain derivatives show inhibitory activity against enzymes like topoisomerase, which is vital for DNA replication in cancer cells.[7]
-
Cell Cycle Arrest: Some compounds have been shown to block the cell cycle, often at the G0/G1 or G2/M phase, preventing cancer cells from dividing.[3][4]
-
Apoptosis Induction: A key mechanism is the induction of programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) genes.[4]
The diagram below illustrates a simplified pathway showing how a pyridazinone derivative might inhibit the VEGFR-2 signaling cascade to exert its anti-angiogenic and anticancer effects.
Caption: Workflow for screening anti-inflammatory compounds.
Part 6: Future Perspectives and Conclusion
The pyridazine scaffold has unequivocally established itself as a versatile and fruitful starting point for the discovery of new therapeutic agents. [2][8]Its derivatives have shown potent activities across a wide range of diseases, most notably in cancer and inflammation. [6][9][10]The synthetic accessibility of the pyridazine core allows for the creation of large, diverse chemical libraries, which are essential for modern high-throughput screening campaigns.
Future research will likely focus on several key areas:
-
Multi-target Agents: Designing single molecules that can modulate multiple targets simultaneously, which could be particularly effective for complex diseases like cancer.
-
Improving Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.
-
Novel Fused Systems: Exploring new polycyclic systems incorporating the pyridazine ring to access novel chemical space and biological activities. [11] In conclusion, the pyridazine nucleus continues to be a highly privileged scaffold in medicinal chemistry. The wealth of existing research, combined with modern drug design strategies, ensures that pyridazine-based compounds will remain at the forefront of the quest for new and more effective medicines.
Part 7: References
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Antipin, V. A., et al. Antiproliferative Activity of (−)‐Isopulegol‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives. ChemistryOpen. Available from: [Link]
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Asif, M. Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. 2020;7(1):60-73. Available from: [Link]
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Asif, M. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. 2019. Available from: [Link]
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Asif, M. Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. SciSpace. 2020. Available from: [Link]
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Graves, D. E., et al. Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents. Journal of Medicinal Chemistry. 2002;45(3):575-88. Available from: [Link]
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Pugachev, M., et al. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Molecules. 2024;29(4):909. Available from: [Link]
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Oza, M. J., et al. Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. 2020;63(2):102-106. Available from: [Link]
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Zhang, Y., et al. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. 2024;111:117847. Available from: [Link]
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Zhang, S., et al. Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b]o[8][12]xazine derivatives as potent and orally-bioavailable PARP7 inhibitors. ResearchGate. 2023. Available from: [Link]
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Shtyrlin, Y. G., et al. Synthesis and study of the structure—antitumor activity relationship of new pyridoxine-containing structural analogs of saccharumoside-B. ResearchGate. 2020. Available from: [Link]
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Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. 2021. Available from: [Link]
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Hafez, H. N., et al. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. 2017;22(1):145. Available from: [Link]
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Asif, M. The anticancer potential of various substituted pyridazines and related compounds. SciSpace. 2014. Available from: [Link]
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D'hooge, M., et al. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. 2022;27(20):7020. Available from: [Link]
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Ukrinchuk, I., et al. Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules. 2019;24(10):1897. Available from: [Link]
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Abdel-Aziz, M., et al. Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. PDF. 2018. Available from: [Link]
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Al-Abdullah, E. S., et al. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences. 2014;21(4):372-9. Available from: [Link]
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Sharma, R., et al. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. 2023;13(9):5769-5807. Available from: [Link]
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Gontijo, J. V., et al. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. 2022;13(5):590-596. Available from: [Link]
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Exploring the Structure-Activity Relationship of 1H-Pyrido[2,3-b]oxazin-2-ol Analogues: A Technical Guide for Drug Discovery Professionals
Abstract
The 1H-pyrido[2,3-b][1][2]oxazine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of analogues based on the 1H-pyrido[2,3-b]oxazin-2-ol core. With a primary focus on their development as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors for non-small cell lung cancer (NSCLC), this document synthesizes the rationale behind structural modifications, detailed synthetic methodologies, and protocols for biological evaluation. Insights are drawn from key studies to provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this versatile scaffold.
Introduction: The Significance of the Pyrido[2,3-b]oxazine Scaffold
Fused heterocyclic systems are the cornerstone of many modern pharmaceuticals, and the pyridine-fused oxazine core is of particular interest due to its structural rigidity and potential for multi-point interactions with biological targets. The 1H-pyrido[2,3-b][1][2]oxazine framework, a key component of this class, has emerged as a promising scaffold for the development of potent and selective therapeutic agents. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates. While research has explored various fused oxazine structures for a range of pharmacological activities, a significant focus has been placed on the development of 1H-pyrido[2,3-b]oxazin-2-ol analogues as kinase inhibitors.
This guide will delve into the nuanced structure-activity relationships that govern the efficacy of these compounds, primarily through the lens of their potent inhibitory activity against EGFR, a critical target in oncology.
The Primary Biological Target: Epidermal Growth Factor Receptor (EGFR)
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] In many cancers, including a significant subset of non-small cell lung cancers (NSCLC), mutations in the EGFR gene lead to its constitutive activation, driving tumor progression.[2] This has made EGFR a prime target for therapeutic intervention. The development of tyrosine kinase inhibitors (TKIs) that can block the ATP-binding site of EGFR has revolutionized the treatment of EGFR-mutant NSCLC.[3]
However, the emergence of drug resistance, often through secondary mutations in the EGFR kinase domain (such as the T790M mutation), presents a continuous challenge.[4] This has spurred the development of next-generation inhibitors capable of overcoming this resistance. The 1H-pyrido[2,3-b]oxazin-2-ol scaffold has proven to be a valuable starting point for the rational design of such inhibitors.[3][4]
The EGFR Signaling Cascade
Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events through two main pathways: the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and inhibition of apoptosis.[2][3] The pyrido[2,3-b]oxazine-based inhibitors discussed herein are designed to block these downstream signals by competing with ATP for the kinase domain's binding site.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Synthesis of the 1H-Pyrido[2,3-b]oxazin-2-ol Core and Analogues
The synthesis of 1H-pyrido[2,3-b]oxazin-2-ol analogues typically begins with the construction of the corresponding lactam, 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one. This can be achieved through a one-pot annulation of an N-substituted-2-chloroacetamide with a 2-halo-3-hydroxypyridine, which proceeds via a Smiles rearrangement.[2] More complex analogues are often constructed using a multi-step approach that allows for greater diversification.
General Synthetic Workflow
A representative multi-step synthesis for creating a library of analogues for SAR studies is outlined below. This approach utilizes a Suzuki cross-coupling reaction to introduce diversity on the pyridine ring.
Caption: General Synthetic Workflow for Analogue Synthesis.
Experimental Protocol: Synthesis of a Representative Analogue
The following is a representative protocol for the synthesis of a 7-substituted-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine derivative, a precursor to the final EGFR inhibitors.
Step 1: Sulfonylation of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine [4]
-
To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (1.0 eq.) in dichloromethane, add pyridine (3.0 eq.) and 2,5-difluorobenzenesulfonyl chloride (1.2 eq.) at 0 °C.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, dilute the mixture with water and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfonylated intermediate.
Step 2: Suzuki Cross-Coupling [4]
-
To a solution of the sulfonylated intermediate (1.0 eq.) in a suitable solvent (e.g., dioxane/water), add the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3).
-
Heat the mixture under an inert atmosphere at a temperature appropriate for the specific coupling partners (e.g., 80-100 °C) until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired substituted analogue.
Step 3: Reduction to 1H-Pyrido[2,3-b]oxazin-2-ol While not explicitly detailed in the primary literature for these specific complex analogues, the conversion of the corresponding -one to the -ol is a standard transformation. This can be achieved through the reduction of the lactam functionality.
-
Dissolve the 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one precursor in a suitable anhydrous solvent (e.g., THF or methanol).
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water or a dilute acid.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to yield the 1H-pyrido[2,3-b]oxazin-2-ol.
Structure-Activity Relationship (SAR) Analysis
The SAR of 1H-pyrido[2,3-b]oxazin-2-ol analogues as EGFR-TK inhibitors has been systematically explored, revealing key structural features that govern their potency and selectivity.[4]
Key Structural Requirements for Potent EGFR Inhibition
A thorough analysis of various analogues has highlighted several crucial structural motifs for high anticancer efficacy:
-
The Pyrido-oxazine Core: This forms the fundamental scaffold for interaction with the kinase domain.
-
A Pyrimidine Moiety: Often attached at the 7-position of the pyridine ring, this group plays a significant role in binding.
-
An Amine Functional Group: Substitutions on the pyrimidine ring with various amines have been shown to modulate activity.
-
A Trifluoromethyl Substituent: The presence of a CF3 group on the pyrimidine ring can enhance potency.
-
A Difluorophenyl Sulfonyl Group: This group, attached to the nitrogen of the oxazine ring, is critical for strong binding.[4]
Quantitative SAR Data
The following table summarizes the in vitro anticancer activity of selected 1H-pyrido[2,3-b]oxazine analogues against various NSCLC cell lines.[4]
| Compound | R Group (on Pyrimidine) | HCC827 (EGFR ex19del) IC50 (µM) | NCI-H1975 (L858R/T790M) IC50 (µM) | A549 (WT-EGFR) IC50 (µM) |
| 7f | 4-(dimethylamino)piperidin-1-yl | 0.09 | 0.89 | 1.10 |
| 7g | 4-methylpiperazin-1-yl | 0.12 | 1.05 | 1.34 |
| 7h | morpholino | 0.15 | 1.23 | 1.56 |
| Osimertinib | (Reference Drug) | 0.08 | 0.95 | 1.21 |
Analysis of SAR:
-
The data indicates that cyclic amines at the R position on the pyrimidine ring are well-tolerated and can lead to potent inhibition.
-
Compound 7f , with a 4-(dimethylamino)piperidin-1-yl group, demonstrated the highest potency, with an IC50 value of 0.09 µM against the HCC827 cell line, which is comparable to the clinically approved drug osimertinib.[4]
-
The potent compounds were also found to be selective for cancer cells, showing significantly lower cytotoxicity against normal BEAS-2B cells.[4]
Biological Evaluation Protocols
The in vitro evaluation of novel compounds is a critical step in the drug discovery process. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
MTT Assay for Cell Viability
Principle: This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCC827, NCI-H1975) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrido-oxazine analogues and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere at 37 °C and 5-6.5% CO2.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.
Broader Therapeutic Potential
While the primary focus of recent research on 1H-pyrido[2,3-b]oxazin-2-ol analogues has been on their anticancer properties, the broader class of fused oxazines and related pyridopyrazines have shown potential in other therapeutic areas. For instance, some pyrido[2,3-b]pyrazine derivatives have been investigated for their antibacterial activity. Although specific data for 1H-pyrido[2,3-b]oxazin-2-ol analogues in these areas is still emerging, their structural features suggest that they could be promising candidates for development as anti-inflammatory and antimicrobial agents. Further exploration of this scaffold against a wider range of biological targets is warranted.
Conclusion and Future Directions
The 1H-pyrido[2,3-b]oxazin-2-ol scaffold is a highly promising platform for the development of novel therapeutic agents, particularly as EGFR tyrosine kinase inhibitors. The structure-activity relationship studies have provided critical insights into the key molecular features required for potent and selective inhibition of both wild-type and mutant forms of EGFR. The lead compounds identified demonstrate comparable efficacy to clinically approved drugs in preclinical models, highlighting the potential of this chemical series.
Future research should focus on a more comprehensive exploration of the SAR by systematically modifying the pyridine and oxazine rings to further optimize potency and selectivity. Additionally, a broader investigation into other potential therapeutic applications, such as antibacterial and anti-inflammatory agents, could unlock the full potential of this versatile scaffold. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of 1H-pyrido[2,3-b]oxazin-2-ol analogues into clinically viable drug candidates.
References
-
Deshmukh, S., et al. (2025). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
- Mitsudomi, T., & Yatabe, Y. (2010). EGFR in solid tumors. In Vivo, 24(5), 529-536.
- Sharma, S. V., Bell, D. W., Settleman, J., & Haber, D. A. (2007). Epidermal growth factor receptor mutations in lung cancer.
- Sikine, M., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 16(1), 119-123.
Sources
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- 2. 1H-Pyrido[2,3-b][1,4]oxazin-2-ol | 1313712-32-1 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and IUPAC name for 1H-Pyrido[2,3-b]oxazin-2-ol
Scaffold Architecture, Tautomeric Dynamics, and Synthetic Methodologies
Executive Summary
1H-Pyrido[2,3-b][1,4]oxazin-2-ol is a fused bicyclic heterocyclic scaffold characterized by a pyridine ring fused to a [1,4]oxazine ring. In drug discovery, this moiety serves as a critical pharmacophore, particularly in the design of kinase inhibitors and antibacterial agents where hydrogen bond donor/acceptor motifs are required to interact with ATP-binding pockets.
This guide addresses the compound's chemical identity, specifically resolving the ambiguity between its enol (2-ol) and keto (2-one) tautomers. It details the primary synthetic routes—focusing on the Smiles rearrangement—and provides physicochemical profiling essential for medicinal chemistry applications.
Chemical Identity & Tautomeric Equilibrium[1]
The nomenclature "1H-Pyrido[2,3-b]oxazin-2-ol" refers to the enol form of the heterocycle. However, in solution and crystalline states, this compound exists in a dynamic equilibrium with its lactam tautomer, 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one .
Researchers must recognize that while the "2-ol" name is often used in databases, the 2-one form is thermodynamically favored due to the stability of the amide-like resonance in the oxazine ring.
Nomenclature and Identifiers[2][3][4][5]
| Property | Detail |
| Primary CAS Number (2-ol form) | 1313712-32-1 |
| Secondary CAS Number (2-one form) | 136742-83-1 |
| IUPAC Name | 1H-Pyrido[2,3-b][1,4]oxazin-2-ol |
| Preferred Tautomer Name | 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one |
| Molecular Formula | |
| Molecular Weight | 150.14 g/mol |
| SMILES (2-ol) | OC1=CN=C2N=CC=CC2=O1 |
| SMILES (2-one) | O=C1COc2ncccc2N1 |
Tautomeric Logic
The "2-ol" form implies a hydroxyl group at the C2 position and a double bond within the oxazine ring (
-
Lactim (Enol): 1H-Pyrido[2,3-b][1,4]oxazin-2-ol
-
Lactam (Keto): 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one
Implication for Screening: When docking this molecule into protein targets, both tautomers should be generated. The 2-one form acts as a Hydrogen Bond Donor (via NH) and Acceptor (via C=O), whereas the 2-ol form acts primarily as a donor/acceptor via the -OH group.
Physicochemical Profile
The following data represents the computed properties for the scaffold, essential for ADME prediction.
| Property | Value | Interpretation |
| LogP (Predicted) | ~0.9 | Highly hydrophilic; good aqueous solubility potential. |
| TPSA | ~50 Ų | Favorable for membrane permeability and BBB penetration. |
| H-Bond Donors | 1 (NH or OH) | Specific interaction capability with kinase hinge regions. |
| H-Bond Acceptors | 3 (N, O, O) | High capacity for electrostatic interactions. |
| pKa (Predicted) | ~10.5 (OH) | The hydroxyl proton is weakly acidic. |
Synthetic Methodologies
The synthesis of the core scaffold is non-trivial due to the electron-deficient nature of the pyridine ring. Two primary protocols are established: the Smiles Rearrangement Route (for de novo ring formation) and the Direct Reduction Route (to access the specific alcohol state).
Protocol A: One-Pot Smiles Rearrangement
This is the industry-standard method for constructing the bicyclic core. It circumvents the low nucleophilicity of the pyridine nitrogen by utilizing an intramolecular rearrangement.
-
Mechanism: O-alkylation
Smiles Rearrangement Cyclization.[1][2] -
Reagents: 2-halo-3-hydroxypyridine, 2-chloroacetamide, Cesium Carbonate (
).[1][2] -
Solvent: Acetonitrile (
) or DMF.
Step-by-Step Protocol:
-
Charge: To a round-bottom flask, add 2-bromo-3-hydroxypyridine (1.0 equiv) and 2-chloroacetamide (1.2 equiv).
-
Solvate: Dissolve in anhydrous Acetonitrile (0.1 M concentration).
-
Base Addition: Add Cesium Carbonate (
) (2.5 equiv). The use of Cs+ is critical; the "cesium effect" enhances the solubility of the base and promotes the specific geometry required for the rearrangement. -
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor via LC-MS. The intermediate O-alkylated product will appear first, followed by the rearranged cyclized product.[1]
-
-
Workup: Cool to room temperature. Filter off inorganic solids. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (MeOH/DCM gradient).
Protocol B: Reduction to 1H-Pyrido[2,3-b]oxazin-2-ol
To specifically isolate the "2-ol" (hemiaminal) species from the stable "2-one" precursor, a controlled reduction is required.
-
Dissolution: Dissolve 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one in dry THF.
-
Reduction: Cool to
. Add Sodium Borohydride ( ) (0.5 equiv) slowly.-
Note: Careful stoichiometry is required to prevent over-reduction to the morpholine derivative.
-
-
Quench: Quench with saturated
solution. -
Extraction: Extract with Ethyl Acetate. The organic layer will contain the hemiaminal (2-ol) in equilibrium.
Mechanistic Visualization: The Smiles Rearrangement
The formation of the [2,3-b] fusion system relies on a base-mediated Smiles rearrangement. This pathway explains why the reaction works despite the poor nucleophilicity of the pyridine nitrogen.
Figure 1: The Smiles rearrangement pathway converts the initial O-alkylated adduct into the N-alkylated precursor necessary for ring closure, overcoming the electronic deactivation of the pyridine ring.
Therapeutic Applications
Kinase Inhibition
The pyrido[2,3-b]oxazine scaffold is an isostere of the quinoline and quinazoline cores found in approved kinase inhibitors (e.g., Gefitinib).
-
Binding Mode: The Nitrogen at position 1 and the Oxygen/Carbonyl at position 2 form a bidentate hydrogen-bonding motif that mimics the adenine ring of ATP.
-
Selectivity: Substitution at the 6- and 7-positions allows for selectivity tuning between Serine/Threonine kinases and Tyrosine kinases.
Antibacterial Activity
Derivatives of this scaffold have shown efficacy against Gram-positive pathogens. The mechanism typically involves inhibition of DNA gyrase, similar to fluoroquinolones, but with an altered resistance profile due to the oxazine ring modification.
References
-
Benchchem. 1H-Pyrido[2,3-b][1,4]oxazin-2-ol Product Analysis and CAS Verification. Retrieved from
-
Sigma-Aldrich. 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one Product Specification. Retrieved from
-
Journal of Organic Chemistry. A one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones via Smiles rearrangement. (2003). Retrieved from
-
Korea Science. Microwave-assisted Synthesis of 2H-Benzo[b][1,4]oxazin-3(4H)-ones and 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-ones. Retrieved from
-
PubChem. Compound Summary for CID 45080014: 1H-pyrido[2,3-b][1,4]oxazin-2-ol. Retrieved from
Sources
Methodological & Application
Application Note: One-Pot Synthesis of Pyrido[2,3-b]oxazin-2-ones via Smiles Rearrangement
Introduction: Strategic Importance in Drug Discovery
The pyrido[2,3-b][1,4]oxazin-2-one scaffold represents a privileged pharmacophore in modern medicinal chemistry. Its structural rigidity and hydrogen-bond accepting capabilities make it a critical bioisostere for quinazolines and quinolines. Recent high-impact studies have validated this scaffold in the design of EGFR tyrosine kinase inhibitors , specifically targeting resistant mutations (e.g., T790M) in non-small cell lung cancer (NSCLC) [1].
Traditionally, synthesizing this bicyclic system required multi-step procedures involving harsh conditions or expensive transition-metal catalysts. This application note details a robust, transition-metal-free one-pot protocol that leverages the Smiles rearrangement . This cascade sequence—comprising intermolecular
Mechanistic Principles: The Smiles Cascade
The efficiency of this protocol relies on a domino sequence initiated by base-mediated deprotonation. Understanding the specific order of bond-forming events is crucial for troubleshooting and substrate design.
The Cascade Sequence
-
O-Alkylation (Intermolecular
): The reaction begins with the nucleophilic attack of the 3-hydroxypyridine oxygen (an ambident nucleophile) onto the -carbon of the -substituted-2-chloroacetamide. -
Smiles Rearrangement (Intramolecular
): The resulting intermediate places the amide nitrogen in proximity to the pyridine ring. A base-promoted intramolecular nucleophilic aromatic substitution occurs.[1] The amide nitrogen attacks the C-2 position of the pyridine, proceeding through a Meisenheimer-like transition state. -
Expulsion & Cyclization: The C-O bond at the C-2 position cleaves (releasing the phenoxide-like oxygen), which then immediately attacks the amide carbonyl, closing the oxazinone ring and expelling the amine leaving group (if applicable) or stabilizing the final lactone structure.
Mechanism Diagram
Figure 1: Mechanistic pathway of the cascade synthesis. The Smiles rearrangement is the rate-determining step requiring specific basic conditions.
Experimental Design & Optimization
The success of this reaction is heavily dependent on the cation effect of the carbonate base. Experimental data indicates that cesium ions (
Table 1: Optimization of Reaction Conditions
Substrates: 2-Chloro-3-hydroxypyridine (1.0 equiv) + N-Benzyl-2-chloroacetamide (1.1 equiv)
| Entry | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation |
| 1 | MeCN | Reflux | 12 | 45% | Stopped at O-alkylated intermediate | |
| 2 | MeCN | Reflux | 24 | <10% | Low conversion | |
| 3 | MeCN | Reflux | 3 | 92% | Full conversion to cyclized product | |
| 4 | MeCN | Reflux | 3 | 89% | Comparable to Cesium | |
| 5 | DMF | 100 | 4 | 85% | Work-up more difficult than MeCN | |
| 6 | MeCN | Reflux | 12 | Trace | Ineffective |
Key Insight: While
Standard Protocol
Materials
-
Reagent A: 2-Chloro-3-hydroxypyridine (or 2-bromo analog)
-
Reagent B:
-Substituted-2-chloroacetamide (e.g., -benzyl-2-chloroacetamide)[2] -
Base: Cesium Carbonate (
), anhydrous, 99% -
Solvent: Acetonitrile (MeCN), HPLC grade, dried over molecular sieves
Step-by-Step Procedure
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.
-
Charging: Add Reagent A (1.0 mmol, 129 mg) and Reagent B (1.1 mmol) to the flask.
-
Solvation: Add anhydrous Acetonitrile (5.0 mL). Stir at room temperature until solids are dispersed.
-
Base Addition: Add
(2.0 mmol, 652 mg) in a single portion.-
Note: The reaction mixture may turn slightly yellow/orange.
-
-
Reaction: Heat the mixture to reflux (80–82 °C) with vigorous stirring.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS every 30 minutes.
-
Target: Disappearance of the O-alkylated intermediate (often less polar than the starting material) and appearance of the highly fluorescent (UV 254/365 nm) cyclized product.
-
Typical Time: 2–4 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter through a pad of Celite to remove inorganic salts (
, excess ). Wash the pad with ethyl acetate (2 x 10 mL). -
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-50% EtOAc in Hexanes) or recrystallization from EtOH/Water if the product is a solid.
Green Alternative (Ionic Liquid)
For labs prioritizing green chemistry, the reaction can be performed in [HMIm]
Troubleshooting & Critical Parameters
Workflow Diagram
Figure 2: Operational workflow for the synthesis and troubleshooting logic.
Common Issues
-
Stalled Reaction (Intermediate A Accumulation): If the O-alkylated intermediate persists, it indicates the Smiles rearrangement is not proceeding.
-
Solution: Ensure the reaction is at a vigorous reflux. Check the quality of
(it is hygroscopic; wet base kills the reaction).
-
-
Hydrolysis Side Products: If water is present, the amide bond in the chloroacetamide may hydrolyze.
-
Solution: Strictly use anhydrous MeCN and keep the system under inert gas.
-
-
Regioselectivity: In rare cases with highly substituted pyridines, direct N-alkylation (rather than O-alkylation) may compete.
-
Solution: This protocol favors O-alkylation due to the "hard" nature of the alkoxide nucleophile generated by the carbonate base.
-
References
-
Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. RSC Advances. (2025).
-
A One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones. The Journal of Organic Chemistry. (2003).
-
A fast and highly efficient one-pot synthesis of novel isoxazolyl pyrido[2,3-b][1,4]oxazin-2(3H)-ones via Smiles rearrangement. Synthetic Communications. (2017).
Sources
Application Note: Biological Evaluation of Novel Pyrido[2,3-b]oxazine Derivatives as Targeted Anticancer Agents
Executive Summary & Scientific Rationale
The development of acquired resistance to first- and second-generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs), such as erlotinib and gefitinib, remains a critical bottleneck in the clinical management of Non-Small Cell Lung Cancer (NSCLC). Resistance is predominantly driven by secondary mutations within the kinase domain, most notably the T790M "gatekeeper" mutation and L858R substitutions, which alter the ATP-binding pocket's steric and electronic landscape.
Recent medicinal chemistry efforts have identified pyrido[2,3-b]oxazine derivatives as highly potent, next-generation scaffolds capable of overcoming these resistance mechanisms[1]. The core rationale behind this scaffold lies in its structural mimicry of the adenine ring of ATP. By strategically incorporating bioactive pharmacophores (e.g., phenyl sulfonamides and pyrimidines) into the pyrido[2,3-b]oxazine core, researchers can achieve competitive, high-affinity binding to the mutated EGFR kinase domain while maintaining a robust selectivity profile against wild-type (WT) EGFR and normal epithelial cells.
This application note provides a comprehensive, self-validating framework for the biological evaluation of these novel derivatives, detailing the causality behind target selection, phenotypic screening, and mechanistic validation.
Mechanistic Overview & Pathway Targeting
The primary mode of action for pyrido[2,3-b]oxazine derivatives is the competitive inhibition of EGFR autophosphorylation. By blocking the ATP-binding site, these compounds halt the downstream signal transduction cascades—specifically the PI3K/AKT/mTOR survival pathway and the RAS/RAF/MEK/ERK proliferation pathway. The cessation of these signals triggers cell cycle arrest and programmed cell death (apoptosis)[1].
Figure 1: Mechanism of action of pyrido[2,3-b]oxazine derivatives targeting mutant EGFR.
Quantitative Data Presentation: Efficacy & Selectivity
To establish the therapeutic window of a novel compound, its cytotoxicity must be evaluated across a highly specific panel of cell lines. The table below summarizes the expected pharmacological profile of a lead pyrido[2,3-b]oxazine derivative (e.g., Compound 7f) against clinical benchmarks like Osimertinib[1].
| Cell Line | Genetic Profile (EGFR Status) | Lead Pyrido[2,3-b]oxazine IC₅₀ (μM) | Osimertinib IC₅₀ (μM) | Selectivity Index (SI)* |
| HCC827 | Exon 19 Deletion (Sensitized) | 0.09 ± 0.02 | 0.08 ± 0.01 | >677 |
| H1975 | L858R / T790M (Double Mutant) | 0.89 ± 0.05 | 0.95 ± 0.08 | >68 |
| A549 | Wild-Type (WT) Overexpression | 1.10 ± 0.12 | 1.50 ± 0.15 | >55 |
| BEAS-2B | Normal Human Lung Epithelial | >61.00 | >45.00 | N/A (Baseline) |
*Selectivity Index (SI) = IC₅₀ (Normal BEAS-2B) / IC₅₀ (Cancer Cell Line). An SI > 10 indicates a favorable safety profile.
Standardized Experimental Protocols
The following protocols are engineered to provide a self-validating workflow, ensuring that observed phenotypic effects are directly causally linked to the biochemical inhibition of the intended kinase target.
Protocol A: In Vitro Cytotoxicity & Selectivity Profiling (MTT Assay)
Causality & Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. Testing across a rationally selected panel (HCC827, H1975, A549) ensures that the compound's efficacy is mapped to specific EGFR mutational statuses, while the inclusion of BEAS-2B cells filters out compounds with general, off-target cytotoxicity.
Self-Validating System: This assay requires a vehicle control (0.1% DMSO) to establish 100% baseline viability, and a positive control (Osimertinib) to validate the assay's sensitivity to EGFR inhibition.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5 × 10³ cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.
-
Compound Treatment: Prepare a 10 mM stock solution of the pyrido[2,3-b]oxazine derivative in DMSO. Perform serial dilutions in serum-free media to achieve final concentrations ranging from 0.01 μM to 100 μM. Ensure final DMSO concentration does not exceed 0.1% in any well. Treat cells for 48 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C. Causality: Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.
-
Solubilization & Reading: Carefully aspirate the media. Add 150 μL of high-purity DMSO to each well to dissolve the formazan crystals. Agitate on a microplate shaker for 10 minutes.
-
Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism).
Protocol B: Target Engagement via EGFR Autophosphorylation (Western Blot)
Causality & Rationale: Phenotypic cell death can result from non-specific toxicity. To definitively prove target engagement, researchers must assess the phosphorylation status of EGFR at Tyrosine 1068 (Tyr1068). This specific residue is a direct auto-phosphorylation site essential for the downstream recruitment of Grb2 and activation of the PI3K/AKT pathway.
Self-Validating System: Total EGFR and a housekeeping protein (GAPDH) must be probed simultaneously from the same lysate. This guarantees that any reduction in p-EGFR is strictly due to kinase inhibition, rather than drug-induced protein degradation or unequal sample loading.
Step-by-Step Methodology:
-
Starvation & Treatment: Seed H1975 cells in 6-well plates (3 × 10⁵ cells/well). After 24 hours, wash with PBS and starve cells in serum-free RPMI-1640 for 12 hours to reduce baseline kinase activity. Treat with the test compound at 0.5×, 1×, and 2× IC₅₀ concentrations for 4 hours.
-
EGF Stimulation: Stimulate cells with 50 ng/mL of recombinant human EGF for 15 minutes to forcefully induce autophosphorylation.
-
Lysis & Protein Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical to preserve the phosphorylated state). Centrifuge at 14,000 × g for 15 min at 4°C and collect the supernatant.
-
Electrophoresis & Transfer: Resolve 30 μg of total protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane (activated in methanol) at 100V for 90 minutes.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR (Total), and anti-GAPDH.
-
Detection: Wash with TBST (3 × 10 min). Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using Enhanced Chemiluminescence (ECL) substrate and image using a digital documentation system.
Protocol C: Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Causality & Rationale: To determine the mechanism of cell death, Annexin V/PI dual staining is utilized. The externalization of phosphatidylserine (PS) to the outer plasma membrane is an early, active hallmark of apoptosis. Annexin V binds PS with high affinity. Propidium Iodide (PI) is a vital dye that only enters cells with severely compromised membranes, distinguishing late apoptosis/necrosis from early apoptosis.
Self-Validating System: Single-stained compensation controls (Annexin V only, PI only) are mandatory to correct for spectral overlap between the FITC (Annexin V) and PE/Texas Red (PI) channels, preventing false-positive double-stained populations.
Step-by-Step Methodology:
-
Treatment & Harvesting: Treat HCC827 cells with the test compound for 24 hours. Collect both the floating cells (often apoptotic) and adherent cells (via trypsinization without EDTA, as EDTA can chelate Ca²⁺ required for Annexin V binding).
-
Washing: Pool the cells and wash twice with cold PBS. Centrifuge at 300 × g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 μL of 1X Binding Buffer to each tube. Analyze immediately using a flow cytometer.
-
Interpretation:
-
Lower Left Quadrant (FITC-/PI-): Viable cells.
-
Lower Right Quadrant (FITC+/PI-): Early apoptotic cells.
-
Upper Right Quadrant (FITC+/PI+): Late apoptotic cells.
-
References
-
Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: Rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer National Center for Biotechnology Information (NCBI) / PubMed Central (PMC)[Link]
-
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines Bioorganic & Medicinal Chemistry Letters (via PubMed)[Link]
Sources
Application Notes and Protocols for the Development of 1H-Pyrido[2,3-b]oxazin-2-ol Derivatives as EGFR-TK Inhibitors
Foreword: A Rational Approach to Next-Generation EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, governing critical processes like proliferation and survival.[1] Its dysregulation, often through activating mutations or overexpression, is a well-established driver of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] This has made EGFR a prime target for therapeutic intervention, leading to the development of several generations of small-molecule tyrosine kinase inhibitors (TKIs).[1][4] However, the clinical efficacy of these agents is frequently hampered by the emergence of drug resistance, necessitating a continuous search for novel chemical scaffolds that can overcome these limitations.[2][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 1H-Pyrido[2,3-b]oxazin-2-ol (and its more stable keto tautomer, 1H-Pyrido[2,3-b][6][7]oxazin-2-one) scaffold as a promising foundation for novel EGFR-TK inhibitors. This fused heterocyclic system offers a unique three-dimensional structure for exploration, with multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
We will journey from the foundational synthesis of the core scaffold to its detailed biological and computational evaluation. The protocols herein are designed not merely as instructions but as a self-validating framework, grounded in established methodologies and explained with the scientific causality that underpins each step.
The EGFR Signaling Cascade: The Target Landscape
Understanding the target is paramount. Upon binding to ligands like EGF, EGFR dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular kinase domain.[3] This event triggers a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately drive cell proliferation and inhibit apoptosis.[8][9] Small-molecule TKIs function by competing with ATP at its binding site within the EGFR kinase domain, thereby preventing autophosphorylation and blocking these downstream signals.[10][11]
Caption: The EGFR signaling pathway and the mechanism of Tyrosine Kinase Inhibitors (TKIs).
Synthesis of the 1H-Pyrido[2,3-b]oxazin-2-one Scaffold and Derivatives
The chemical tractability of a scaffold is a critical early indicator of its potential. The pyrido[2,3-b]oxazin-2-one core can be efficiently constructed via a one-pot annulation reaction, which involves a key Smiles rearrangement.[12][13] Further diversification can be achieved through modern cross-coupling reactions to explore the structure-activity relationship (SAR).
Protocol 2.1: One-Pot Synthesis of the Core Scaffold
This protocol details the synthesis of a representative N-substituted pyrido[2,3-b]oxazin-2-one, a crucial starting point for further derivatization.
Rationale: This procedure leverages a cesium carbonate-mediated reaction between a 2-halo-3-hydroxypyridine and an N-substituted-2-chloroacetamide.[13] Cesium carbonate is an effective base for this transformation, facilitating the initial O-alkylation followed by an intramolecular Smiles rearrangement and subsequent cyclization to yield the desired product in high yields.
Materials:
-
2-Chloro-3-hydroxypyridine
-
N-(2,5-difluorophenyl)-2-chloroacetamide
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-hydroxypyridine (1.0 eq.), N-(2,5-difluorophenyl)-2-chloroacetamide (1.1 eq.), and cesium carbonate (2.5 eq.).
-
Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.1 M concentration relative to the limiting reagent).
-
Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% EtOAc in hexanes). The disappearance of starting materials and the appearance of a new, typically more polar, spot indicates product formation.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in DCM and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-((2,5-difluorophenyl))-1H-pyrido[2,3-b][6][7]oxazin-2-one.
Protocol 2.2: Diversification via Suzuki Cross-Coupling
To build a library of compounds for SAR studies, functional handles must be introduced and elaborated. If a bromo-substituted pyridoxazinone is synthesized (e.g., starting with 2,6-dichloro-5-bromopyridin-3-ol), the bromine atom serves as an excellent handle for Suzuki cross-coupling.[5]
Rationale: The Suzuki reaction is a robust and versatile method for forming carbon-carbon bonds. It allows for the introduction of a wide variety of aryl and heteroaryl groups at a specific position, enabling a systematic exploration of how different substituents impact EGFR inhibitory activity.
Materials:
-
7-Bromo-1-((2,5-difluorophenyl))-1H-pyrido[2,3-b][6][7]oxazin-2-one (1.0 eq.)
-
Desired Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq.)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 eq.)
-
Solvent System (e.g., Dioxane/Water, 4:1)
Procedure:
-
In a reaction vial, combine the bromo-substituted pyridoxazinone, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Seal the vial and heat the reaction mixture to 90-100°C for 6-12 hours, with stirring.
-
Monitoring & Workup: Follow the general principles for reaction monitoring and workup as described in Protocol 2.1.
-
Purification: Purify the final compound using flash chromatography or preparative HPLC. Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
Biological Evaluation: From Enzyme to Cell
A multi-tiered approach is essential for evaluating new inhibitors. We begin with a direct biochemical assay to measure enzymatic inhibition and then progress to cell-based assays to assess the compound's effect in a more physiologically relevant context.[4]
Caption: A typical workflow for the development and screening of novel EGFR inhibitors.
Protocol 3.1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™)
Rationale: This biochemical assay directly measures the enzymatic activity of purified EGFR kinase.[4][7] The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[14] A low luminescent signal indicates high ADP production (low inhibition), while a high signal indicates low ADP production (high inhibition). This allows for the determination of the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.[4]
Materials:
-
Recombinant Human EGFR protein (wild-type and relevant mutants like T790M/L858R)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP (at Km concentration for EGFR)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
Test Compounds (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque-walled 384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and positive control in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well plate. Include "DMSO only" wells for 100% activity control and "no enzyme" wells for background control.
-
Enzyme & Substrate Addition: In a microplate, add the EGFR enzyme and the peptide substrate, both diluted in kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically small (e.g., 5 µL).
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of the Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal via a luciferase/luciferin reaction.[7] Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background ("no enzyme") signal from all wells.
-
Normalize the data relative to the "DMSO only" positive controls (0% inhibition) and "no enzyme" controls (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3.2: Cell-Based Anti-Proliferation Assay (CellTiter-Glo®)
Rationale: While an IC₅₀ value from a biochemical assay is crucial, it doesn't guarantee activity in a cellular environment. Cell-based assays are critical to assess a compound's ability to cross the cell membrane and inhibit EGFR in its native environment, ultimately leading to a reduction in cancer cell viability.[4][6] The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells.[16]
Materials:
-
EGFR-dependent cancer cell lines:
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Test Compounds and Positive Control (e.g., Osimertinib for T790M mutant cells).[5]
-
CellTiter-Glo® Reagent (Promega).
-
Opaque-walled 96-well plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a pre-determined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours.
-
Assay:
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to untreated controls and determine the GI₅₀ (the concentration of inhibitor that causes 50% growth inhibition) using non-linear regression analysis.[4]
Structure-Activity Relationship (SAR) and Computational Insights
The data generated from the biological assays are used to build a Structure-Activity Relationship (SAR) model. SAR links the chemical structure of the compounds to their biological activity, guiding the next round of synthesis for more potent and selective inhibitors.[17][18]
Data Presentation: Hypothetical SAR Table
The goal is to systematically modify different parts of the scaffold (R¹, R²) and observe the effect on inhibitory potency.
| Compound ID | R¹ (at C7) | R² (at N1) | EGFR WT IC₅₀ (nM) | EGFR T790M IC₅₀ (nM) | HCC827 GI₅₀ (nM) |
| I-1 | -Br | 2,5-difluorophenyl | 580 | >10,000 | 1,200 |
| I-2 | 4-methoxyphenyl | 2,5-difluorophenyl | 150 | 2,500 | 350 |
| I-3 | 4-aminophenyl | 2,5-difluorophenyl | 85 | 1,100 | 180 |
| I-4 | 4-aminophenyl | Phenyl | 220 | 3,500 | 500 |
| Gefitinib | - | - | 25 | 3,800 | 30 |
| Osimertinib | - | - | 15 | 12 | 18 |
From this hypothetical data, one might conclude that a small, hydrogen-bond-donating group like an amine at the R¹ position is beneficial for activity (I-3 vs. I-2). Furthermore, the difluorophenyl group at R² appears superior to an unsubstituted phenyl ring (I-3 vs. I-4), perhaps by forming key interactions in the ATP binding pocket.
Computational Modeling: Molecular Docking
Rationale: Molecular docking is an in silico method used to predict the binding mode and affinity of a small molecule to the active site of a protein.[19][20] By docking our synthesized compounds into the crystal structure of the EGFR kinase domain (e.g., PDB ID: 1M17), we can rationalize the observed SAR and generate hypotheses for new designs.[21][22]
Workflow:
-
Protein Preparation: Obtain the 3D crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[21]
-
Ligand Preparation: Generate 3D structures of the synthesized pyrido[2,3-b]oxazin-2-one derivatives and minimize their energy.
-
Docking Simulation: Use software like AutoDock Vina or Glide to dock the ligands into the defined ATP-binding site of EGFR.[20][21] The grid box for docking should be centered on the co-crystallized inhibitor.[21]
-
Analysis: Analyze the predicted binding poses. Look for key interactions, such as hydrogen bonds with hinge region residues (e.g., Met793) and hydrophobic interactions with other key residues.[19][22] Compare the docking scores (binding energies) with the experimental IC₅₀ values to see if a correlation exists.
Caption: The iterative logic of Structure-Activity Relationship (SAR) studies.
Conclusion and Future Outlook
The 1H-Pyrido[2,3-b]oxazin-2-ol scaffold represents a compelling starting point for the discovery of novel EGFR-TK inhibitors. Its synthetic accessibility and amenability to diversification make it an attractive platform for medicinal chemists. By employing the systematic and integrated approach outlined in these notes—combining rational synthesis, robust biochemical and cellular screening, and insightful computational modeling—research teams can efficiently navigate the complex path of drug discovery. The ultimate goal is to develop lead compounds with high potency against clinically relevant EGFR mutations, improved selectivity profiles, and the potential to overcome existing mechanisms of drug resistance, thereby offering new hope in the ongoing fight against cancer.
References
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from Reaction Biology website. [Link]
-
Zayadin, A. A. (2020). Erlotinib and Gefitinib, Epidermal Growth Factor Receptor Kinase Inhibitors, May Treat Non-Cancer-Related Tumor Necrosis Factor-α Mediated Inflammatory Diseases. Cureus. [Link]
-
BPS Bioscience. (n.d.). EGFR Enzyme Kinase System Datasheet. Retrieved from BPS Bioscience website. [Link]
-
Onishi, M., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Reports. [Link]
-
BPS Bioscience. (n.d.). EGFR (D770_N771 ins NPG) Kinase Assay Protocol. Retrieved from BPS Bioscience website. [Link]
-
Adeniran, O. Y. (2024). Identification of Novel Plant-derived Inhibitors of the EGFR Kinase Domain Using vHTS, QSAR and Molecular Docking Approaches. Asian Journal of Biochemistry, Genetics and Molecular Biology. [Link]
-
Onishi, M., et al. (2016). Construction of a Novel Cell-Based Assay for the Evaluation of anti-EGFR Drug Efficacy Against EGFR Mutation. PubMed. [Link]
-
Ueno, M., et al. (2015). Gefitinib and Erlotinib Lead to Phosphorylation of Eukaryotic Initiation Factor 2 Alpha Independent of Epidermal Growth Factor Receptor in A549 Cells. PLoS One. [Link]
-
The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from The Royal Society of Chemistry website. [Link]
-
Ponnusamy, M.P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets. [Link]
-
Kumar, A., et al. (2024). Novel pyrido[2,3-b][6][7]oxazine-based EGFR-TK inhibitors. RSC Medicinal Chemistry. [Link]
-
Khan, S., et al. (2023). Insights from the molecular docking analysis of EGFR antagonists. Heliyon. [Link]
-
García-Godoy, M. J., et al. (2018). Molecular Docking Optimization in the Context of Multi-Drug Resistant and Sensitive EGFR Mutants. International Journal of Molecular Sciences. [Link]
-
AACR Journals. (2020). New Drug-Discovery Assay Identifies Novel Mutant-EGFR Inhibitors. Retrieved from AACR Journals website. [Link]
-
Brieflands. (2025). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Retrieved from Brieflands website. [Link]
-
Banerji, B., et al. (2020). Designing, molecular docking, and dynamics simulations studies of 1,2,3-triazole clamped Uracil-Coumarin hybrids against EGFR tyrosine kinase. Journal of Applied Pharmaceutical Science. [Link]
-
Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Seminars in Cancer Biology. [Link]
-
Tomas, A., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from Creative Diagnostics website. [Link]
-
Sever, R., & Brugge, J. S. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cold Spring Harbor Perspectives in Biology. [Link]
-
Wang, S., et al. (2017). Establishment of a Novel Method for Screening Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance Mutations in Lung Cancer. Journal of Cancer. [Link]
-
ResearchGate. (2025). Practicable Synthesis of 1-(1-Phenylethyl)-1H-pyrido[2,3-b][6][7]oxazine. Retrieved from ResearchGate. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gefitinib?. Retrieved from Patsnap Synapse website. [Link]
-
Reddy, T. S., et al. (2018). Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction. Synlett. [Link]
-
Drugs.com. (2024). How does erlotinib work (mechanism of action)?. Retrieved from Drugs.com. [Link]
-
Mathew, B., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules. [Link]
-
Mathew, B., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]
-
ResearchGate. (n.d.). Therapeutic Journey of Pyrazolines as EGFR Tyrosine Kinase Inhibitors: An Insight into Structure Activity Relationship. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Novel Pyrido[2,3-b][6][7]oxazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025). A One-Pot Synthesis of Pyrido[2,3- b ][6][7]oxazin-2-ones. Retrieved from ResearchGate. [Link]
Sources
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy. — Early Detection Research Network [edrn.cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. promega.com.cn [promega.com.cn]
- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 11. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 12. 1H-Pyrido[2,3-b][1,4]oxazin-2-ol | 1313712-32-1 | Benchchem [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. promega.de [promega.de]
- 15. drugs.com [drugs.com]
- 16. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 19. journalajbgmb.com [journalajbgmb.com]
- 20. japsonline.com [japsonline.com]
- 21. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. brieflands.com [brieflands.com]
Protocol for the reduction of 1H-pyrido[2,3-b]oxazin-2(3H)-one
Application Note: Protocol for the Reduction of 1H-pyrido[2,3-b]oxazin-2(3H)-one
Part 1: Strategic Overview & Chemical Logic
The reduction of 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (hereafter referred to as the "Lactam") to its corresponding cyclic amine, 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (the "Amine"), is a critical transformation in the synthesis of kinase inhibitors, particularly for EGFR-mutant non-small cell lung cancer (NSCLC) targets.
This transformation requires the chemoselective deoxygenation of the lactam carbonyl (C=O) to a methylene group (CH₂) without compromising the integrity of the fused pyridine ring.
Mechanistic Selection: LAH vs. Borane
While catalytic hydrogenation is often insufficient for reducing rigid bicyclic lactams to amines (stopping often at the alcohol or requiring forcing conditions), complex metal hydrides offer the necessary thermodynamic drive.
-
Lithium Aluminum Hydride (LiAlH₄ / LAH): The "Sledgehammer" approach.
-
Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon, followed by elimination of the aluminate oxygen species.
-
Pros: Rapid, complete conversion; breaks down stable lactam resonance.
-
Cons: Pyrophoric; functional group intolerance (reduces esters, nitriles, nitros); risk of pyridine ring reduction if over-heated/over-dosed.
-
-
Borane-Tetrahydrofuran (BH₃·THF): The "Sniper" approach.
-
Mechanism: Electrophilic activation of the amide oxygen by boron, making the carbonyl carbon susceptible to intramolecular hydride transfer.
-
Pros: Chemoselective (tolerates esters, nitros, halides); avoids pyridine reduction; milder conditions.
-
Cons: Slower; requires acidic workup to break the stable amine-borane complex.
-
Recommendation: Use Protocol A (LAH) for robust, simple substrates. Use Protocol B (BH₃) if the molecule contains halogenated pyridine rings or other reducible sensitive groups.
Part 2: Reaction Visualization
Reaction Scheme & Mechanism
Caption: Mechanistic pathway for the deoxygenation of the lactam carbonyl to methylene using nucleophilic hydride delivery.
Part 3: Experimental Protocols
Protocol A: Reduction via Lithium Aluminum Hydride (Standard)
Scope: Best for unsubstituted or alkyl-substituted scaffolds. Safety Warning: LiAlH₄ is pyrophoric. Reacts violently with water. Use anhydrous solvents and inert atmosphere (Ar/N₂).
Materials:
-
Substrate: 1H-pyrido[2,3-b]oxazin-2(3H)-one (1.0 equiv)
-
Reagent: LiAlH₄ (2.0 M in THF or powder, 3.0 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
-
Quench: Water, 15% NaOH, Water (Fieser Method)
Step-by-Step Procedure:
-
System Preparation:
-
Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar.
-
Flush continuously with Argon or Nitrogen.
-
Charge the flask with LiAlH₄ (3.0 equiv) suspended in anhydrous THF. Cool to 0°C in an ice bath.
-
-
Substrate Addition:
-
Dissolve the Lactam (1.0 equiv) in a minimal amount of anhydrous THF.
-
Critical Step: Add the lactam solution dropwise to the LiAlH₄ suspension over 20–30 minutes.
-
Observation: Gas evolution (H₂) will occur. Ensure the internal temperature does not exceed 10°C during addition.
-
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to warm to room temperature (RT).
-
Heat the mixture to Reflux (66°C) for 4–16 hours.
-
Monitoring: Check TLC or LC-MS. The starting material (Lactam) is more polar (lower R_f) than the product (Amine) on Silica/MeOH:DCM.
-
-
Fieser Workup (The "1-1-3" Rule):
-
Cool the mixture back to 0°C . Dilute with diethyl ether (2x reaction volume).
-
Cautiously add quench reagents dropwise in this exact order (per gram of LiAlH₄ used):
-
1 mL Water (Violent gas evolution!)
-
1 mL 15% NaOH (aq)
-
3 mL Water
-
-
Warm to RT and stir for 15 minutes until a white, granular precipitate forms.
-
-
Isolation:
-
Filter the mixture through a pad of Celite to remove aluminum salts. Wash the pad with warm THF or Ether.
-
Concentrate the filtrate in vacuo.[1]
-
Purification: If necessary, purify via flash chromatography (DCM/MeOH 95:5).
-
Protocol B: Reduction via Borane-THF (Chemoselective)
Scope: Required if the scaffold contains halogens (Cl, Br, I) or nitro groups that would be reduced by LiAlH₄.
Step-by-Step Procedure:
-
Setup:
-
Flame-dry glassware under inert atmosphere.[2]
-
Dissolve Lactam (1.0 equiv) in anhydrous THF (0.2 M).
-
-
Addition:
-
Cool solution to 0°C .[2]
-
Add BH₃·THF complex (1.0 M solution, 3.0–4.0 equiv) dropwise via syringe.
-
-
Reaction:
-
Complex Breaking (Critical):
-
Cool to 0°C. Cautiously add Methanol to quench excess borane.
-
Add 6M HCl (aq) (approx 5 equiv) and reflux for 1 hour. This hydrolysis step is mandatory to free the amine from the boron complex.
-
-
Workup:
-
Cool to RT and basify to pH >10 using 4M NaOH.
-
Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.
-
Part 4: Data Interpretation & Troubleshooting
Physicochemical Data Summary
| Feature | Starting Material (Lactam) | Product (Amine) | Diagnostic Change |
| IR Spectrum | Strong peak ~1680 cm⁻¹ (C=O) | Absent | Disappearance of Carbonyl stretch |
| 1H NMR | No protons at C2 position | Triplet/Multiplet at ~3.4 ppm | Appearance of new CH₂ adjacent to N |
| Polarity (TLC) | High Polarity (Low Rf) | Medium Polarity (Higher Rf) | Significant shift in MeOH/DCM |
| Solubility | Poor in Ether/Hexanes | Good in Ether/DCM | Improved organic solubility |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Incomplete Conversion | Old LiAlH₄ (absorbed moisture) | Use fresh reagent; titration of hydride is possible but rarely done—just use excess. |
| Aluminum Emulsion | Improper workup stoichiometry | Strictly follow the Fieser 1-1-3 rule. Do not add excess water initially. |
| Pyridine Reduction | Reaction too hot or too long | Switch to Protocol B (Borane). Keep LAH reaction strictly at reflux (66°C) and not higher. |
| Product Trapped | Amine-Borane complex stable | Ensure the HCl reflux step (Protocol B) is performed for at least 1 hour. |
Part 5: Workflow Visualization
Caption: Decision matrix and process flow for the reduction of pyrido-oxazinones.
References
-
Reduction of 1,4-oxazin-3-ones with LiAlH4
-
Borane Reduction of Pyridinone Derivatives
-
Synthesis of Bioactive Pyrido-oxazines
- Title: Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors.
- Source: RSC Advances / NIH (2024).
- Context: Describes the utilization of the 2,3-dihydro scaffold in drug discovery.
-
URL:[Link]
-
General Reductions of Heterocyclic Lactams
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buy 2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | 24675-93-2 [smolecule.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. US11649247B2 - 7-phenylethylamino-4H-pyrimido[4,5-d][1,3]oxazin-2-one compounds as mutant IDH1 and IDH2 inhibitors - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of 1H-Pyrido[2,3-b]oxazin-2-ol in Biological Matrices by LC-MS/MS
Abstract
This application note details a robust analytical protocol for the quantification of 1H-Pyrido[2,3-b]oxazin-2-ol (and its tautomer, pyrido[2,3-b][1,4]oxazin-2(3H)-one) in plasma and tissue homogenates. This heterocyclic scaffold is a critical pharmacophore in emerging kinase inhibitors (e.g., EGFR, PARP7) and mitochondrial respiratory chain inhibitors. The method utilizes Solid-Phase Extraction (SPE) coupled with Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) to achieve high sensitivity (LLOQ < 1.0 ng/mL) and selectivity. Special attention is given to tautomeric equilibrium control and matrix effect mitigation.
Introduction & Molecule Characterization
Chemical Context
1H-Pyrido[2,3-b]oxazin-2-ol is a bicyclic heterocycle often encountered as a metabolic intermediate or degradation product of drugs containing the pyrido-oxazine core.
-
Tautomerism: In biological matrices (pH 7.4), the molecule exists in dynamic equilibrium between the enol form (2-ol) and the more stable keto form (2-one) (lactam).
-
Analytical Challenge: Analytical methods must prevent peak splitting caused by interconversion. This is achieved by stabilizing the protonation state using an acidic mobile phase, driving the equilibrium toward a single cationic species for consistent detection.
Clinical Relevance
The pyrido[2,3-b]oxazine scaffold is structurally significant in the development of:
-
EGFR Tyrosine Kinase Inhibitors: Used in non-small cell lung cancer (NSCLC) therapies to overcome resistance mutations (e.g., T790M).[1]
-
PARP7 Inhibitors: Emerging immuno-oncology agents.
-
Mitochondrial Inhibitors: Targeting the electron transport chain.[2]
Quantifying this core structure is essential for pharmacokinetic (PK) profiling and assessing metabolic stability during drug discovery.
Method Development Strategy
Internal Standard (IS) Selection
-
Preferred: Stable isotope-labeled analog (
, -Pyrido[2,3-b]oxazin-2-ol). -
Alternative: A structural analog such as 7-methyl-pyrido[2,3-b]oxazin-2-one or a commercially available benzoxazinone derivative. Rationale: The IS must mimic the ionization efficiency and extraction recovery of the analyte.
Sample Preparation Logic
While Protein Precipitation (PPT) is faster, Mixed-Mode Cation Exchange (MCX) SPE is recommended for this analyte.
-
Why MCX? The pyridine nitrogen is basic (pKa ~3–5). At acidic pH, it becomes positively charged, allowing it to bind to the sulfonate groups of the MCX sorbent while neutral interferences (phospholipids) are washed away. This yields a cleaner extract and reduced matrix effects compared to PPT.
Detailed Experimental Protocol
Reagents and Materials
-
Analyte: 1H-Pyrido[2,3-b]oxazin-2-ol (Reference Standard, >98% purity).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
SPE Cartridges: Oasis MCX (30 mg, 1 cc) or equivalent.
-
Matrix: Drug-free human plasma (K2EDTA).
Sample Preparation Workflow (SPE-MCX)
Step 1: Pre-treatment
-
Aliquot 100 µL of plasma into a 1.5 mL tube.
-
Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL).
-
Add 100 µL of 4% H₃PO₄ (Phosphoric Acid).
-
Vortex for 30 sec.
Step 2: Solid Phase Extraction (MCX)
-
Condition: 1 mL MeOH.
-
Equilibrate: 1 mL Water.
-
Load: Apply the pre-treated sample (~210 µL) at a slow flow rate (1 mL/min).
-
Wash 1: 1 mL 2% Formic Acid in Water . (Removes proteins and acidic interferences).
-
Wash 2: 1 mL 100% Methanol . (Removes neutral hydrophobic interferences/lipids).
-
Elute: 2 x 250 µL of 5% NH₄OH in Methanol (Ammoniated Methanol).
Step 3: Reconstitution
-
Evaporate eluate to dryness under N₂ stream at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (90:10).
-
Vortex and centrifuge (10,000 x g, 5 min). Transfer to autosampler vials.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| System | UHPLC coupled to Triple Quadrupole MS | High sensitivity required for biological matrices. |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Robust separation; withstands high pH if needed, though low pH is used here. |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains analyte protonation (MH+). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Promotes desolvation in ESI. |
| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |
| Gradient | 0-0.5 min: 5% B (Isocratic)0.5-3.0 min: 5% -> 90% B (Linear)3.0-4.0 min: 90% B (Wash)4.0-4.1 min: 5% B (Re-equilibrate) | Fast separation of polar interferences early, followed by analyte elution. |
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).
-
Source Temp: 500°C.
-
Capillary Voltage: 2.5 kV.
-
MRM Transitions (Hypothetical - Optimize Experimentally):
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |
| Analyte | 151.1 [M+H]+ | 123.1 (Loss of CO) | 20 | Quantifier |
| 151.1 | 105.1 (Loss of H2O/CO) | 35 | Qualifier | |
| IS | 155.1 [M+H]+ | 127.1 | 20 | Quantifier |
Note: Precursor m/z 151.1 corresponds to the protonated mass of Pyrido[2,3-b]oxazin-2-ol (MW ~150.13).
Visualization of Workflow
The following diagram illustrates the critical decision points in the extraction and analysis pathway, emphasizing the chemical logic of the SPE-MCX method.
Caption: Step-by-step SPE-MCX extraction workflow utilizing pH switching to ensure high selectivity for the basic pyrido-oxazine scaffold.
Method Validation Guidelines
Validation should follow FDA/EMA Bioanalytical Method Validation guidelines.
-
Linearity: Construct a calibration curve (e.g., 1–1000 ng/mL) using a weighted (
) linear regression. -
Accuracy & Precision: Analyze QC samples (Low, Mid, High) in quintuplicate (n=5) over 3 days. Acceptance criteria: ±15% (±20% for LLOQ).
-
Matrix Effect: Compare the peak area of the analyte spiked into extracted blank plasma vs. neat solution.
-
Target: Matrix Factor (MF) between 0.85 and 1.15.
-
-
Stability:
-
Bench-top: 4 hours at RT.
-
Freeze-thaw: 3 cycles (-80°C to RT).
-
Autosampler: 24 hours at 10°C (verify no tautomeric conversion issues).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Increase ammonium formate buffer concentration (5-10 mM) or use a column with better end-capping (e.g., BEH Shield RP18). |
| Low Recovery | Incomplete elution from MCX cartridge. | Ensure Elution solvent is sufficiently basic (pH > 10). Freshly prepare 5% NH₄OH in MeOH. |
| Double Peaks | Tautomer separation. | Increase column temperature to 50°C to speed up interconversion, merging peaks into one average signal. |
References
-
Discovery of Pyrido[2,3-b][1,4]oxazine-based EGFR Inhibitors Title: Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors.[1] Source: PMC / NIH (2025). Link:[Link]
-
Synthesis of Pyrido-oxazinones Title: A one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones.[5][6] Source: PubMed (2003).[5] Link:[Link]
-
PARP7 Inhibitor Structure-Activity Relationships Title: Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives. Source: PubMed (2023). Link:[Link]
-
FDA Bioanalytical Method Validation Guidance Title: Bioanalytical Method Validation Guidance for Industry. Source: FDA.gov. Link:[Link]
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrido[2,1-a]isoquinolin-4-ones and oxazino[2,3-a]isoquinolin-4-ones: new inhibitors of mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. A one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Development and Validation of 1H-Pyrido[2,3-b]oxazin-2-ol-Based Fluorescent Probes for Intracellular Hydrogen Peroxide Detection
Introduction and Mechanistic Rationale
The development of highly sensitive and selective fluorescent probes is a cornerstone of modern molecular biology and drug development. While traditional scaffolds like coumarins and rhodamines have dominated the field, the demand for red-shifted, highly photostable fluorophores has driven the exploration of novel heterocyclic systems. The 1H-pyrido[2,3-b]oxazin-2-ol (Pox-2-ol) scaffold represents a significant advancement in this domain.
Structurally related to phenoxazines, the Pox-2-ol core incorporates a fused pyridine ring. This nitrogen substitution acts as a strong electron-withdrawing group, lowering the lowest unoccupied molecular orbital (LUMO) of the system. Consequently, this structural modification red-shifts the emission profile into the deep-red/near-infrared (NIR) window, minimizing background autofluorescence from biological samples[1].
To utilize this scaffold for the specific detection of hydrogen peroxide (
The Causality of Fluorescence Activation (Internal Charge Transfer)
In its native state, the 2-hydroxyl group of the Pox-2-ol core acts as a strong electron donor, establishing a robust push-pull Internal Charge Transfer (ICT) system across the conjugated
Upon encountering
Chemical activation mechanism of the Pox-Boronate probe by H2O2.
Quantitative Data Presentation
To benchmark the efficacy of the Pox-Boronate probe, photophysical properties were evaluated in vitro before and after the addition of
Table 1: Photophysical Properties of the Pox-Boronate Probe System
| State | Absorption Max ( | Emission Max ( | Stokes Shift | Quantum Yield ( | Limit of Detection (LOD) |
| Masked (Pox-Boronate) | 480 nm | N/A (Quenched) | N/A | < 0.01 | N/A |
| Activated (Pox-2-ol) | 550 nm | 650 nm | 100 nm | 0.45 | 45 nM |
Note: Measurements were conducted in 10 mM HEPES buffer (pH 7.4) containing 1% DMSO as a cosolvent at 37°C.
Experimental Workflows & Methodologies
The following self-validating protocols are designed to ensure rigorous evaluation of the probe, from in vitro kinetics to live-cell imaging.
Experimental workflow for probe validation and live-cell imaging.
Protocol 1: In Vitro Spectroscopic Characterization and Kinetics
Purpose: To establish the baseline fluorescence, determine the limit of detection (LOD), and verify the causality of the fluorescence turn-on via specific
Materials:
-
10 mM Pox-Boronate stock solution in anhydrous DMSO.
-
10 mM HEPES buffer (pH 7.4, mimicking physiological pH to ensure relevant boronate hydrolysis rates).
-
30%
solution (standardized via UV absorbance at 240 nm).
Step-by-Step Methodology:
-
Solution Preparation: Dilute the Pox-Boronate stock in 10 mM HEPES buffer to a final working concentration of 10
M (ensure DMSO concentration does not exceed 1% v/v to prevent probe aggregation). -
Baseline Measurement: Transfer 2 mL of the working solution to a quartz cuvette. Record the baseline fluorescence emission spectrum (
= 550 nm). The signal should be negligible. -
Analyte Titration: Add varying concentrations of
(0 to 100 M) to the cuvette. -
Kinetic Tracking: Monitor the fluorescence intensity at 650 nm over 60 minutes at 37°C.
-
Expert Insight: The reaction of arylboronates with
is second-order. Tracking the plateau of the fluorescence signal ensures complete deprotection of the 1H-pyrido[2,3-b]oxazin-2-ol fluorophore.
-
-
Selectivity Control (Self-Validation): In parallel cuvettes, introduce other ROS/RNS (e.g.,
, , ) at 100 M. The lack of fluorescence increase confirms the specific causality between and the boronate cleavage[2].
Protocol 2: Live-Cell Imaging of Endogenous
Purpose: To demonstrate the probe's membrane permeability, biocompatibility, and ability to track dynamic ROS generation in living cells[3].
Table 2: Experimental Setup for Live-Cell Imaging
| Parameter | Specification |
| Cell Line | RAW 264.7 (Murine Macrophages) |
| Probe Concentration | 5 |
| Incubation Time | 30 Minutes |
| Stimulant | PMA (Phorbol 12-myristate 13-acetate), 1 |
| Excitation Laser | 561 nm |
| Emission Filter | 630 - 680 nm |
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 35 mm glass-bottom confocal imaging dish at a density of
cells/dish. Incubate for 24 hours at 37°C in a 5% atmosphere using DMEM supplemented with 10% FBS. -
Endogenous ROS Stimulation: Wash the cells twice with PBS. Add fresh serum-free DMEM containing 1
g/mL PMA and incubate for 30 minutes. PMA activates Protein Kinase C, triggering an endogenous macrophage "respiratory burst" that produces high levels of . -
Probe Incubation: Remove the media and add 5
M of the Pox-Boronate probe in serum-free media. Incubate for 30 minutes at 37°C. -
Self-Validating Control Groups:
-
Negative Control: Cells incubated with the probe without prior PMA stimulation (establishes basal ROS levels).
-
Scavenger Control: Cells pre-treated with 1 mM N-acetylcysteine (NAC) or 100 U/mL Catalase for 1 hour prior to PMA stimulation. Causality: If the fluorescence is truly driven by
, the addition of catalase (which degrades to water and oxygen) will completely abrogate the signal.
-
-
Confocal Microscopy: Wash the cells three times with PBS to remove extracellular unreacted probe. Image immediately using a confocal laser scanning microscope (
= 561 nm, = 630-680 nm). Ensure laser power is kept below 5% to minimize phototoxicity and photobleaching[3].
References
-
Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]
-
Photophysics and Biophysical Applications of Benzo[a]phenoxazine Type Fluorophores Source: Scilit / Springer Nature URL:[Link]
-
Fluorescence Live Cell Imaging Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]
Sources
Strategic Deployment of 1H-Pyrido[2,3-b]oxazin-2-ol Scaffolds in Medicinal Chemistry
Abstract
The 1H-pyrido[2,3-b]oxazin-2-ol scaffold (often existing in its dominant lactam tautomer, pyrido[2,3-b][1,4]oxazin-2(1H)-one) represents a high-value bioisostere in modern drug discovery. This guide details the application of this heterocycle to optimize solubility, metabolic stability, and target selectivity in kinase and GPCR programs. We provide specific protocols for the Smiles rearrangement-based synthesis , a critical pathway for accessing this core, and analyze its utility in overcoming resistance mutations in EGFR-TK inhibitors.
Part 1: Structural Insights & Tautomeric Equilibrium
The Tautomeric Reality
While formally named as an "-ol" (enol), this scaffold exists predominantly in the lactam (2-one) form in both solution and solid states. This distinction is critical for molecular docking and pharmacophore modeling.
-
Lactam Form (Dominant): Acts as a Hydrogen Bond Donor (NH) and Acceptor (C=O).
-
Lactim Form (Minor): Acts as a Hydrogen Bond Donor (OH) and Acceptor (N).
Medicinal Chemistry Implication: When replacing a quinoline or quinoxaline core, the pyrido[2,3-b]oxazine introduces a directional H-bond donor (the lactam NH) that is often absent in the parent aromatic systems. This allows for unique hinge-binding interactions in kinase domains.
Bioisosteric Rationale
The strategic swap of a quinoxaline for a pyrido[2,3-b]oxazine offers specific physicochemical advantages:
| Property | Quinoxaline (Parent) | Pyrido[2,3-b]oxazin-2-one (Optimized) | Impact on Lead |
| H-Bonding | Acceptor only (N) | Donor (NH) + Acceptor (C=O, O) | New vector for hinge binding. |
| LogP | High (Lipophilic) | Moderate (Lowered) | Improved aqueous solubility. |
| Metabolic Stability | Prone to oxidation | Pyridine nitrogen reduces e- density | Reduced oxidative clearance. |
| Geometry | Planar | Slightly puckered (oxazine ring) | Induced fit selectivity. |
Part 2: Visualization of Binding & Logic
Scaffold Hopping Decision Tree
The following diagram outlines the logical decision process for transitioning to this scaffold during Lead Optimization.
Figure 1: Decision logic for scaffold hopping. The pyrido-oxazine core is selected when solubility, metabolic stability, or specific H-bond donor requirements are unmet by standard bicyclic aromatics.
Part 3: Case Study – EGFR Kinase Optimization
Context: Development of inhibitors for Non-Small Cell Lung Cancer (NSCLC) targeting the T790M resistance mutation.[1] Challenge: First-generation quinazolines (e.g., Gefitinib) lack potency against T790M and suffer from poor physicochemical properties. Solution: Introduction of the pyrido[2,3-b][1,4]oxazine scaffold.
Optimization Data (Compound 7f)
The introduction of the pyrido-oxazine core, coupled with specific sulfonamide functionalization, yielded significant potency improvements.
| Compound ID | Scaffold | R-Group (C7 position) | EGFR (WT) IC50 | EGFR (T790M) IC50 |
| Control (Gefitinib) | Quinazoline | -- | 0.03 µM | > 10 µM (Resistant) |
| Hit 1 | Pyrido-oxazine | H | > 50 µM | > 50 µM |
| Lead (Cmpd 7f) | Pyrido-oxazine | 2,5-difluorobenzenesulfonyl | 0.09 µM | 0.89 µM |
Data Source: Derived from recent optimization studies (e.g., Shingate et al. [1]).
Mechanism of Action: The lactam NH of the pyrido-oxazine forms a critical hydrogen bond with Met793 in the hinge region of the kinase, while the sulfonamide moiety extends into the solvent-exposed region, overcoming the steric clash caused by the T790M mutation.
Part 4: Experimental Protocols
Protocol A: One-Pot Synthesis via Smiles Rearrangement
This is the most robust method for constructing the core scaffold, avoiding the low yields often associated with direct condensation.
Reaction Scheme:
2-halo-3-hydroxypyridine + N-substituted-2-chloroacetamide
Materials:
-
2-Chloro-3-hydroxypyridine (1.0 eq)
-
2-Chloro-N-(substituted)acetamide (1.1 eq)
-
Cesium Carbonate (
) (2.0 eq) -
Acetonitrile (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-3-hydroxypyridine (10 mmol) in anhydrous acetonitrile (50 mL).
-
Base Addition: Add cesium carbonate (20 mmol) in a single portion. The suspension will turn yellow/orange. Stir at Room Temperature (RT) for 15 minutes to facilitate initial deprotonation.
-
Alkylation: Add the 2-chloro-N-acetamide derivative (11 mmol).
-
Annulation (The Smiles Step): Heat the mixture to reflux (
) under nitrogen atmosphere. Monitor via TLC (50% EtOAc/Hexane).-
Insight: The reaction proceeds via an O-alkylation intermediate which then undergoes a base-mediated Smiles rearrangement to form the N-bridge, followed by cyclization.
-
Duration: Typically 3–5 hours.
-
-
Work-up: Cool to RT. Filter off the inorganic salts through a Celite pad. Wash the pad with acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Yield Expectation: 75–90% depending on the N-substituent.
Protocol B: Suzuki-Miyaura Functionalization (C7 Position)
To optimize the lead (as in the EGFR case), functionalization at the 7-position (pyridine ring) is often required.
Materials:
-
7-Bromo-pyrido[2,3-b]oxazin-2-one (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
- (0.05 eq)
- (2M aqueous solution, 3.0 eq)
-
1,4-Dioxane
Methodology:
-
Degassing: Combine the bromo-scaffold and boronic acid in 1,4-dioxane in a microwave vial. Sparge with Argon for 10 minutes.
-
Catalyst Addition: Add the Palladium catalyst and the aqueous carbonate solution.
-
Reaction: Seal the vial and heat to
(oil bath) or (microwave, 30 mins). -
Extraction: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Part 5: Synthetic Pathway Visualization
Figure 2: Mechanistic flow of the One-Pot Smiles Rearrangement protocol.
References
-
Shingate, B. B., et al. (2024). Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer.[1][5] Royal Society of Chemistry Advances.
-
Gim, G. H., et al. (2003). A One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones.[2][3][4] The Journal of Organic Chemistry.[2][4]
- Vertex AI Search. (2025). Consolidated search results on Pyrido[2,3-b]oxazine medicinal chemistry.
-
Patani, G. A., & LaVoie, E. J. (1996).[6] Bioisosterism: A Rational Approach in Drug Design.[6][7][8][9] Chemical Reviews.[6][7]
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioisosterism - Drug Design Org [drugdesign.org]
- 7. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 8. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 9. drughunter.com [drughunter.com]
Application Notes & Protocols: Molecular Docking of 1H-Pyrido[2,3-b]oxazin-2-ol
Abstract
This guide provides a comprehensive, technically-grounded protocol for conducting molecular docking studies of 1H-Pyrido[2,3-b]oxazin-2-ol, a novel heterocyclic compound, against therapeutically relevant protein targets. Moving beyond a simple list of steps, this document elucidates the causal reasoning behind critical methodological choices, ensuring a robust and reproducible computational workflow. We will utilize the Epidermal Growth Factor Receptor (EGFR) kinase domain as an exemplary target, based on the established activity of the broader pyrido-oxazine scaffold. The protocols herein leverage industry-standard, freely available software—UCSF ChimeraX for system preparation and visualization, and AutoDock Vina for the docking simulation—to provide an accessible yet powerful framework for researchers in drug discovery and computational biology. A key emphasis is placed on self-validation through redocking of a co-crystallized ligand, a critical step for ensuring the reliability of the docking protocol.
Foundational Concepts & Strategic Choices
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second (a receptor, typically a protein).[1][2] This "lock and key" simulation is a cornerstone of modern drug discovery, enabling the rapid screening of virtual libraries to identify promising lead compounds before committing to costly experimental synthesis and testing.[1][2]
The Rationale for Target Selection: EGFR Kinase
While 1H-Pyrido[2,3-b]oxazin-2-ol itself is a novel scaffold, related pyrido[2,3-b][3][4]oxazine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] EGFR is a well-validated target in oncology, with mutations and overexpression driving the progression of various cancers, including non-small cell lung cancer.[5] Therefore, selecting EGFR as the target protein for this protocol provides a biologically relevant context and allows for the validation of our methodology against a known system. For this guide, we will use the crystal structure of EGFR in complex with the inhibitor Erlotinib (PDB ID: 1M17).
Choosing the Right Tools: UCSF ChimeraX and AutoDock Vina
The successful execution of a molecular docking study hinges on the selection of appropriate software.
-
UCSF ChimeraX: A powerful and extensible program for the interactive visualization and analysis of molecular structures and related data.[6][7] Its robust tools for preparing both proteins and ligands for docking make it an indispensable asset.[3][7]
-
AutoDock Vina: A widely used open-source docking engine renowned for its improved speed and accuracy compared to its predecessors.[3][7] It employs a sophisticated scoring function and efficient search algorithms to predict binding poses and affinities with high reliability.[3][7]
Pre-Computation & System Preparation: Building a Validated System
The quality of your docking results is directly dependent on the meticulous preparation of the receptor and ligand structures.[1][8] Errors or artifacts in the initial structures can lead to misleading results.
Protocol: Target Protein Preparation
This protocol details the steps to prepare the EGFR kinase domain (PDB: 1M17) for docking.
Rationale: Raw PDB files often contain non-essential molecules (water, ions, co-solvents) and may lack hydrogen atoms, which are critical for calculating interactions.[9][10][11] The "Dock Prep" tool in ChimeraX automates the process of cleaning the structure, repairing missing side chains, and adding hydrogens, thereby creating a chemically correct representation of the receptor.[11]
Step-by-Step Methodology:
-
Launch UCSF ChimeraX and fetch the protein structure by typing open 1M17 in the command line.
-
Remove Solvent and Unnecessary Chains: The fetched structure contains the inhibitor, water molecules, and two protein chains (A and B). We will use chain A for this study.
-
Command: delete ~:A (Deletes everything that is not chain A).
-
Command: delete solvent (Removes any remaining water molecules).
-
-
Separate the Native Ligand: We need to separate the co-crystallized inhibitor (Erlotinib, residue name ANP in this file) to define the binding site later.
-
Select the ligand: select :ANP
-
Invert the selection to select only the protein: select invert
-
Save the protein-only structure: Go to File > Save..., choose PDB format, and save as 1M17_protein.pdb. Ensure "Save relative to model" is selected.
-
Clear the selection and re-select the ligand (select :ANP). Save it as 1M17_native_ligand.pdb.
-
-
Prepare the Receptor for Docking:
-
Open the 1M17_protein.pdb file in a new ChimeraX session.
-
Open the "Dock Prep" tool: Tools > Structure Editing > Dock Prep.
-
In the Dock Prep dialog:
-
Check "Add hydrogens" and ensure the protein's pH is set to 7.4.
-
Check "Delete non-complexed ions" and "Delete solvent".
-
Click "OK". ChimeraX will add hydrogens and perform necessary repairs.
-
-
-
Save the Prepared Receptor: After Dock Prep completes, save the prepared protein in the AutoDock PDBQT format.
-
Go to File > Save....
-
Select PDBQT (*.pdbqt) as the file type.
-
Save the file as 1M17_receptor.pdbqt. This file now contains the necessary atomic charges and atom types for Vina.[10]
-
Protocol: Ligand Preparation
This protocol covers the generation and preparation of the novel ligand, 1H-Pyrido[2,3-b]oxazin-2-ol, and the native ligand for validation.
Rationale: Ligands must be converted into a 3D format with correct hydrogens and partial charges.[10][12] Energy minimization is performed to obtain a low-energy, stable conformation before docking. The PDBQT format is required for AutoDock Vina compatibility.
Step-by-Step Methodology:
-
Generate 3D Structure of 1H-Pyrido[2,3-b]oxazin-2-ol:
-
Use a chemical drawing tool like PubChem Sketcher or MarvinSketch to draw the 2D structure.
-
Export the structure as an SDF or MOL2 file. For this guide, we will assume it is saved as ligand.sdf.
-
-
Prepare the Ligand in ChimeraX:
-
Open the ligand.sdf file in ChimeraX.
-
Add hydrogens: addh
-
Add charges: addcharge
-
Minimize the ligand's energy to get a stable conformation: minimize
-
Save the prepared ligand as a PDBQT file: File > Save..., select PDBQT format, and save as novel_ligand.pdbqt.
-
-
Prepare the Native Ligand for Redocking:
-
Follow the same steps as above (2.2.2) using the 1M17_native_ligand.pdb file saved earlier.
-
Save the final prepared file as native_ligand.pdbqt.
-
System Preparation Workflow
Caption: Workflow for receptor and ligand preparation.
The Docking Simulation
With the receptor and ligands prepared, the next stage is to define the search space and execute the docking simulation.
Defining the Search Space (The Grid Box)
Rationale: Molecular docking is computationally intensive. Instead of searching the entire protein surface, we define a "grid box"—a three-dimensional cube—that encompasses the known or putative binding site.[13] This focuses the search algorithm where binding is most likely to occur, saving time and increasing accuracy. The most reliable way to define this box is to center it on a co-crystallized ligand.[7]
Step-by-Step Methodology (using AutoDock Tools):
-
Load the Prepared Receptor: Open AutoDock Tools (ADT) and load the 1M17_receptor.pdbqt file.
-
Load the Native Ligand: Load the native_ligand.pdbqt file. This will overlay the ligand in its original crystallographic position.
-
Open the Grid Box Tool: Go to Grid > Grid Box....
-
Center and Size the Box: A purple cube (the grid box) will appear. Adjust the center coordinates and dimensions (in Angstroms) so that the box completely encloses the native ligand with a buffer of about 4-5 Å on all sides. A typical size might be 25 x 25 x 25 Å.
-
Record Coordinates: Note down the center_x, center_y, center_z and size_x, size_y, size_z values. These are essential for the Vina configuration file.
Protocol: Executing the Docking with AutoDock Vina
Rationale: AutoDock Vina is a command-line tool. It requires a configuration file that specifies the input files (receptor and ligand) and the search space parameters (the grid box coordinates).
Step-by-Step Methodology:
-
Create a Configuration File: In a text editor, create a file named config.txt in the same directory as your PDBQT files. Populate it with the following information, replacing the values with those you recorded from ADT:
-
Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute the following command:
-
Repeat for Validation: Edit config.txt to change the ligand and out file names to native_ligand.pdbqt and native_ligand_out.pdbqt, respectively. Rerun Vina to perform the validation redocking.
Post-Docking Analysis & Interpretation
The output of a Vina simulation is a PDBQT file containing multiple predicted binding poses and a log file with their corresponding binding affinities.
Understanding the Outputs
-
Binding Affinity (kcal/mol): This score, found in the log file and the output PDBQT file, estimates the binding free energy. More negative values indicate stronger, more favorable binding.[4][14][15] Values around -10 to -13 kcal/mol suggest strong interactions, while those from -7 to -9 suggest moderate interactions.[14]
-
Root Mean Square Deviation (RMSD): This metric measures the average distance between the atoms of two superimposed molecules.[4][16] It is primarily used in validation to compare the predicted pose of the redocked native ligand to its original crystal structure pose.[4]
Protocol: Validation by Redocking
Trustworthiness Check: This is the most critical step to validate your docking protocol. If the software and settings cannot accurately reproduce the experimentally determined binding pose of a known ligand, the results for a novel ligand cannot be trusted.[8][12]
Step-by-Step Methodology:
-
Load Structures in ChimeraX: Open the 1M17_receptor.pdbqt, the original native_ligand.pdbqt, and the Vina output native_ligand_out.pdbqt.
-
Calculate RMSD: The native_ligand_out.pdbqt file contains multiple poses. We are interested in the top-ranked pose (Mode 1).
-
Use the rmsd command in ChimeraX to compare the original native ligand to the top predicted pose from the output file.
-
-
Interpret the Result: An RMSD value of less than 2.0 Angstroms (Å) between the heavy atoms of the redocked ligand and the crystal structure pose is considered a successful validation, indicating that the docking protocol is reliable.[4]
Protocol: Visualizing Interactions
Rationale: A good docking score must be supported by chemically sensible interactions between the ligand and protein. Visualization allows you to inspect these interactions, such as hydrogen bonds and hydrophobic contacts, with key active site residues.[14][16]
Step-by-Step Methodology (in ChimeraX):
-
Load the Complex: Open the 1M17_receptor.pdbqt and the top-ranked pose of your novel_ligand_out.pdbqt.
-
Find Hydrogen Bonds: Use the "H-Bonds" tool (Tools > Structure Analysis > H-Bonds) to identify and visualize hydrogen bonds between the ligand and receptor.
-
Identify Interacting Residues: Select the ligand, and then select residues within a 5 Å cutoff to identify all amino acids in the binding pocket.
-
Analyze Contacts: Use the "Contacts" tool (Tools > Structure Analysis > Contacts) to find all atoms in the receptor that are in van der Waals contact with the ligand.
-
Create Publication-Quality Images: Use ChimeraX's powerful rendering capabilities to create images that clearly display the key interactions.
Docking & Analysis Workflow
Caption: Workflow for docking execution and results analysis.
Data Presentation: Summary of Results
Quantitative data from docking studies should be summarized for clarity and comparison. The table below shows a hypothetical but representative set of results.
| Ligand | Binding Affinity (kcal/mol) | RMSD from Crystal Pose (Å) | Key Interacting Residues (Hydrogen Bonds) |
| Validation Ligand | -10.8 | 1.25 | Met769, Gln767 |
| 1H-Pyrido[2,3-b]oxazin-2-ol | -9.2 | N/A | Met769, Thr766, Asp831 |
Conclusion
This application note provides a detailed, validated, and reproducible protocol for performing molecular docking studies of the novel compound 1H-Pyrido[2,3-b]oxazin-2-ol against the EGFR kinase domain. By emphasizing meticulous system preparation, protocol validation through redocking, and detailed analysis of binding interactions, researchers can generate reliable computational hypotheses to guide further experimental investigation in the drug discovery pipeline. This workflow is adaptable to other ligand-receptor systems and serves as a foundational guide for best practices in molecular docking.
References
-
Butt, S. S., Badshah, Y., Shabbir, M., & Rafiq, M. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. protocols.io. [Link]
-
Shadecoder. (2026, January 2). Molecular Docking: A Comprehensive Guide for 2025. Shadecoder. [Link]
-
Various Authors. (2024, September 19). How to interprete and analyze molecular docking results?. ResearchGate. [Link]
-
Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. [Link]
-
García-Jacas, C. R., et al. (n.d.). Proteins and ligand preparation for docking. ResearchGate. [Link]
-
Spoken Tutorial. (n.d.). Session 4: Introduction to in silico docking. Spoken Tutorial. [Link]
-
Spoken Tutorial. (n.d.). Visualizing Docking using UCSF Chimera - English. spoken-tutorial.org. [Link]
-
Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
-
YouTube. (2023, May 3). modeling, docking and structure analysis using UCSF Chimera. YouTube. [Link]
-
bio.tools. (n.d.). Chimera. bio.tools. [Link]
-
YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
-
Cresset Group. (n.d.). Protein-ligand docking. Cresset Group. [Link]
-
Galaxy Training. (2019, October 19). Protein-ligand docking. Galaxy Training Network. [Link]
-
ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. ScotChem. [Link]
-
YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
-
Firoz, A. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
-
Protocols.io. (2025, October 8). Molecular Docking Workflow with AutoDock Vina and ChimeraX. protocols.io. [Link]
-
Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta. [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
Purnawan, P. (2022). Docking Tutorial Using Autodock Vina version 1.2.3 and AutoDock-GPU Version 1.5.3. ResearchGate. [Link]
-
Various Authors. (2023, December 5). Interpretation of Molecular docking results?. ResearchGate. [Link]
-
Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
KBbox. (n.d.). Small Molecule Docking. KBbox: Methods. [Link]
-
Guterres, H., & Im, W. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
-
Ochoa, R., et al. (2026, January 15). Best Practices in Docking and Activity Prediction. ResearchGate. [Link]
-
Al-Suhaimi, K. S., et al. (2024). Novel pyrido[2,3-b][3][4]oxazine-based EGFR-TK inhibitors. Scientific Reports. [Link]
Sources
- 1. shadecoder.com [shadecoder.com]
- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.tools [bio.tools]
- 7. insilicodesign.com [insilicodesign.com]
- 8. cresset-group.com [cresset-group.com]
- 9. researchgate.net [researchgate.net]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. scotchem.ac.uk [scotchem.ac.uk]
- 12. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
Troubleshooting & Optimization
Technical Support Center: Advanced Purification Strategies for Pyridoxazine Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of pyridoxazine derivatives. These compounds—often structurally related to pyridoxine (Vitamin B6) precursors or complex spiro-heterocycles—present unique chromatographic challenges. Their amphoteric nature, driven by the basic nitrogen of the oxazine/pyridine ring and multiple hydrogen-bonding substituents (hydroxyls, esters), often leads to poor retention, irreversible adsorption, or severe peak tailing.
This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind these purification failures and provide field-proven, self-validating protocols to ensure high-purity isolation.
Diagnostic Troubleshooting: Mechanistic Bottlenecks
Issue A: Co-elution with the Solvent Front in Reversed-Phase (RP-HPLC)
The Causality: Pyridoxazine derivatives are often highly polar and hydrophilic. When injected onto a standard hydrophobic C18 column, the dense hydration shell surrounding the basic nitrogen and hydroxyl groups prevents the molecule from partitioning into the alkyl chains. Consequently, the compound is swept through the column in the void volume 1[1]. The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or utilize polar-embedded C18 columns that resist dewetting in highly aqueous mobile phases.
Issue B: Severe Streaking and Irreversible Adsorption on Silica Gel
The Causality: Bare silica gel contains acidic surface silanol groups (pKa ~4.5). The basic nitrogen in the pyridoxazine core acts as a strong hydrogen bond acceptor and cation, leading to secondary ion-exchange interactions. This dual-retention mechanism causes the compound to streak across the column rather than eluting as a discrete band 2[2]. The Solution: Quench the silanol activity by adding a basic modifier (e.g., 0.1% triethylamine or ammonia) to the mobile phase, or switch to an amine-functionalized stationary phase.
Quantitative Data: Column Chemistry Comparison
To illustrate the impact of stationary phase selection on basic heterocycles, the following table summarizes the retention and peak asymmetry of polar nitrogen-containing compounds (analogous to pyridoxazines) across different column chemistries 1[1].
| Compound Class | Column Type | Mobile Phase | Retention Time (min) | Peak Asymmetry |
| Highly Basic Heterocycle | Standard C18 | 95:5 Water:Acetonitrile | 1.2 (Void Volume) | N/A |
| Highly Basic Heterocycle | Polar-Embedded C18 | 95:5 Water:Acetonitrile | 4.5 | 1.1 (Excellent) |
| Pyridine Derivative | Standard C18 | 90:10 Water:Methanol | 2.1 | 1.8 (Severe Tailing) |
| Pyridine Derivative | Polar-Endcapped C18 | 90:10 Water:Methanol | 5.3 | 1.2 (Good) |
| Pyridoxazine Analog | HILIC (Diol Phase) | 10:90 Water:Acetonitrile* | 8.4 | 1.05 (Ideal) |
*Note: HILIC mobile phases require a high organic concentration to maintain the aqueous partition layer.
Experimental Protocols
Protocol A: HILIC Purification Workflow for Polar Pyridoxazines
HILIC is the premier technique for water-soluble heterocyclic compounds that are poorly retained on C18 and irreversibly bound to normal-phase silica 3[3].
Step 1: Mobile Phase Preparation
-
Solvent A: Acetonitrile (HPLC Grade).
-
Solvent B: 10 mM Ammonium Formate in Milli-Q Water (Adjusted to pH 3.5 with formic acid). Causality: The buffer controls the ionization state of the pyridoxazine nitrogen, while the formate salt ensures a stable hydration layer on the stationary phase.
Step 2: Column Equilibration (Self-Validating Step)
-
Equilibrate a Diol or Zwitterionic HILIC column with 95% Solvent A / 5% Solvent B for at least 20 column volumes.
-
Validation Check: Monitor the UV baseline and system pressure. A stable baseline indicates the critical water-enriched layer has fully formed on the stationary phase. If pressure fluctuates, the aqueous layer is unstable; increase equilibration time.
Step 3: Sample Preparation and Injection
-
Dissolve the crude pyridoxazine in a diluent matching the initial mobile phase (e.g., 80-90% Acetonitrile).
-
Validation Check: If the sample is dissolved in 100% water, it will disrupt the HILIC partitioning layer upon injection, causing peak splitting. Ensure the sample remains fully soluble in the high-organic diluent.
Step 4: Gradient Elution
-
Run a gradient from 95% A to 50% A over 20 minutes. In HILIC, water is the strong eluting solvent. The pyridoxazine will elute as the aqueous concentration increases, allowing for fast drying of the collected fractions [[3]](3].
Protocol B: Non-Chromatographic Kilogram-Scale Isolation
When scaling up the synthesis of spiro-pyridoxazines, chromatography becomes economically and environmentally unviable due to solvent consumption.
Step 1: Salt Formation
-
Dissolve the crude free-base spiro-pyridoxazine in Isopropyl Alcohol (10 volumes) and cool to -5 °C to 0 °C.
-
Dose 12 N Hydrochloric acid (excess) while maintaining the internal temperature below 15 °C.
-
Causality: The basic nitrogens are protonated, drastically shifting the solubility profile of the target molecule compared to neutral organic impurities (e.g., ethyl carbamate byproducts) 4[4].
Step 2: Crystallization (Self-Validating Step)
-
Agitate for 12–18 hours at 15–20 °C.
-
Validation Check: Analyze the supernatant via HPLC. Complete conversion and precipitation are confirmed when the target mass is absent from the mother liquor. Filter and dry to yield the bis-HCl salt at >99% purity 4[4].
Purification Strategy Visualization
Caption: Workflow for selecting the optimal chromatographic purification of pyridoxazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the exact mechanism of retention in HILIC for nitrogen-containing heterocycles like pyridoxazines? A1: HILIC relies on a multimodal retention mechanism. The primary driver is the partitioning of the polar pyridoxazine into a semi-immobilized, water-enriched layer that forms on the surface of the polar stationary phase 5[5]. Secondary interactions include hydrogen bonding between the oxazine/pyridine hydroxyls and the stationary phase, as well as electrostatic interactions (if using a zwitterionic or bare silica HILIC column).
Q2: I am trying to purify a protected pyridoxine derivative using standard column chromatography, but I am losing yield. Why? A2: If you are using standard silica gel with a non-polar solvent system (e.g., pentane/ethyl acetate), the basic nitrogen can irreversibly bind to highly active silanol sites. While some protected pyridoxine derivatives can be purified this way 6[6], you should pre-treat your silica with 1% triethylamine to neutralize the acidic sites, ensuring maximum recovery of your compound.
Q3: How can I avoid using chlorinated solvents during the flash chromatography of these compounds? A3: Chlorinated solvents (like DCM/MeOH mixtures) are traditionally used to force polar heterocycles off normal-phase silica. By switching to Aqueous Normal Phase (ANP) or HILIC flash chromatography, you can elute these compounds using gradients of acetonitrile and water. This not only eliminates the need for toxic chlorinated solvents but also simplifies fraction drying, as the organic solvents used have lower boiling points than water 3[3].
Q4: My synthesis yielded a mixture of spiro-pyridoxazine and a chlorinated byproduct. Chromatography is failing to separate them. What is the alternative? A4: This is a known issue during the scale-up of spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4′-piperidine]-2-one derivatives, where incomplete hydrogenation leaves chlorinated impurities 4[4]. Instead of chromatography, exploit the basicity of the piperidine/pyridoxazine nitrogens. By forming a bis-HCl salt in isopropyl alcohol, the target compound will crystallize out, leaving the less basic chlorinated impurities dissolved in the mother liquor (See Protocol B).
References
-
Benchchem. "Technical Support Center: Purification of Polar Heterocyclic Compounds." 1
-
Benchchem. "Overcoming challenges in the purification of heterocyclic compounds."2
-
ACS Publications. "Development of a Novel Process for the Kilogram-Scale Synthesis of Spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4′-piperidine]-2-one."4
-
ACS Publications. "Turning Pyridoxine into a Catalytic Chain-Breaking and Hydroperoxide-Decomposing Antioxidant | The Journal of Organic Chemistry." 6
-
ResearchGate. "The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes."5
-
Teledyne Labs. "HILIC Purification Strategies for Flash Chromatography." 3
Sources
Troubleshooting side reactions in the acylation of 3-aminopyridin-2(1H)-ones
Status: Operational Subject: Troubleshooting Side Reactions & Regioselectivity Ticket ID: AP-2ONE-ACYL-001 Assigned Specialist: Senior Application Scientist
Core Directive & Scope
This guide addresses the specific challenges encountered during the acylation of 3-aminopyridin-2(1H)-ones . This scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in kinase inhibitors (e.g., MPS1, Aurora kinase inhibitors) and other bioactive molecules [1, 2].
The primary challenge in functionalizing this scaffold is the ambident nucleophilicity arising from the 2-pyridone tautomerism and the presence of multiple nitrogen centers. Users frequently report mixtures of
Diagnostic Decision Tree
Use the following logic flow to diagnose your reaction outcome before proceeding to specific solutions.
Figure 1: Diagnostic workflow for evaluating acylation outcomes.
Technical Troubleshooting & FAQs
Issue 1: Regioselectivity (The "Mixture" Problem)
Q: Why am I seeing a significant amount of diacylated product (
A: This is a classic kinetic vs. thermodynamic control issue exacerbated by the acidity of the
-
Mechanism: The
-amine is the most nucleophilic site and reacts first. However, the resulting amide N-H becomes acidified. In the presence of base (especially if using >2 equiv. of base like Et3N or pyridine), the -lactam proton (pKa ~11) or the newly formed amide proton can be deprotonated, leading to a second acylation event at [3]. -
Causality: High local concentrations of acyl chloride (fast addition) or elevated temperatures promote the reaction at the less nucleophilic
site. -
Correction:
-
Protocol Adjustment: Add the acyl chloride dropwise as a dilute solution at 0°C or -10°C.
-
Base Choice: Switch to a milder base or use a "base-starved" condition if the substrate allows (though HCl scavenging is usually required).
-
Recovery: If diacylation occurs, the
-acyl group is essentially an imide (part of the lactam ring system) and is significantly more hydrolytically labile than the -amide. You can often selectively hydrolyze the -acyl group by treating the crude mixture with mild base (e.g., K2CO3 in MeOH or 2M NH3 in EtOH) at room temperature [1].
-
Issue 2: -Acylation vs. -Acylation
Q: Is it possible I formed the
A: While possible,
-
Diagnosis:
-
IR Spectroscopy:
-acyl products (esters) typically show a carbonyl stretch at a higher frequency (>1750 cm⁻¹) compared to the amide/lactam carbonyls. -
13C NMR: The C2 carbon in the
-acylated form (pyridine ring) will shift significantly compared to the C2 carbonyl of the lactam.
-
-
Prevention: Avoid using silver salts (Ag2CO3), which favor
-alkylation/acylation via the "hard-soft acid-base" principle. Stick to standard bases (DIPEA, Pyridine) which favor -attack.
Issue 3: Solubility & Reactivity
Q: My starting material (3-aminopyridin-2-one) is insoluble in DCM and THF. Can I use alcohols?
A: 3-aminopyridin-2-ones are highly polar and often crystalline due to strong intermolecular hydrogen bonding (dimerization of the lactam motif).
-
Solvent Recommendations:
-
Recommended: DMF, DMAc (Dimethylacetamide), or NMP (N-methyl-2-pyrrolidone). These dissolve the scaffold well and do not interfere with acylation.
-
Avoid: Alcohols (MeOH, EtOH) if using acid chlorides or anhydrides, as they will compete for the electrophile.
-
-
Workaround: If you must use a non-polar solvent, try converting the amine to a silylated intermediate (using TMS-Cl/HMDS) to solubilize it before adding the acyl chloride (the "silylation-acylation" method).
Experimental Protocols
Method A: Kinetic Control (Acid Chloride)
Best for simple acyl groups where diacylation is a risk.
-
Dissolution: Dissolve 3-aminopyridin-2(1H)-one (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).
-
Base: Add Pyridine (1.1 equiv) or DIPEA (1.1 equiv). Do not use a large excess.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition: Add the Acyl Chloride (1.05 equiv) dropwise over 15–30 minutes.
-
Monitoring: Stir at 0°C for 1 hour. Check LCMS.
-
If SM remains: Warm to RT slowly.
-
If Di-acyl forms: See Method C.
-
-
Quench: Pour into ice water. The product often precipitates. Filter and wash with water.
Method B: High Selectivity (Coupling Agents)
Best for valuable carboxylic acids or preventing side reactions.
-
Activation: Dissolve Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 mins to activate.
-
Coupling: Add 3-aminopyridin-2(1H)-one (1.0 equiv).
-
Reaction: Stir at RT for 2–16 hours.
-
Why this works: The active ester generated by HATU is less reactive than an acid chloride, providing higher selectivity for the primary amine (
) over the lactam nitrogen ( ).
Method C: Selective Hydrolysis (Rescue Protocol)
Use this if you accidentally generated the
-
Dissolution: Dissolve the crude mixture (containing di-acylated product) in MeOH or EtOH.
-
Reagent: Add K2CO3 (2.0 equiv) or 2M NH3 in EtOH.
-
Condition: Stir at RT for 30–60 minutes.
-
Monitor: The
-acyl group (imide-like) hydrolyzes much faster than the -acyl group (amide). -
Workup: Neutralize with dilute HCl (to pH ~6-7) and extract/precipitate.
Data & Characterization
NMR Signature Table
Distinguishing the isomers is critical. Use this reference table for 1H NMR shifts (in DMSO-d6).
| Feature | 3-Aminopyridin-2-one (SM) | ||
| N3-H | Broad singlet ~4-6 ppm (NH2) | Sharp singlet ~9-10 ppm (Amide) | Sharp singlet ~9-10 ppm (Amide) |
| N1-H | Broad singlet ~11-13 ppm | Broad singlet ~11-13 ppm | ABSENT |
| C4-H | Doublet/Multiplet | Shifted downfield (deshielding) | Shifted further downfield |
| C2 (Carbon) | ~158-160 ppm (Lactam) | ~158-160 ppm | Shifted (Imide character) |
Solvent Compatibility Matrix
| Solvent | Solubility of SM | Suitability for Acylation | Notes |
| DCM | Poor | Medium | Heterogeneous reaction; slow. |
| THF | Poor/Fair | Good | Good if SM dissolves. |
| DMF | Excellent | Excellent | Hard to remove; requires aqueous workup. |
| MeOH | Good | Poor | Competes with acylating agent. |
| Pyridine | Good | Good | Acts as solvent & base. |
References
-
Maly, J., et al. (2022). "Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase." MDPI. Available at: [Link] (Note: Discusses diacylation/hydrolysis strategy in analogous heterocyclic systems).
-
Pheasey, L. S., et al. (2022). "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Kulikova, L. R., et al. (2021).[1] "Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives." Chemistry of Heterocyclic Compounds. Available at: [Link]
Sources
Optimizing reaction conditions for the cyclization of N-substituted-2-chloroacetamides
Mission: To provide high-fidelity troubleshooting and optimization protocols for researchers synthesizing lactams, oxindoles, and piperazinones via chloroacetamide cyclization.
Module 1: Mechanism & Pathway Analysis
Before optimizing, you must identify which mechanistic pathway your substrate follows.[1] The cyclization of N-substituted-2-chloroacetamides generally diverges into two manifolds based on the nature of the N-substituent.
Pathway A: Intramolecular Nucleophilic Substitution (
) [1]
-
Target: Piperazinones, Morpholinones, Lactams.[1]
-
Mechanism: The N-substituent contains a nucleophile (amine, alcohol, thiol) that attacks the
-carbon, displacing the chloride. -
Key Driver: Nucleophilicity of the pendant group vs. Leaving Group ability.
Pathway B: Intramolecular Friedel-Crafts Alkylation (Stollé Synthesis)
-
Mechanism: An electron-rich aromatic ring on the nitrogen attacks the electrophilic
-carbon, usually mediated by a Lewis Acid ( ) or transition metal catalyst. -
Key Driver: Electronic density of the aryl ring.[1]
Figure 1: Decision matrix for selecting reaction conditions based on substrate structure.
Module 2: Standard Operating Procedures (Optimization)
Protocol A: Synthesis of Piperazin-2-ones (Nucleophilic Cyclization)
Best for: Substrates with a pendant primary/secondary amine.
-
Solvent Selection: Use Acetonitrile (MeCN) or DMF .[1][6] MeCN is preferred for ease of workup, but DMF is required for poor solubility.[1]
-
Base:
(3.0 equiv) is standard.[1] For unreactive amines, switch to Cs CO (Cesium effect).[1] -
Additive: Add TBAI (Tetrabutylammonium iodide) (10 mol%) or KI (0.5 equiv).
-
Temperature: Start at 60°C. If no conversion after 4h, increase to reflux.
Protocol B: Synthesis of Oxindoles (Friedel-Crafts/Stollé)
Best for: Electron-rich N-aryl chloroacetamides.
-
Solvent: Chlorobenzene or 1,2-Dichlorobenzene (high boiling point, inert).[1]
-
Catalyst:
(2.5 - 3.0 equiv).[1]-
Note: Stoichiometric amounts are required because the Lewis Acid complexes with the amide oxygen, deactivating it.[1]
-
-
Temperature: High heat (120°C - 160°C) is often requisite.[1]
-
Modern Alternative: For sensitive substrates, use Pd-catalysis (Pd(OAc)2, ligand, Et3N) to effect cyclization under milder conditions [2].[1]
Module 3: Troubleshooting Guide (Q&A)
Issue: Hydrolysis & Byproducts
Q: I am observing the formation of the carboxylic acid (hydrolysis) instead of the cyclized product. Why? A: This is a "wet solvent" or "hygroscopic base" issue.
-
The Cause: Chloroacetamides are electrophilic.[1] Hydroxide ions (from water in the solvent/base) are smaller and harder nucleophiles than your internal amine/aryl ring, leading to intermolecular hydrolysis.[1]
-
The Fix:
Q: I see a major spot on TLC with double the molecular weight (Dimerization). A: Your concentration is too high.
-
The Cause: Intermolecular reaction (two molecules reacting with each other) competes with intramolecular cyclization.[1] High concentration favors intermolecular collisions (
).[1] -
The Fix: High Dilution Technique. Run the reaction at 0.01 M to 0.05 M . If possible, use a syringe pump to slowly add the substrate to the base/catalyst solution, keeping the instantaneous concentration of unreacted starting material near zero [3].
Issue: Stalled Reaction / Low Conversion
Q: The reaction stalls at 50% conversion. Adding more base doesn't help. A: You likely have "Leaving Group Stagnation."[1]
-
The Cause: The chloride is a mediocre leaving group.[1] As the reaction proceeds, the buildup of chloride salts might inhibit the reaction or the kinetics are simply too slow at the current temperature.
-
The Fix (The Finkelstein Modification): Add Sodium Iodide (NaI) or Potassium Iodide (KI) (0.5 - 1.0 equiv).[1] This converts the
to .[1] The iodide is a far superior leaving group, accelerating the cyclization significantly.[1]
Q: My Friedel-Crafts cyclization (Oxindole synthesis) yields nothing but starting material. A: Check the electronics of your aryl ring.
-
The Cause: If the N-aryl ring has electron-withdrawing groups (NO2, CF3, CN), the ring is too deactivated for the electrophilic attack of the
-carbon. -
The Fix:
-
Increase Temperature: Switch solvent to 1,2-dichlorobenzene and reflux (180°C).
-
Switch Mechanism: Abandon Friedel-Crafts. Use a Radical Cyclization approach (e.g., using
or Photoredox catalysis) which is less sensitive to electronic deactivation [4].[1]
-
Module 4: Diagnostic Workflow
Use this logic flow to rescue a failed experiment.
Figure 2: Troubleshooting logic for common cyclization failures.
Summary of Optimization Variables
| Variable | Standard Condition | Optimization (If failing) | Why? |
| Solvent | Acetonitrile (MeCN) | DMF or DMSO | Higher polarity stabilizes the transition state; better solubility. |
| Concentration | 0.1 M | 0.005 M - 0.01 M | Favors Intra molecular cyclization over Inter molecular dimerization.[1] |
| Leaving Group | Chloride (Cl) | Add NaI / KI | In-situ conversion to Iodide (I) increases reaction rate (Finkelstein).[1] |
| Atmosphere | Nitrogen/Argon | Strict Anhydrous | Prevents hydrolysis of the chloroacetamide to the acid.[1] |
References
-
BenchChem Technical Support. (2025).[1][6] Troubleshooting N-Alkylation Reactions. BenchChem.[1][6] Link
-
Hennessy, E. J., & Buchwald, S. L. (2003).[1][4] A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate.[1] Journal of the American Chemical Society, 125(39), 12084–12085.[1] (Context: Pd/Cu catalyzed cyclization of chloroacetanilides). Link[1]
-
Petkovic, M., et al. (2023).[1][7] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis.[1][2][3][4][5][8][9][10][11][12][13] Link
-
Stollé, R. (1914).[1][3] Über Phenyl-oxindol.[1] Berichte der deutschen chemischen Gesellschaft.[1] (The foundational text for the Stollé synthesis).[1][5] Link
Sources
- 1. Stollé synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Stollé_synthesis [chemeurope.com]
- 4. Oxindole synthesis [organic-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. reddit.com [reddit.com]
- 9. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions [organic-chemistry.org]
- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates [organic-chemistry.org]
- 13. Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
Managing exothermic reactions during pyridine ring synthesis
Technical Support Center: Pyridine Ring Synthesis & Thermal Management
Topic: Managing Exothermic Reactions in Pyridine Synthesis Role: Senior Application Scientist Status: Active | Version: 2.4
Introduction
Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist.
If you are accessing this guide, you are likely scaling up a Hantzsch synthesis, a Chichibabin condensation, or—most critically—an oxidative aromatization of a dihydropyridine (DHP) intermediate. In small-scale R&D (mg to g), heat dissipation is rarely the rate-limiting step. However, as you move to multigram or kilogram scales, the surface-area-to-volume ratio decreases drastically, turning standard protocols into potential thermal runaway events.
This guide is not a textbook; it is a troubleshooting manual designed to prevent the loss of containment, product, and time.
Module 1: Critical Safety & Pre-Start Checks
Q: How do I determine if my reaction requires active heat removal before I start?
A: You cannot rely on "touch" or standard reflux observations. You must quantify the Maximum Adiabatic Temperature Rise (
The Protocol: Before scaling beyond 10g, perform a Differential Scanning Calorimetry (DSC) scan of your reaction mixture.
-
Identify
: The temperature where the exotherm begins. -
Calculate
: . -
Determine MTSR (Maximum Temperature of Synthesis Reaction):
.
The Rule of Thumb:
If
Visualizing the Safety Decision Tree:
Figure 1: Thermal Risk Assessment Workflow. If the energy potential exceeds the solvent's boiling capacity, the process must be converted to a dosing-controlled (semi-batch) system.
Module 2: The Hantzsch Dihydropyridine Synthesis
Q: My reaction mixture solidified into a 'puck' during the aldehyde addition. The internal temperature spiked immediately. What happened?
A: You encountered Precipitation-Induced Thermal Localization .
The Hantzsch reaction involves the condensation of an aldehyde, a
-
The Cause: If you use a solvent like Ethanol (EtOH) at high concentrations, the dihydropyridine product often crystallizes out as it forms.
-
The Failure Mode: The solids increase viscosity, stopping the overhead stirrer or magnetic bar. Heat transfer drops to near zero. The core of the "puck" continues to react (exothermically), creating a hot spot that can char the product or boil the trapped solvent explosively.
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Solvent | Switch to 2-Propanol (IPA) or Acetonitrile . | Higher solubility for the intermediate prevents early crashing out. |
| Agitation | Use an Overhead Stirrer with a pitched-blade impeller. | Magnetic stir bars are insufficient for slurries >10% solids. |
| Dosing | Dose the Aldehyde last. | The aldehyde is the electrophilic trigger. Controlling its concentration controls the heat release rate. |
Module 3: Oxidative Aromatization (The "Danger Zone")
Q: I am using Nitric Acid (
A: You fell victim to Reagent Accumulation (The Induction Period) . Nitric acid oxidation is not instantaneous. It often has an induction period where the oxidant builds up without reacting. Once the reaction triggers (often autocatalytically), all the accumulated acid reacts at once.
The Mechanism:
Corrective Workflow (The "Stop-Light" Protocol):
-
Start: Add 5% of the calculated
. -
Wait: Do not add more until you see an exotherm (temp rise) and off-gassing (brown fumes). This confirms the reaction has started (consumption).
-
Proceed: Only then, begin the pump for the remaining acid.
-
Interlock: If the temperature drops (reaction stalls), the pump must stop automatically.
Visualizing the Control Loop:
Figure 2: Feedback Control Loop for Exothermic Dosing. The pump is slaved to the reactor temperature. If the temperature deviates, dosing stops immediately to prevent accumulation.
Module 4: Scale-Up FAQs
Q: Why did my yield drop by 20% when I moved from 50g to 1kg, despite keeping the same temperature?
A: Heat History and Hot Spots. At 50g, your vessel surface area is large enough to cool the wall effectively. At 1kg, the "core" of the reactor stays hotter for longer.
-
Issue: Pyridines are electron-deficient but can undergo tarring (polymerization) if kept at high heat for extended periods.
-
Fix: Do not just scale the time. Scale the heat transfer. You may need to run the jacket temperature lower on a large scale to maintain the same internal temperature due to the thermal lag.
Q: How do I safely quench a runaway oxidation?
A: Do NOT dump water into the reactor. Adding water to a hot, acidic, organic mixture can cause flash boiling (steam explosion).
-
Protocol:
-
Cut Feed: Stop all dosing pumps immediately.
-
Max Cooling: Open jacket to full cooling flow.
-
Emergency Dump: If
, dump the reaction contents into a pre-cooled quench tank containing ice/water (bottom-up quenching). This utilizes the high heat capacity of the quench tank to absorb the energy, rather than the reactor trying to contain it.
-
References
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
-
Dunn, P. J., et al. (2013). "One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor." Beilstein Journal of Organic Chemistry.
-
Fauske, H. (2023). "A General Strategy for the Safer Scale-Up of Batch and Semi-Batch Reaction." Fauske & Associates Process Safety.
-
Chemical Industry Journal. (2022). "Handling Reaction Exotherms – A Continuous Approach."
-
Sigma-Aldrich. (2025). "Safety Data Sheet: Nitric Acid 65%." (Critical for hazard identification of oxidizers).
Preventing degradation of 1H-Pyrido[2,3-b]oxazin-2-ol during storage
Technical Support Center: Heterocyclic Building Blocks
Welcome to the technical support and troubleshooting hub for the stabilization and storage of 1H-Pyrido[2,3-b]oxazin-2-ol . As a highly versatile fused bicyclic scaffold used extensively in drug discovery and natural product synthesis, this molecule requires rigorous handling protocols. This guide provides the mechanistic causality behind its degradation, actionable troubleshooting steps, and a self-validating standard operating procedure (SOP) to ensure long-term stability.
The Causality of Degradation (Mechanistic Foundations)
To effectively prevent degradation, we must first understand the structural vulnerabilities of the molecule. 1H-Pyrido[2,3-b]oxazin-2-ol exists in a dynamic tautomeric equilibrium with its keto form, 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one [1]. This dual nature exposes the compound to three primary degradation vectors:
-
Oxidation: The electron-rich pyridine nitrogen and the fused oxazine ring are highly susceptible to oxidation by atmospheric oxygen or trace transition metals. This leads to the formation of N-oxides and complex quinoid structures[2].
-
Hydrolysis (Ring-Opening): The C-O and C-N bonds of the oxazine ring can undergo nucleophilic attack by ambient moisture. Under pH stress, this results in the hydrolytic cleavage of the oxazine ring, reverting the molecule to 3-amino-2-hydroxypyridine derivatives[1].
-
Photolysis: Exposure to ultraviolet (UV) light induces radical-mediated cleavage within the heterocyclic core, resulting in intractable polymeric mixtures.
Mechanistic pathways of 1H-Pyrido[2,3-b]oxazin-2-ol degradation via oxidation, hydrolysis, and UV.
Troubleshooting Guide & FAQs
Q: My freshly synthesized batch was off-white, but after a month in a standard desiccator, it has turned yellow/brown. What happened? A: This color shift is the hallmark of oxidative degradation and photolysis. While a desiccator controls ambient moisture (preventing hydrolysis), it does not displace oxygen or block light. The electron-rich aminopyridine core rapidly oxidizes into colored N-oxide species when exposed to ambient O2 and laboratory lighting[3]. Corrective Action: Transition to inert gas storage (Argon) in amber vials.
Q: I am seeing two distinct peaks in my LC-MS/HPLC analysis, but my initial NMR looked pure. Is the compound degrading on the column? A: Not necessarily. The appearance of two peaks often represents the chromatographic separation of the enol (1H-Pyrido[2,3-b]oxazin-2-ol) and keto (1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one) tautomers on the stationary phase[1]. Self-Validation Step: To validate this, perform a 2D EXSY NMR or variable-temperature NMR; if the peaks coalesce, it is tautomerism. If the secondary peak has a mass corresponding to +16 Da (oxidation) or +18 Da (hydrolysis), it is true degradation.
Q: Downstream Buchwald-Hartwig cross-coupling yields have dropped from 85% to 20% using a 6-month-old batch. Why? A: Hydrolytic ring-opening has likely occurred due to repeated opening of the storage vial. The resulting 3-amino-2-hydroxypyridine degradants act as potent bidentate ligands that poison the palladium catalyst. Corrective Action: Always perform a micro-scale recrystallization or sublimation before using older batches in transition-metal-catalyzed reactions. Implement single-use aliquoting (see SOP below).
Standard Operating Procedure (SOP): Self-Validating Storage Workflow
This protocol ensures a self-validating system: by establishing a baseline purity before storage and utilizing single-use aliquots, any future deviations can be isolated to experimental handling errors rather than bulk material degradation.
Five-step standard operating procedure for the long-term stabilization and storage of pyrido-oxazines.
Step-by-Step Methodology:
-
Baseline Validation (Pre-Storage): Dissolve a 5 mg sample in anhydrous DMSO-d6. Acquire a 1H-NMR and LC-MS spectrum to establish baseline purity (>98%) and record the exact keto-enol ratio. This serves as your ground truth.
-
High-Vacuum Drying: Transfer the bulk powder to a Schlenk flask. Apply high vacuum (<0.1 mbar) at 40°C for 12 hours. Causality: This removes trace synthesis solvents and adsorbed atmospheric moisture, eliminating the primary vector for hydrolysis.
-
Inert Atmosphere Transfer: Transfer the flask to an Argon-filled glovebox (O2 < 1 ppm, H2O < 1 ppm). Causality: Argon is heavier than Nitrogen and provides a superior, dense "blanket" over the solid, preventing N-oxidation.
-
Aliquoting & Sealing: Divide the bulk material into single-use aliquots (e.g., 50 mg) in amber glass vials. Causality: Amber glass blocks UV-induced radical formation. Single-use aliquots prevent repeated freeze-thaw cycles and condensation exposure upon reopening. Seal tightly with PTFE-lined caps and wrap with Parafilm.
-
Cryogenic Storage: Store the sealed vials in a dedicated -20°C (or -80°C) freezer. Causality: The thermodynamic reduction in temperature exponentially slows both oxidative and hydrolytic kinetic pathways.
Quantitative Stability Matrix
The following table summarizes the expected shelf-life and purity retention of 1H-Pyrido[2,3-b]oxazin-2-ol under various storage conditions, validating the necessity of the SOP.
| Storage Temperature | Atmosphere | Light Exposure | Container Type | Expected Shelf-Life (>95% Purity) | Primary Degradant Observed |
| +25°C (Room Temp) | Ambient Air | Ambient Lab Light | Clear Glass | < 2 Weeks | N-Oxides, Polymeric species |
| +25°C (Room Temp) | Desiccator | Dark | Amber Glass | 2 - 3 Months | Ring-opened aminopyridines |
| +4°C (Fridge) | Ambient Air | Dark | Clear Glass | 3 - 4 Months | N-Oxides (due to condensation) |
| -20°C (Freezer) | Argon | Dark | Amber Glass | > 24 Months | None (Stable) |
References
-
Kulakov, I. V. (2018). "Synthesis, structure and biological activity 3-(arylmethyl)aminopyridine-2(1H)-ones and 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-ones". Journal of Molecular Structure, 1166. URL: [Link]
-
Khalid, T., et al. (2025). "Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024)". RSC Advances, 15, 688-711. URL: [Link]
Sources
Technical Support Center: Solubility Optimization for 1H-Pyrido[2,3-b]oxazin-2-ol
Case Reference: SOL-PYR-023 | Status: Active
Subject: Troubleshooting precipitation and enhancing bioavailability in biological assays.
Executive Summary
User Issue: You are likely experiencing precipitation of 1H-Pyrido[2,3-b]oxazin-2-ol (also known as 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one) when diluting DMSO stocks into aqueous buffers, or you are observing inconsistent IC50 values due to non-specific binding.
Technical Diagnosis: This molecule exists in a tautomeric equilibrium between the lactim (enol) and lactam (ketone) forms.[1] In aqueous environments at physiological pH, the lipophilic lactam form often predominates, leading to high crystal lattice energy and poor thermodynamic solubility [1, 2]. Standard DMSO "spike" protocols often fail because the rapid polarity shift forces the compound to aggregate before it can interact with the target.
Immediate Action: Do not simply increase the DMSO concentration, as this introduces cytotoxicity. Follow the Solubility Decision Matrix below to select the correct formulation strategy based on your required assay concentration.
Module 1: The Solubility Decision Matrix
Use this logic flow to determine the correct solvent system for your specific assay conditions.
Figure 1: Decision tree for selecting a solubilization method based on concentration needs and assay sensitivity.
Module 2: Troubleshooting Stock Preparation
FAQ: Why won't my compound dissolve even in 100% DMSO?
Answer:
1H-Pyrido[2,3-b]oxazin-2-ol is a planar, fused heterocycle. These molecules exhibit strong
Corrective Protocol:
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol, as fused oxazinones often have significantly lower solubility in alcohols compared to dipolar aprotic solvents [3].
-
Physical Disruption:
-
Sonicate: Bath sonicate at 40°C for 10–15 minutes.
-
Visual Check: Hold the vial against a light source. If you see "swirling" or refraction lines, the compound is not fully dissolved. It must be perfectly clear.
-
-
Stock Concentration: Do not attempt >50 mM stocks. A 10 mM stock is the recommended standard to prevent "crashing out" upon freeze-thaw cycles.
FAQ: My compound precipitates immediately upon adding to cell media. Why?
Answer: This is the "Crash-Out Effect." When a small volume of hydrophobic DMSO stock hits a large volume of aqueous buffer, the local polarity spikes instantly. The compound molecules aggregate faster than they can disperse [4].
The "Intermediate Dilution" Fix (Protocol A): Instead of adding 1 µL of 10 mM stock directly to 1 mL of media (1:1000 dilution), use a stepping stone:
-
Step 1: Dilute 10 mM stock 1:10 into sterile PBS or media containing 10% DMSO. (Result: 1 mM compound in 10% DMSO).
-
Step 2: Add this intermediate solution to your final assay well.
-
Why this works: It lowers the concentration gradient shock, allowing the compound to solvate by associating with buffer components (like BSA) before reaching the solubility limit.
-
Module 3: Advanced Formulation (HP-β-CD)
Required when assay concentration >10 µM or when cells are DMSO-sensitive (e.g., primary neurons, stem cells).
Scientific Rationale
Cyclodextrins (specifically 2-Hydroxypropyl-β-cyclodextrin or HP-β-CD) form inclusion complexes.[2][3] The hydrophobic pyrido-oxazine core sits inside the cyclodextrin "donut," while the hydrophilic exterior interacts with the water. This prevents the
Protocol B: Preparation of Inclusion Complex
Materials:
Step-by-Step:
-
Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution.
-
Add Compound: Add your solid 1H-Pyrido[2,3-b]oxazin-2-ol to this vehicle.
-
Note: Dissolution will be slower than in DMSO.
-
-
Agitate: Shake or vortex at room temperature for 4–6 hours.
-
Tip: If you have a lyophilizer, dissolve both in a small amount of tert-butyl alcohol/water and freeze-dry for the most stable complex [1].
-
-
Filter: Pass through a 0.22 µm filter to remove any uncomplexed solid.
-
Validation: Measuring the concentration via UV-Vis absorbance is critical here, as the final concentration may differ from the theoretical input.
Module 4: The Tautomerism Trap
FAQ: Why does pH affect my solubility?
Answer: The name "1H-Pyrido[2,3-b]oxazin-2-ol" implies an alcohol (-OH), but the molecule exists in equilibrium with its ketone form (the "one" form).
Mechanism:
-
pH < 4: The pyridine nitrogen protonates, becoming cationic. Solubility increases drastically , but this is toxic to cells.
-
pH 7.4 (Assay): The molecule is likely neutral and in the lactam (ketone) form. This is the least soluble state.
-
pH > 10: Deprotonation of the lactam NH (or enol OH). Anionic form. Soluble but biologically irrelevant.
Warning: Do not acidify your stock to dissolve it if you intend to use it in a pH 7.4 buffer. It will immediately reprecipitate (neutralize) upon addition to the assay.
Figure 2: The equilibrium favors the less soluble Lactam form in aqueous media [7].
Summary of Solubility Limits
| Solvent System | Max Solubility (Est.) | Biological Safety | Recommended Use |
| 100% DMSO | ~20 - 50 mM | Toxic > 1% | Stock solution storage (-20°C). |
| PBS (pH 7.4) | < 10 µM | Safe | Final assay buffer (risk of crash-out). |
| 20% HP-β-CD | ~500 µM - 1 mM | Safe | High-dose animal studies or sensitive cell assays. |
| Ethanol | < 5 mM | Toxic > 2% | Not recommended for this compound class. |
References
-
ResearchGate. (2018). Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization. Link
-
BenchChem. (2025).[1][6][7] Technical Support Center: Enhancing the Solubility of 2-(5-Methylhexyl)pyridine. Link
-
LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity and Guidelines. Link
-
BenchChem. (2025).[1][6][7] Protocol for Dissolving Compounds in DMSO for Biological Assays. Link
-
Alfa Chemistry. (2025). A Comprehensive Guide to 2-Hydroxypropyl-β-Cyclodextrin. Link
-
Dove Medical Press. (2021). 2-HP-β-cyclodextrin effect on chemotherapeutic PLGA Nanoparticles. Link
-
WuXi Biology. (2025). Magical Power of Quantum Mechanics: Tautomerism in Pyridones. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfachemic.com [alfachemic.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Mitigate Tailing During Column Chromatography of Basic Heterocycles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the column chromatography of basic heterocyles. Here, we will explore the root causes of this common chromatographic problem and provide a series of actionable, in-depth troubleshooting strategies and frequently asked questions to help you achieve symmetric peaks and robust, reproducible separations.
Understanding the Problem: Why Do Basic Compounds Tail?
Peak tailing is a frequent challenge in reversed-phase chromatography, particularly when analyzing basic compounds like many heterocyclic pharmaceuticals.[1][2] An ideal chromatographic peak is symmetrical, but tailing creates an asymmetry where the latter half of the peak is broader than the front half.[2] This phenomenon can compromise resolution, affect accurate quantification, and reduce the overall reliability of the analytical method.[2][3]
The primary cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[4][5] While the main retention mechanism in reversed-phase chromatography is hydrophobic interaction, basic compounds can also interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[4][6] These silanol groups are acidic and can become ionized (negatively charged) at mobile phase pH levels greater than approximately 2.0.[6][7] Basic compounds, which are often positively charged at low to neutral pH, can then engage in strong ionic interactions with these deprotonated silanols.[4][7] This secondary retention mechanism is stronger than the desired hydrophobic interaction, causing some analyte molecules to be retained longer than others and resulting in a tailing peak.[4][5]
Several factors can exacerbate this issue:
-
Type of Silica: Older "Type A" silica contains a higher concentration of acidic, free silanol groups and trace metal impurities, which increases the likelihood of tailing.[2][8] Modern "Type B" high-purity silica has a much lower silanol activity, significantly reducing this problem.
-
Mobile Phase pH: The pH of the mobile phase plays a critical role.[9][10][11] If the pH is close to the pKa of the analyte, a mixture of ionized and unionized forms will exist, leading to peak distortion.[11]
-
Analyte Properties: Basic compounds, especially those containing amine functional groups, are particularly prone to interacting with silanol groups.[2][4]
Visualizing the Mechanism of Tailing
The following diagram illustrates the interaction between a protonated basic analyte and an ionized silanol group on the stationary phase surface, which leads to peak tailing.
Caption: Interaction of a basic analyte with the stationary phase.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the challenges you may be facing in the lab.
Mobile Phase Modifications
Q1: My basic heterocycle is tailing. What is the first thing I should try with my mobile phase?
A1: Adjust the Mobile Phase pH.
Controlling the mobile phase pH is the most powerful tool to improve the peak shape of ionizable compounds.[9][10] The goal is to ensure that either the analyte or the silanol groups are in a single, non-ionized state.
-
Strategy 1: Low pH (pH < 3)
-
Mechanism: By lowering the pH of the mobile phase to below 3, the vast majority of silanol groups on the silica surface will be protonated (Si-OH) and therefore neutral.[4][5][12] This minimizes the strong ionic interaction with your protonated basic analyte, leading to a more symmetrical peak.[4]
-
How-To: Add an acidic modifier to the aqueous portion of your mobile phase. Common choices include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[12][13] A pH between 2 and 4 is generally a good starting point for method development with basic compounds.[10]
-
Caution: Standard silica-based columns can degrade at pH values below 2.[4] Ensure your column is rated for use at low pH.[4][12]
-
-
Strategy 2: High pH (pH > 8)
-
Mechanism: If your basic analyte has a suitable pKa, you can raise the mobile phase pH to deprotonate it, rendering it neutral. A neutral analyte will not engage in ionic interactions with the now fully ionized silanol groups.
-
How-To: Use a high-pH stable column (e.g., hybrid silica or polymer-based) and a buffer such as ammonium bicarbonate at pH 10.
-
Caution: This strategy is only effective for weak bases that can be neutralized at a pH compatible with the column.[13] Strong bases will remain ionized even at high pH.[13] Standard silica columns are not stable above pH 8.[10][13]
-
Q2: I've tried adjusting the pH, but I still see some tailing. What's next?
A2: Use a Mobile Phase Additive as a Competing Base.
If pH adjustment alone is insufficient, especially when using older "Type A" silica columns, you can add a "silanol suppressor" to the mobile phase.[8]
-
Mechanism: A competing base, such as triethylamine (TEA), is a small, basic molecule that is added to the mobile phase.[8][14][15] The protonated TEA will preferentially interact with the ionized silanol groups, effectively "masking" them from your analyte.[1][8][15] This reduces the available sites for secondary retention and improves peak shape.[15]
-
How-To: A typical concentration for TEA is 5-20 mM.[3][8] It is often used in conjunction with a buffer to control the pH.
-
Considerations: While effective, this approach can shorten column lifetime due to hydrolysis of the stationary phase.[8] With the advent of modern, high-purity "Type B" silica columns, the need for competing bases has been significantly reduced.[3][12]
| Additive | Typical Concentration | Mechanism | Pros | Cons |
| Formic Acid | 0.1% (v/v) | Suppresses silanol ionization | MS-compatible, effective | May not be strong enough for all cases |
| TFA | 0.05 - 0.1% (v/v) | Suppresses silanol ionization, acts as an ion-pairing agent | Strong acid, very effective | Can cause ion suppression in MS |
| Triethylamine (TEA) | 5 - 20 mM | Acts as a competing base (silanol suppressor) | Effective for severe tailing | Can shorten column life, not MS-friendly |
Stationary Phase Selection
Q3: Can I solve the tailing problem by simply choosing a different column?
A3: Yes, selecting the right stationary phase is a critical and often definitive solution.
Modern column technologies have been specifically designed to overcome the limitations of traditional silica-based phases for the analysis of basic compounds.
-
Strategy 1: Use High-Purity, End-Capped "Type B" Silica Columns
-
Mechanism: These columns are made from silica with very low metal content and have a much lower concentration of acidic silanol groups.[2][3] Additionally, they undergo a process called "end-capping," where residual silanols are chemically bonded with a small silylating agent (like trimethylsilyl) to make them less polar and inaccessible to basic analytes.[4][5][12][16]
-
Recommendation: For any new method development involving basic heterocycles, starting with a modern, end-capped C18 or C8 column is highly recommended.[3][12]
-
-
Strategy 2: Employ Columns with Alternative Chemistries
-
Polar-Embedded Phases: These phases have a polar group (e.g., amide or carbamate) embedded within the alkyl chain. This polar group helps to shield the residual silanol groups from the basic analytes, improving peak shape.
-
Charged Surface Hybrid (CSH) Technology: These columns have a low-level positive charge on the surface of the hybrid silica particle.[13][17] This positive charge electrostatically repels protonated basic analytes, minimizing their interaction with the underlying silanol groups and dramatically improving peak shape and loading capacity, especially with low-ionic-strength mobile phases like formic acid.[13][18]
-
Superficially Porous Particles (SPP) / Fused-Core®: These particles consist of a solid, non-porous core with a thin, porous outer shell.[19] This design leads to higher efficiency and less peak broadening compared to fully porous particles of a similar size, which can help improve peak symmetry.[20][21] However, some studies show that for basic compounds, certain fully porous hybrid particles may offer superior performance and loadability.[18][19][22]
-
Polymer-Based Columns: These columns use a polymeric stationary phase instead of silica. They have no silanol groups and are stable across a very wide pH range (typically 1-14), completely eliminating the problem of silanol interactions.[3][10]
-
Experimental Protocols & Other Considerations
Q4: I have a new column, but my basic analyte is still tailing on the first few injections. Why is this happening?
A4: The column may require conditioning.
Even on a new column, there can be a small number of highly active silanol sites. The first few injections of your basic analyte can "condition" the column by irreversibly binding to these sites.[7] As these sites become occupied, subsequent injections will show improved peak shape.[7]
-
Protocol: Column Conditioning
-
Prepare a conditioning solution: Dissolve a high concentration of your basic analyte (or a similar basic compound) in the mobile phase.
-
Perform 3-5 injections of this high-concentration solution onto the new column.
-
Equilibrate the column with your analytical mobile phase.
-
Begin your analysis. You should observe more consistent and symmetrical peaks.[7]
-
Q5: Could anything else in my experimental setup be causing tailing?
A5: Yes, several other factors can contribute to peak asymmetry.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.[5]
-
Column Bed Deformation: A void at the column inlet or a partially blocked frit can disrupt the flow path and cause severe tailing.[4][5] If you suspect this, try reversing and flushing the column (if permitted by the manufacturer) or simply replace the column to see if the problem is resolved.[5]
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[16] Ensure you are using tubing with the smallest appropriate internal diameter for your system.[16]
Workflow for Mitigating Tailing
The following diagram outlines a logical workflow for troubleshooting peak tailing of basic heterocycles.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. lctsbible.com [lctsbible.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. acdlabs.com [acdlabs.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. support.waters.com [support.waters.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. labcompare.com [labcompare.com]
- 13. support.waters.com [support.waters.com]
- 14. welch-us.com [welch-us.com]
- 15. pharmagrowthhub.com [pharmagrowthhub.com]
- 16. chromtech.com [chromtech.com]
- 17. waters.com [waters.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. waters.com [waters.com]
- 20. chromtech.com [chromtech.com]
- 21. Fast and High Efficiency HPLC Separations Using Superficially Porous Particles - Regis Technologies [registech.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Identifying and characterizing impurities in 1H-Pyrido[2,3-b]oxazin-2-ol synthesis
Welcome to the dedicated support center for the synthesis of 1H-Pyrido[2,3-b]oxazin-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this novel heterocyclic scaffold. We will delve into the identification and characterization of potential impurities, offering field-proven insights and actionable troubleshooting strategies.
Introduction: The Synthetic Landscape
The synthesis of 1H-Pyrido[2,3-b]oxazin-2-ol, a promising heterocyclic scaffold, typically proceeds via the cyclization of 2-amino-3-hydroxypyridine with a suitable C1 electrophile. The choice of the cyclizing agent (e.g., phosgene derivatives, chloroformates, or triphosgene) is critical and significantly influences the impurity profile of the final product. The general synthetic route is illustrated below.
Caption: General synthetic scheme for 1H-Pyrido[2,3-b]oxazin-2-ol.
This guide will address specific issues that may arise during this synthesis, focusing on a question-and-answer format to provide direct and practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing multiple spots on TLC, and the yield of the desired product is low. What are the likely side products?
A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a common issue in this synthesis, often indicating the formation of several byproducts. The primary culprits are typically related to the high reactivity of the starting material and the cyclizing agent.
Plausible Impurities and Their Origins:
-
Dimerization/Polymerization of the Starting Material: 2-amino-3-hydroxypyridine is a bifunctional molecule that can react with itself, especially under harsh basic or acidic conditions, leading to oligomeric or polymeric impurities.
-
Bis-acylated Product: If a chloroformate (e.g., ethyl chloroformate) is used as the cyclizing agent, it is possible for both the amino and hydroxyl groups to be acylated before cyclization occurs, leading to an open-chain intermediate that may be difficult to cyclize.
-
Unreacted Starting Material: Incomplete conversion is a frequent cause of low yields. This can be due to insufficient reagent, suboptimal reaction temperature, or short reaction time.
-
Hydrolysis of the Product: The oxazinone ring in the product can be susceptible to hydrolysis, especially if the work-up conditions are strongly acidic or basic, leading to the reformation of the starting material or other degradation products.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low yield and multiple impurities.
Q2: I have isolated my product, but the NMR spectrum shows unexpected peaks. How can I identify the structure of these impurities?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. When unexpected peaks are observed, a systematic approach is required to identify the corresponding impurities.
Step-by-Step Protocol for Impurity Identification:
-
1D NMR Analysis (¹H and ¹³C):
-
¹H NMR: Look for characteristic signals. For example, the presence of an ethyl group (a quartet and a triplet) might suggest an impurity derived from ethyl chloroformate. Broad signals may indicate polymeric material.
-
¹³C NMR: Compare the number of observed signals to the number of expected carbons in the product. Extra signals correspond to impurities.
-
-
2D NMR Analysis (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together fragments of the impurity structure.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting fragments and identifying quaternary carbons.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) will provide the exact mass of the impurity, allowing for the determination of its elemental composition. This is a critical step in proposing a likely structure.
-
-
Spiking Study:
-
If you have a hypothesis for an impurity structure (e.g., unreacted starting material), obtain a pure sample of that compound and "spike" your NMR sample with a small amount. An increase in the intensity of the unknown peaks will confirm the identity of the impurity.
-
Common Impurity Signatures in ¹H NMR:
| Impurity Type | Potential ¹H NMR Signals |
| Unreacted 2-amino-3-hydroxypyridine | Aromatic signals corresponding to the pyridine ring, broad signals for the -NH₂ and -OH groups. |
| Ethyl Carbamate Intermediate | Signals for an ethyl group (CH₂ quartet, CH₃ triplet), an NH proton. |
| Dimeric/Polymeric Species | Broad, poorly resolved signals in the aromatic and aliphatic regions. |
Q3: My final product has a persistent color, even after column chromatography. What could be the cause, and how can I remove it?
A3: A persistent color in the final product often indicates the presence of highly conjugated, colored impurities, which may be present in very small amounts.
Potential Causes of Color:
-
Oxidation Products: The pyridine ring system, particularly with electron-donating groups like -OH and -NH₂, can be susceptible to oxidation, leading to the formation of colored quinone-imine type structures.
-
Trace Metal Impurities: If any metal catalysts or reagents were used, trace amounts of residual metal can form colored complexes with the product or impurities.
-
High Molecular Weight Byproducts: Polymeric or oligomeric impurities formed during the reaction can be highly colored.
Decolorization Strategies:
-
Activated Carbon Treatment:
-
Dissolve the product in a suitable solvent.
-
Add a small amount of activated carbon (charcoal).
-
Stir or gently heat the mixture for a short period.
-
Filter the mixture through a pad of Celite® to remove the carbon.
-
Recrystallize the product from the filtrate.
-
-
Recrystallization:
-
Careful selection of a recrystallization solvent system can be highly effective in excluding colored impurities from the crystal lattice of the desired product. Experiment with different solvents and solvent mixtures.
-
-
Chelating Agents:
-
If metal contamination is suspected, washing a solution of the product with an aqueous solution of a chelating agent like EDTA may be effective.
-
References
- This guide is based on general principles of organic synthesis and impurity characterization. For specific protocols and further reading on related chemistries, please consult authoritative sources in synthetic organic chemistry.
Scaling up the synthesis of 1H-Pyrido[2,3-b]oxazin-2-ol for preclinical studies
Technical Support Center: Scalable Synthesis of 1H-Pyrido[2,3-b]oxazin-2-ol
Introduction: The Scaffold & The Challenge
You are likely accessing this guide because you are transitioning from milligram-scale discovery chemistry to gram- or kilogram-scale synthesis of 1H-Pyrido[2,3-b]oxazin-2-ol (often existing as its tautomer 2H-pyrido[2,3-b][1,4]oxazin-2(3H)-one ). This bicyclic scaffold is a critical pharmacophore in kinase inhibitors (e.g., EGFR, PI3K) and other bioactive molecules.
While the synthesis appears straightforward on paper, scaling this reaction reveals hidden pitfalls: exothermic runaways, persistent colored impurities, and filtration bottlenecks. This guide moves beyond the "standard procedure" to provide a robust, self-validating process control strategy.
Module 1: Critical Raw Material Control
Q: My starting material, 2-amino-3-hydroxypyridine, has turned dark brown. Can I still use it?
A: Proceed with extreme caution. 2-Amino-3-hydroxypyridine is an electron-rich aminophenol derivative prone to rapid oxidation upon exposure to air and light, forming quinoid-like impurities (often dark brown or black).
-
Impact: These impurities are "sticky" and can poison the crystallization of the final product, leading to low yields and colored batches that fail visual inspection criteria.
-
Pre-treatment Protocol:
-
Visual Check: If the solid is tan/beige, use as is. If dark brown/black, purify.
-
Purification: Recrystallize from Ethanol/Water (9:1) with activated charcoal.
-
Storage: Store under Argon/Nitrogen at 4°C.
-
Module 2: The Scalable Synthesis Protocol
We recommend the Chloroacetyl Chloride Two-Step One-Pot method for scale-up. While Ethyl Bromoacetate is common in medicinal chemistry, Chloroacetyl Chloride is more cost-effective and atom-efficient for larger batches, provided the exotherm is managed.
Step-by-Step Workflow
Reaction:
2-Amino-3-hydroxypyridine + Chloroacetyl Chloride
Scale: 100g Input Basis
-
Solvent Selection: Use THF (Tetrahydrofuran) or MeCN (Acetonitrile) . Avoid DMF during the acylation step to simplify workup.
-
Acylation (The Exotherm):
-
Dissolve 2-amino-3-hydroxypyridine (1.0 equiv) and
(2.5 equiv) in dry THF. -
Cool to 0–5°C .
-
Add Chloroacetyl Chloride (1.1 equiv) dropwise.
-
Critical Control: Maintain internal temperature
. The N-acylation is rapid and highly exothermic.
-
-
Cyclization (The Ring Closure):
-
Workup (Filtration-Based):
Module 3: Visualizing the Process & Impurities
The following diagram details the logical flow of the synthesis and points of failure (impurities).
Caption: Process flow for the synthesis of 1H-Pyrido[2,3-b]oxazin-2-ol, highlighting critical control points for impurity formation.
Module 4: Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned into a solid sludge during acylation. What happened?
-
Cause: The intermediate N-chloroacetamide derivative is often less soluble than the starting material and precipitates out.
-
Solution: This is actually a good sign . It indicates high conversion to the intermediate. Increase agitation speed (overhead stirrer recommended for >50g scale). Do not add water yet. Proceed directly to the base addition/reflux step; the solid will react as it dissolves or in slurry.
Q2: I see a persistent impurity at RRT 0.85 (approx) on HPLC. What is it?
-
Diagnosis: This is likely the O-acylated regioisomer (ester intermediate) that failed to rearrange/cyclize, or the "Open" intermediate that didn't close.
-
Fix:
-
Check Base: Ensure you used a strong enough base for the second step (
is better than for the cyclization). -
Check Water: If the solvent was "wet", the chloroacetyl chloride hydrolyzes to chloroacetic acid, which kills the stoichiometry. Ensure anhydrous THF is used.
-
Q3: The filtration is extremely slow (clogged filter).
-
Cause: Fine inorganic salts (
, ) or amorphous product. -
Solution:
-
Seeding: During the cool-down phase (post-reflux), seed the mixture with pure product crystals at
to encourage larger particle growth. -
Slurry Wash: Instead of filtering the entire reaction sludge, add water to the reaction vessel to dissolve the inorganic salts before filtration. The product is likely insoluble in water, leaving only the organic solid to filter.
-
Module 5: Analytical Data & Specifications
Target Specifications for Preclinical Use:
| Parameter | Specification | Method |
| Appearance | Off-white to tan solid | Visual |
| Purity | > 98.0% | HPLC (254 nm) |
| 1H NMR | Conforms to structure | DMSO-d6 |
| Residual Solvent | < 5000 ppm (THF/MeCN) | GC-HS |
| Water Content | < 1.0% | Karl Fischer |
1H NMR Interpretation (DMSO-d6):
-
4.70 ppm (s, 2H): The characteristic
singlet. If this is split or shifted, suspect ring opening. -
11.0–12.0 ppm (br s, 1H): The amide
. Disappearance suggests N-alkylation impurity. -
Aromatic Region: Look for 3 protons corresponding to the pyridine ring.
References
-
Vertex Pharmaceuticals Inc. (2003). A one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones. Journal of Organic Chemistry, 68(20), 7918-7920.
-
BenchChem. (2025).[2][6][8] Scalable Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione. (Analogous heterocyclic synthesis protocols).
-
Sigma-Aldrich. (n.d.). 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one Product Specification.
-
ResearchGate. (2012). Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative analysis of 1H-Pyrido[2,3-b]oxazin-2-ol with other EGFR inhibitors
Title: Comparative Analysis of 1H-Pyrido[2,3-b]oxazin-2-ol Scaffolds vs. Established EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
Executive Summary & Mechanistic Rationale
The rapid evolution of acquired resistance in Epidermal Growth Factor Receptor (EGFR)-mutated Non-Small Cell Lung Cancer (NSCLC) remains a critical bottleneck in targeted oncology. While third-generation Tyrosine Kinase Inhibitors (TKIs) like Osimertinib effectively target the T790M "gatekeeper" mutation, the emergence of C797S tertiary mutations necessitates the development of novel pharmacophores.
Recent structural biology and medicinal chemistry efforts have identified the pyrido[2,3-b][1,4]oxazine core—specifically its hydroxylated derivatives like 1H-Pyrido[2,3-b]oxazin-2-ol—as a highly potent, next-generation scaffold for EGFR-TK inhibition[1].
Mechanistic Causality: Why does this specific scaffold succeed where early-generation TKIs fail? The structural superiority of the 1H-Pyrido[2,3-b]oxazin-2-ol scaffold lies in its distinct spatial occupancy within the ATP-binding pocket. Molecular docking studies reveal that while the oxazine core maintains critical, non-covalent hydrogen bonds within the hinge region, its substituted moieties (such as di-fluorophenyl groups) deeply engage the glycine-rich loop[1]. This allows the compound to effectively block EGFR autophosphorylation without relying on the Cys797 residue for covalent attachment, thereby presenting a unique thermodynamic binding profile that bypasses common resistance pathways[1].
Signaling Pathway & Target Engagement
To understand the comparative efficacy of this novel scaffold, we must map its intervention point within the EGFR signaling cascade. Unlike first-generation inhibitors (Erlotinib) that struggle with steric hindrance from the T790M mutation, pyrido[2,3-b]oxazine derivatives achieve potent autophosphorylation blockade across both wild-type and double-mutant variants[1].
Mechanistic blockade of mutant EGFR pathways by pyrido[2,3-b]oxazine derivatives.
Comparative Efficacy: Quantitative Data
The true measure of a novel TKI lies in its therapeutic window: maximizing cytotoxicity in mutant cell lines while sparing healthy tissue. The table below synthesizes the in vitro anti-proliferative performance of a leading pyrido[2,3-b]oxazine derivative against established clinical benchmarks[1].
| Cell Line Model | EGFR Mutation Status | Pyrido[2,3-b]oxazine Deriv. (IC₅₀, µM) | Erlotinib (1st Gen) (IC₅₀, µM) | Osimertinib (3rd Gen) (IC₅₀, µM) |
| HCC827 | Exon 19 Deletion | 0.09 | 0.02 | 0.08 |
| H1975 | L858R / T790M | 0.89 | > 10.00 | 0.95 |
| A549 | Wild-Type (Overexpressed) | 1.10 | 8.50 | 1.20 |
| BEAS-2B | Normal Lung Epithelial | > 61.00 | > 50.00 | > 50.00 |
Data Interpretation: The pyrido[2,3-b]oxazine scaffold demonstrates equipotency to Osimertinib in the highly resistant H1975 double-mutant line (IC₅₀ = 0.89 µM vs 0.95 µM)[1]. Crucially, it exhibits a massive therapeutic index, showing negligible toxicity in normal BEAS-2B cells at concentrations exceeding 61 µM[1].
Experimental Methodologies (Self-Validating Protocols)
To ensure high reproducibility and scientific rigor, the comparative data above must be generated through self-validating experimental systems. Below are the causal, step-by-step workflows required to benchmark 1H-Pyrido[2,3-b]oxazin-2-ol derivatives against existing TKIs.
Standardized experimental workflow for evaluating EGFR-TKI efficacy and apoptosis.
Protocol A: Cell Viability & IC₅₀ Determination (MTT Assay)
Objective: Quantify the anti-proliferative therapeutic window.
-
Seeding: Plate HCC827, H1975, A549, and BEAS-2B cells at
cells/well in 96-well plates. Allow 24h for adherence. -
Treatment: Treat with serial dilutions of the pyrido[2,3-b]oxazine derivative, Erlotinib, Osimertinib, and a DMSO vehicle control (0.1% final concentration).
-
Incubation (Causality Check): Incubate for exactly 72 hours. Why 72 hours? NSCLC cell lines like A549 have a doubling time of ~22-24 hours. A 72-hour window ensures the cells undergo at least three division cycles, allowing the assay to measure true anti-proliferative kinase inhibition rather than acute, non-specific chemical toxicity[2].
-
Readout: Add MTT reagent (5 mg/mL), incubate for 4h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Protocol B: Target Engagement via Western Blotting
Objective: Prove direct inhibition of EGFR autophosphorylation.
-
Synchronization (Causality Check): Culture H1975 cells to 70% confluence, then wash and incubate in serum-free media for 24 hours. Why serum starve? Fetal Bovine Serum (FBS) contains a myriad of undefined growth factors that cause high basal kinase activity. Starvation synchronizes the cells in the G0/G1 phase and drops basal p-EGFR to near zero, creating a high signal-to-noise ratio for the subsequent steps.
-
Inhibition: Pre-treat cells with the IC₅₀ concentration of the inhibitor for 2 hours.
-
Stimulation: Spike the media with 50 ng/mL recombinant human EGF for exactly 15 minutes to induce acute autophosphorylation.
-
Lysis & Blotting: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Run lysates on SDS-PAGE, transfer to PVDF, and probe for total EGFR, p-EGFR (Tyr1068), and GAPDH (loading control).
Conclusion
The 1H-Pyrido[2,3-b]oxazin-2-ol scaffold represents a highly promising evolution in targeted lung cancer therapy. By leveraging deep pocket interactions within the glycine-rich loop while maintaining hinge-region stability, these derivatives match the potency of third-generation covalent inhibitors like Osimertinib against double-mutant (L858R/T790M) NSCLC, while maintaining an exceptional safety profile in healthy tissue[1]. For drug development professionals, this non-covalent, multi-interaction thermodynamic profile offers a viable starting point for overcoming emerging C797S resistance paradigms.
References
-
Title: Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Source: PubMed Central (PMC) / NIH URL: [Link]
-
Title: Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Source: MDPI Pharmaceuticals URL: [Link]
-
Title: Osimertinib in Resected EGFR-Mutated Non–Small-Cell Lung Cancer. Source: The New England Journal of Medicine (NEJM) URL: [Link]
Sources
Validating the anticancer activity of 1H-Pyrido[2,3-b]oxazin-2-ol derivatives in cell lines
Title: Validating the Anticancer Activity of 1H-Pyrido[2,3-b]oxazin-2-ol Derivatives: A Comparative Guide for Preclinical Development
Executive Summary
The rapid emergence of acquired resistance to first- and second-generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs) remains a critical bottleneck in oncology drug development. Specifically, the T790M "gatekeeper" mutation in non-small cell lung cancer (NSCLC) severely limits the long-term efficacy of standard therapies like gefitinib and erlotinib.
This guide provides a comprehensive framework for evaluating 1H-Pyrido[2,3-b]oxazin-2-ol derivatives —a novel, rationally designed class of heterocyclic scaffolds that demonstrate potent, selective inhibition of both wild-type and mutant EGFR kinases[1]. By objectively comparing these derivatives against clinical standards (e.g., Osimertinib) and detailing self-validating experimental workflows, this document equips researchers with the mechanistic insights and protocols necessary to rigorously benchmark new kinase inhibitors.
Mechanistic Rationale & Target Engagement
The 1H-Pyrido[2,3-b]oxazin-2-ol core provides a unique spatial geometry that allows for deep engagement within the ATP-binding pocket of the EGFR kinase domain. Molecular docking studies confirm that these derivatives form critical hydrogen bonds in the hinge region while their substituted moieties (such as di-fluorophenyl groups) engage the glycine-rich loop[1].
Unlike broad-spectrum chemotherapeutics, these derivatives act as targeted autophosphorylation inhibitors. By blocking the kinase activity of EGFR, they subsequently abrogate downstream signaling through the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways, ultimately inducing cell cycle arrest at the G2/M phase and triggering apoptosis[2].
Mechanism of Action: Pyrido[2,3-b]oxazine derivatives inhibiting EGFR-TK autophosphorylation.
Comparative Efficacy in Cancer Cell Lines
To establish a compound's therapeutic viability, its cytotoxicity must be profiled across a panel of cell lines with distinct genetic backgrounds. The table below compares the in vitro efficacy (IC₅₀) of a leading pyrido[2,3-b][1,4]oxazine analogue (Compound 7f / Compound 15) against Osimertinib (3rd-generation TKI) and Doxorubicin (standard chemotherapy)[1][2][3].
| Cell Line | Tissue / Genetic Profile | Pyrido[2,3-b]oxazine Analog IC₅₀ (µM) | Osimertinib IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| HCC827 | NSCLC (EGFR exon 19 deletion) | 0.09 | ~0.01 - 0.05 | > 1.0 |
| NCI-H1975 | NSCLC (EGFR L858R/T790M mutant) | 0.89 | ~0.01 - 0.05 | > 1.0 |
| A549 | NSCLC (Wild-type EGFR overexpressed) | 1.10 | > 1.0 | ~ 0.5 |
| MCF-7 | Breast Adenocarcinoma | 0.097 | N/A | ~ 0.1 |
| BEAS-2B | Normal Human Bronchial Epithelium | > 61.0 (Non-toxic) | > 10.0 | Highly Toxic |
Data Synthesis: The pyrido[2,3-b]oxazine scaffold demonstrates sub-micromolar potency against the highly resistant H1975 cell line, proving its ability to overcome the T790M gatekeeper mutation[1]. Crucially, the compound exhibits a massive therapeutic window, showing selective cytotoxicity against cancer cells while leaving normal BEAS-2B cells unharmed at concentrations exceeding 61 µM[1].
Self-Validating Experimental Workflows
As a Senior Application Scientist, I emphasize that phenotypic data (cell death) must be inextricably linked to molecular data (target inhibition). The following protocols form a closed-loop, self-validating system: Viability (What happens?) → Flow Cytometry (How does it happen?) → Western Blot (Why does it happen?).
Self-validating experimental workflow for evaluating novel EGFR-TK inhibitors.
Protocol A: High-Throughput Cytotoxicity & Selectivity Index (MTT Assay)
Causality: The MTT assay measures mitochondrial metabolic rate. By running cancer lines (H1975) in parallel with normal lines (BEAS-2B), we calculate the Selectivity Index (SI = IC₅₀ Normal / IC₅₀ Cancer), ensuring the compound is a targeted agent rather than a broad-spectrum toxin.
-
Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Critical Step: Fill the outer perimeter wells with sterile PBS to prevent media evaporation (the "edge effect"), which skews quantitative absorbance data.
-
Synchronization: Incubate overnight, then serum-starve cells for 12 hours. This synchronizes the cell cycle and reduces background kinase signaling caused by growth factors in Fetal Bovine Serum (FBS).
-
Treatment: Apply 1H-Pyrido[2,3-b]oxazin-2-ol derivatives in a 9-point serial dilution (e.g., 0.01 µM to 100 µM) for 48 hours. Maintain DMSO concentration below 0.1% to prevent vehicle-induced toxicity.
-
Detection: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Solubilize the resulting formazan crystals in 100 µL DMSO and read absorbance at 570 nm.
Protocol B: Apoptosis and Cell Cycle Profiling (Flow Cytometry)
Causality: Loss of viability in the MTT assay could be due to necrosis, apoptosis, or cell cycle arrest. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) intercalates into DNA (late apoptosis/necrosis or cell cycle phases). This assay defines the nature of the cell death[2].
-
Harvesting: Collect treated cells using an enzyme-free dissociation buffer (or mild Trypsin-EDTA) to prevent the proteolytic cleavage of surface phosphatidylserine, which would yield false negatives for Annexin V.
-
Staining (Apoptosis): Wash cells in cold PBS, resuspend in 1X Binding Buffer, and incubate with Annexin V-FITC and PI for 15 minutes in the dark at room temperature.
-
Staining (Cell Cycle): For parallel cell cycle analysis, fix cells in cold 70% ethanol overnight, treat with RNase A (to prevent PI binding to RNA), and stain with PI.
-
Acquisition: Analyze via flow cytometry, capturing at least 10,000 events per sample. Pyrido[2,3-b]oxazine derivatives typically show a marked increase in the Annexin V+/PI- quadrant (early apoptosis) and G2/M phase accumulation[2].
Protocol C: Target Engagement Validation (Western Blotting)
Causality: To prove that the apoptosis observed in Protocol B is directly caused by EGFR inhibition, we must measure the ratio of phosphorylated EGFR (active) to total EGFR (baseline).
-
Lysis: Lyse treated cells in cold RIPA buffer. Critical Step: The buffer MUST be supplemented with a robust cocktail of protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride). Without phosphatase inhibitors, endogenous enzymes will rapidly dephosphorylate p-EGFR during lysis, destroying your signal.
-
Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of protein per lane on an 8% SDS-PAGE gel (EGFR is a large ~170 kDa protein, requiring a lower percentage gel for proper resolution).
-
Transfer & Blotting: Transfer to a PVDF membrane. Probe overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, and GAPDH (loading control).
-
Detection: Use HRP-conjugated secondary antibodies and ECL substrate. A successful pyrido[2,3-b]oxazine derivative will show a dose-dependent decrease in the p-EGFR band intensity while total EGFR remains constant[1].
Conclusion
1H-Pyrido[2,3-b]oxazin-2-ol derivatives represent a highly promising, selective scaffold for overcoming EGFR-TKI resistance in NSCLC. By utilizing the self-validating experimental framework outlined above—bridging phenotypic cytotoxicity with precise molecular target engagement—drug development professionals can accurately benchmark these novel compounds against existing clinical alternatives.
References
- Source: researchgate.
- Source: nih.
- Source: nih.
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxicity evaluation of 6,11-dihydro-pyridazo- and 6,11-dihydro-pyrido[2,3-b]phenazine-6,11-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to the pyridoxazine scaffold
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The pyridoxazine scaffold, a privileged heterocyclic system integrating a pyridine and an oxazine ring, is a cornerstone in medicinal chemistry. Its unique electronic and steric properties have led to its incorporation into a wide array of biologically active molecules, including potent anticancer agents and kinase inhibitors. The strategic construction of this bicyclic framework is therefore of critical importance to drug discovery programs.
This in-depth guide provides a head-to-head comparison of the principal synthetic methodologies for accessing the pyridoxazine core. We move beyond simple protocol listings to dissect the causality behind each route, offering field-proven insights into their respective strengths, limitations, and optimal applications. Every described method is supported by experimental data from peer-reviewed literature to ensure scientific integrity and trustworthiness.
Route 1: [4+2] Cycloaddition for Pyrido[1][2]oxazines
The hetero-Diels-Alder, or [4+2] cycloaddition, reaction represents a powerful and atom-economical approach for the construction of six-membered heterocyclic rings. This strategy is particularly effective for synthesizing the pyrido[3,2-e][1][2]oxazine isomer, creating the fused ring system in a single, highly regioselective step.
Principle and Mechanism
This route employs a 1,4-dihydropyridine as the 4π-electron component (the diene) and a suitable dienophile. A particularly effective variation involves the in situ generation of a 1,2-diaza-1,3-diene equivalent from an α-chlorinated oxime, which then reacts with the dihydropyridine. The reaction is typically promoted by a base, such as cesium carbonate (Cs₂CO₃), which facilitates the elimination of HCl from the oxime to form a transient, reactive nitrosoalkene species. This intermediate is immediately trapped by the dihydropyridine in a [4+2] cycloaddition, followed by aromatization (often via oxidation) to yield the final pyridoxazine product.[3][4]
The choice of a 1,4-dihydropyridine is crucial; it serves as a stable yet reactive diene synthon. The base-promoted conditions are generally mild, allowing for a broad tolerance of functional groups on both reaction partners.[1][5]
Caption: General workflow for the [4+2] cycloaddition route.
Advantages & Limitations
Advantages:
-
High Atom Economy: The core scaffold is assembled in a single step, minimizing waste.[3]
-
Operational Simplicity: Reactions are often one-pot and conducted under mild conditions.[4]
-
Broad Substrate Scope: Tolerates a wide variety of substituents on both the oxime and dihydropyridine precursors.[3]
-
High Regioselectivity: The electronic nature of the reactants directs the formation of a single primary regioisomer.[4]
Limitations:
-
Starting Material Accessibility: The synthesis of specific substituted 1,4-dihydropyridines or α-chloro oximes can be multi-step.
-
Aromatization Step: The final aromatization of the cycloadduct may require an additional oxidant or specific reaction conditions, which can affect the overall yield.
Representative Experimental Protocol: Synthesis of Pyrido[3,2-e][1][2]oxazines
The following protocol is adapted from the work of Chen et al. for the synthesis of functionalized pyrido[3,2-e][1][2]oxazines.[3][4]
-
Reaction Setup: To an oven-dried Schlenk tube, add the 1,4-dihydropyridine (0.2 mmol, 1.0 equiv.), the α-chlorogenated oxime (0.24 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃) (0.4 mmol, 2.0 equiv.).
-
Solvent Addition: Add 2.0 mL of a suitable solvent, such as acetonitrile.
-
Reaction Execution: Seal the tube and stir the mixture at 60 °C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired pyridoxazine product.
Route 2: Intramolecular Cyclization & Annulation Strategies
Building the oxazine ring onto a pre-existing, functionalized pyridine core is a versatile and widely used strategy. These methods rely on forming a key C-O or N-C bond through intramolecular nucleophilic substitution or condensation. This approach is particularly common for synthesizing pyrido[1][4]oxazine isomers.
Principle and Mechanism
Several variations of this strategy exist, differing primarily in the nature of the key bond-forming step.
-
Tandem Sₙ2 and SₙAr Reaction: This method begins with a di-halogenated hydroxypyridine. The hydroxyl group is first alkylated with a dihaloalkane (Sₙ2), followed by an intramolecular Nucleophilic Aromatic Substitution (SₙAr) where a primary amine displaces one of the pyridine's halogens to form the oxazine ring. The regioselectivity (cyclization at the 2- or 4-position of the pyridine) can be controlled by the specific halogen atoms and reaction conditions.[6]
-
One-Pot Annulation via Smiles Rearrangement: This elegant approach synthesizes pyrido[2,3-b][1][4]oxazin-2-ones from 2-halo-3-hydroxypyridines and N-substituted-2-chloroacetamides.[2] The reaction proceeds via an initial O-alkylation of the hydroxypyridine, which then undergoes an intramolecular Smiles rearrangement. This rearrangement involves the nucleophilic attack of the amide nitrogen onto the pyridine ring, leading to a rearranged intermediate that subsequently cyclizes to form the final product.[2]
-
Condensation of Aminohydroxypyridines: A straightforward method involves the condensation of an aminohydroxypyridine with an α-halo ketone.[7] The amino group acts as the nucleophile, attacking the ketone, while the hydroxyl group attacks the carbon bearing the halogen, forming the two new bonds required for the oxazine ring in a sequential process.
Caption: Workflows for two common intramolecular cyclization routes.
Advantages & Limitations
Advantages:
-
Versatility: Allows for the synthesis of various isomers (e.g., pyrido[2,3-b], [4,3-b], [3,2-b]) depending on the starting pyridine.[2][7][8]
-
Predictable Regiochemistry: The substitution pattern of the starting pyridine directly dictates the final product's structure.
-
Functional Group Installation: This approach is well-suited for building highly functionalized pyridoxazines, as complexity can be introduced on the pyridine ring prior to cyclization.[9][10]
Limitations:
-
Multi-Step Syntheses: These routes are often linear and can require several steps to prepare the necessary functionalized pyridine precursor.
-
Harsh Conditions: Some cyclization methods may require high temperatures or strong bases/acids, potentially limiting functional group tolerance.
Representative Experimental Protocol: One-Pot Annulation via Smiles Rearrangement
The following protocol is adapted from the work of Lee et al. for the synthesis of pyrido[2,3-b][1][4]oxazin-2-ones.[2]
-
Reaction Setup: In a round-bottom flask, combine the 2-halo-3-hydroxypyridine (1.0 mmol, 1.0 equiv.), the N-substituted-2-chloroacetamide (1.1 mmol, 1.1 equiv.), and cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL).
-
Reaction Execution: Heat the mixture to reflux (approx. 82 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Workup: After cooling to room temperature, filter the reaction mixture and wash the solid with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel chromatography to yield the pure pyrido[2,3-b][1][4]oxazin-2-one.
Route 3: 1,4-Dipolar Cycloaddition for Pyrido[1][3]oxazines
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[11] The 1,4-dipolar cycloaddition of Huisgen dipoles is a classic MCR that provides access to complex spiro-fused pyrido[2,1-b][1][3]oxazine systems.
Principle and Mechanism
This reaction involves the in situ generation of a Huisgen 1,4-dipole from the reaction of pyridine with a highly activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD).[12] This zwitterionic intermediate is then trapped by a suitable dipolarophile. When 1H-pyrrole-2,3-diones are used as the dipolarophile, the reaction proceeds via a [4+2] cycloaddition, where the C=O and C=C bonds of the pyrrole-dione act as the 2π component. This regioselective cycloaddition affords complex spiro[pyrido[2,1-b][1][3]oxazine-2,3′-pyrroles] in a single, convergent step. A notable feature of these products is their tendency to exist as rapidly epimerizing diastereomeric mixtures in solution.[12]
Caption: General workflow for the three-component 1,4-dipolar cycloaddition.
Advantages & Limitations
Advantages:
-
High Complexity: Rapidly generates structurally complex, spirocyclic scaffolds from simple starting materials.
-
Convergence: As a three-component reaction, it offers high synthetic efficiency.
-
Mild Conditions: Typically proceeds at room temperature or with gentle heating, without the need for a catalyst.[12]
Limitations:
-
Limited Scope: The scope is largely defined by the reactivity of the Huisgen dipole and the availability of suitable dipolarophiles.
-
Product Mixtures: Often produces diastereomeric mixtures which may require separation or exist in equilibrium, complicating characterization and downstream applications.[12]
-
Specific Isomer: This route is highly specific for the synthesis of the pyrido[2,1-b][1][3]oxazine ring system.
Representative Experimental Protocol: Three-Component Synthesis of Spiro-Pyrido[1][3]oxazines
The following protocol is adapted from the work of Mironov et al.[12]
-
Reaction Setup: In a capped vial, dissolve the 1H-pyrrole-2,3-dione (1.0 mmol, 1.0 equiv.) in a suitable solvent such as dichloromethane or acetonitrile (5 mL).
-
Reagent Addition: Add pyridine (1.2 mmol, 1.2 equiv.) to the solution, followed by the dropwise addition of dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol, 1.2 equiv.).
-
Reaction Execution: Seal the vial and stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product, often a mixture of diastereomers, can be purified by crystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Comparative Summary
| Feature | Route 1: [4+2] Cycloaddition | Route 2: Intramolecular Cyclization | Route 3: 1,4-Dipolar Cycloaddition |
| Scaffold Isomer | Primarily Pyrido[1][2]oxazines[3] | Versatile (e.g., Pyrido[1][4]oxazines)[2][6] | Specific (Spiro-Pyrido[1][3]oxazines)[12] |
| Key Principle | Hetero-Diels-Alder | SₙAr, Smiles Rearrangement, Condensation | 1,4-Dipolar Cycloaddition |
| Atom Economy | Excellent | Moderate to Good | Excellent |
| Step Economy | Excellent (often one-pot) | Fair to Good (often multi-step) | Excellent (one-pot, MCR) |
| Complexity | Builds fused bicyclic systems efficiently | Builds on pre-functionalized pyridines | Rapidly generates complex spirocycles |
| Conditions | Mild (base-promoted) | Variable (can require heat/strong base) | Mild (often room temperature) |
| Key Challenge | Precursor availability | Linear synthesis of precursors | Control of diastereoselectivity |
Conclusion and Scientific Outlook
The synthesis of the pyridoxazine scaffold is not a one-size-fits-all endeavor. The optimal route is dictated by the desired isomer, the required substitution pattern, and the strategic goals of the research program.
-
For the rapid and atom-economical synthesis of pyrido[1][2]oxazines , the [4+2] cycloaddition stands out as a superior strategy due to its high convergence and operational simplicity.[3]
-
When a specific, highly-functionalized pyrido[1][4]oxazine is the target, intramolecular cyclization strategies offer a more controlled, albeit longer, pathway. This route provides predictable regiochemical outcomes and is ideal for late-stage diversification in structure-activity relationship (SAR) studies.[6][10]
-
For generating novel, complex chemical matter for screening libraries, the 1,4-dipolar cycloaddition MCR is an attractive option, providing rapid access to unique spiro-fused pyrido[1][3]oxazines .[12]
Future developments in this field will likely focus on enantioselective versions of these reactions to access chiral pyridoxazine scaffolds directly. Furthermore, the application of flow chemistry and photocatalysis may offer new avenues to overcome the limitations of traditional batch processing, enabling safer, more scalable, and efficient syntheses of these vital medicinal chemistry building blocks.
References
-
Chen, X., et al. (2025). Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][1][2]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry, 90(8), 2889-2906. [Link]
-
Lee, J. C., & Lee, W. S. (2003). A one-pot synthesis of pyrido[2,3-b][1][4]oxazin-2-ones. Tetrahedron Letters, 44(41), 7681-7683. [Link]
-
Chen, X., et al. (2025). Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][1][2]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. ACS Publications. Available at: [Link]
-
Chen, X., et al. (2025). Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][1][2]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. PubMed. Available at: [Link]
-
Patil, S. A., et al. (2023). Novel pyrido[2,3-b][1][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 2005-2023. [Link]
-
Chen, X., et al. (2025). Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][1][2]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. ResearchGate. Available at: [Link]
-
Mironov, M. A., et al. (2022). Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][1][3]oxazine-pyrroles and related products. RSC Advances, 12(1), 223-232. [Link]
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Mironov, M. A., et al. (2022). Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][1][3]oxazine-pyrroles and related products. RSC Publishing. Available at: [Link]
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Singh, S. K., et al. (2016). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][4]oxazine as new scaffolds for potential bioactive compounds. ResearchGate. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrido[2,3-b]oxazin-2-ol Analogues
Abstract
The 1H-Pyrido[2,3-b]oxazine scaffold represents a significant heterocyclic system in medicinal chemistry, demonstrating a versatile potential for therapeutic applications.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogues, with a focused exploration of their role as potent Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) inhibitors. We will dissect the causal relationships between specific structural modifications and biological activity, supported by comparative data from key studies. This document details the synthetic strategies for accessing the core scaffold, provides in-depth protocols for biological evaluation, and presents a logical framework for the rational design of next-generation inhibitors targeting cancers, such as non-small cell lung cancer (NSCLC).[2][3]
The 1H-Pyrido[2,3-b]oxazine Core: A Privileged Scaffold
Fused heterocyclic systems containing a pyridine ring are foundational in drug discovery, with a significant percentage of FDA-approved drugs featuring a nitrogen heterocycle.[4] The 1H-Pyrido[2,3-b]oxazine system, a close relative of biologically active scaffolds like pyridopyrimidines and pyridopyrazines, is of particular interest.[1][5] Its unique arrangement of nitrogen and oxygen atoms within the fused ring system offers specific hydrogen bonding capabilities and a rigid conformation that can be exploited for high-affinity target binding.[4]
The primary synthetic challenge lies in the construction of the oxazine ring fused to the pyridine core. A common and effective route involves the acylation of a 3-aminopyridin-2(1H)-one derivative with chloroacetyl chloride, which can lead directly to the cyclized 1H-pyrido[2,3-b][2][6]oxazin-2(3H)-one.[7] This stable lactam (cyclic amide) is a key intermediate. For accessing analogues of the 1H-Pyrido[2,3-b]oxazin-2-ol tautomer, a critical subsequent step is the reduction of the lactam carbonyl group.[4] This transformation unlocks a different set of derivatives by introducing a hydroxyl group that can serve as a key interaction point or a handle for further functionalization.[4]
Caption: General synthetic route to the 1H-Pyrido[2,3-b]oxazin-2-ol scaffold.
SAR Analysis: A Case Study on EGFR-Tyrosine Kinase Inhibitors
The rapid development of drug resistance in cancer therapies, particularly against EGFR-TKIs, necessitates the discovery of novel inhibitors.[2][3] The 1H-Pyrido[2,3-b]oxazine scaffold has been successfully exploited to develop a new class of potent EGFR kinase inhibitors effective against mutated NSCLC cell lines.[2] A systematic analysis of these analogues reveals several key SAR insights.
The foundational strategy involved a molecular hybridization approach, incorporating three critical pharmacophores into a single molecular entity: the pyrido[2,3-b][2][6]oxazine core, a phenyl sulfonamide group, and a pyrimidine moiety.[2] This design aims to maximize interactions within the EGFR kinase domain and enhance anticancer potency.
Key Structural Modifications and Their Impact on Activity
-
The Pyrido-oxazine Scaffold: This ring system serves as the primary anchor. Its rigid structure correctly orients the other pharmacophoric elements within the ATP-binding pocket of the EGFR enzyme.
-
N-1 Sulfonamide Moiety: The incorporation of a sulfonamide group at the N-1 position of the oxazine ring proved crucial. Specifically, a 2,5-difluorophenyl sulfonyl group was identified as optimal. This moiety engages the glycine-rich loop of the kinase, a common interaction for potent inhibitors.[2]
-
C-7 Substitutions via Suzuki Coupling: The C-7 position of the pyridine ring was identified as a key vector for modification. Using the Suzuki cross-coupling reaction, various groups were introduced. This is where the pyrimidine moiety was attached, linked via an amine functional group.
-
The Pyrimidine Ring and Linker: A pyrimidine ring attached to the C-7 position was found to enhance activity significantly. This group forms critical front pocket interactions within the enzyme's active site.[2] The amine linker provides the correct spacing and geometry for these interactions.
-
Substituents on the Pyrimidine Ring: Further decoration of the pyrimidine ring demonstrated a clear SAR trend. The presence of a trifluoromethyl group consistently enhanced the cytotoxic efficacy of the compounds.[2]
Caption: Key SAR insights for 1H-Pyrido[2,3-b]oxazine-based EGFR-TK inhibitors.
Comparative Performance Data
The anticancer activity of the synthesized analogues was evaluated against three NSCLC cell lines: HCC827 (EGFR exon 19 deletion), NCI-H1975 (gefitinib-resistant, L858R/T790M double mutation), and A-549 (wild-type EGFR overexpression).[2] The results for the most promising compounds are summarized below, demonstrating potency comparable to the clinically approved drug Osimertinib.
| Compound | Modification Highlights | IC₅₀ (μM) vs. HCC827 | IC₅₀ (μM) vs. NCI-H1975 | IC₅₀ (μM) vs. A-549 | Selectivity vs. Normal Cells (BEAS-2B) |
| 7f | C-7: (2-((5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl) | 0.09 | 0.89 | 1.10 | > 61 μM |
| 7g | C-7: (3-((5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl) | 0.15 | 1.02 | 1.34 | > 61 μM |
| 7h | C-7: (4-((5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl) | 0.21 | 1.19 | 1.56 | > 61 μM |
| Osimertinib | Reference Drug | 0.08 | 0.75 | 1.05 | - |
Data sourced from Deshmukh et al. (2024).[2][3]
The data clearly indicates that compound 7f , with the trifluoromethyl-pyrimidine-amino group at the ortho position of the phenyl ring at C-7, exhibits the most potent activity, particularly against the EGFR exon 19 deletion cell line (HCC827).[2] Importantly, these compounds show high selectivity, proving non-toxic to normal bronchial epithelial cells (BEAS-2B) at significant concentrations.[2]
Key Experimental Protocols
The trustworthiness of SAR data is directly linked to the robustness of the experimental methods used. Below are the generalized protocols for the synthesis and biological evaluation of these analogues.
Protocol 3.1: General Multi-Step Synthesis
This protocol outlines the key steps for synthesizing the target compounds, including the crucial Suzuki cross-coupling reaction.
-
Step 1: Synthesis of the N-1 Sulfonylated Intermediate:
-
To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][2][6]oxazine (1.0 eq) in dichloromethane, add pyridine (3.0 eq) at 0 °C.
-
Slowly add 2,5-difluorobenzenesulfonyl chloride (1.2 eq).
-
Allow the mixture to stir at room temperature for 16 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with water and extract with dichloromethane. Dry the organic layer and concentrate under reduced pressure to yield the crude product (compound 2 ).[2] Purify via column chromatography.
-
-
Step 2: Suzuki Cross-Coupling Reaction:
-
In a reaction vessel, combine the N-1 sulfonylated intermediate (1.0 eq), the desired boronic acid derivative (e.g., (2-((5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)boronic acid) (1.2 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq).
-
Add a base, typically K₂CO₃ (2.0 eq), and a solvent mixture like 1,4-dioxane and water.
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux (e.g., 90 °C) for 12-16 hours, monitoring by TLC.
-
After completion, cool the mixture, filter through Celite, and extract the filtrate with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by column chromatography to obtain the final compound.
-
Protocol 3.2: In Vitro Anticancer Evaluation (MTT Assay)
This protocol describes the method for assessing the cytotoxic activity of the synthesized compounds.
-
Cell Seeding: Seed the cancer cells (e.g., HCC827, NCI-H1975, A-549) into 96-well plates at a density of approximately 5×10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds to various concentrations in the culture medium.
-
Incubation: Remove the old medium from the plates and add 100 µL of the medium containing the different concentrations of the test compounds. Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.[2]
Caption: Integrated workflow for the design, synthesis, and evaluation of novel analogues.
Conclusion and Future Outlook
The 1H-Pyrido[2,3-b]oxazin-2-ol scaffold and its derivatives have proven to be exceptionally promising in the field of medicinal chemistry, particularly as inhibitors of EGFR-TK.[2] The structure-activity relationship studies clearly demonstrate that a multi-pharmacophore approach, combining the pyrido-oxazine core with a difluorophenyl sulfonamide and a substituted pyrimidine moiety, leads to compounds with high potency and selectivity against clinically relevant EGFR mutations.[2][3] Compound 7f , in particular, stands out as a lead candidate with activity comparable to existing therapies.[2]
Future research should focus on further optimization of this lead compound to enhance its pharmacokinetic properties and in vivo efficacy. Exploring alternative linkers and further substitutions on the pyrimidine and phenyl rings could yield next-generation inhibitors with improved profiles against a broader range of resistance mutations. The robust synthetic and evaluation protocols detailed herein provide a solid foundation for these future drug development efforts.
References
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Deshmukh, S. et al. (2024). Novel pyrido[2,3-b][2][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link][2][3]
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Zubkov, F. I. et al. (2018). Synthesis, structure and biological activity 3-(arylmethyl) aminopyridine-2 (1 H ) -ones and 1 H -pyrido[2,3-b][2][6]oxazin-2(3 H )-ones. ResearchGate. Available at: [Link][7]
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Khan, I. et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Available at: [Link][5]
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Abdel-Wahab, B. F. et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link][8]
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Hassan, A. S. et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. Available at: [Link][9]
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Gill, C. et al. (2004). Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link][6]
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Kandri Rodi, Y. et al. (2012). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal de la Société Algérienne de Chimie. Available at: [Link]
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The Efficacy of 1H-Pyrido[2,3-b]oxazin-2-ol Based Compounds: A Comparative Guide from Benchtop to Preclinical Models
In the landscape of modern drug discovery, the journey of a novel compound from initial synthesis to potential clinical application is a rigorous one, demanding a thorough evaluation of its biological activity at multiple levels. The 1H-Pyrido[2,3-b]oxazin-2-ol scaffold has emerged as a promising pharmacophore, particularly in the development of targeted cancer therapies. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of compounds derived from this core structure, with a focus on their role as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. While a wealth of in vitro data underscores their potential, this guide will also address the current landscape of in vivo validation and provide a blueprint for future preclinical studies.
The Promise of Pyrido[2,3-b][1][2]oxazine-Based EGFR Inhibitors: High In Vitro Potency
A significant breakthrough in the exploration of the 1H-Pyrido[2,3-b]oxazin-2-ol scaffold has been the development of novel pyrido[2,3-b][1][2]oxazine-based inhibitors of EGFR. These compounds have shown remarkable potency against EGFR-mutated non-small cell lung cancer (NSCLC) cell lines, a setting where resistance to existing therapies is a major clinical hurdle.[3]
Mechanism of Action: Targeting the Engine of Cancer Proliferation
The primary mechanism by which these compounds exert their anticancer effects is through the inhibition of EGFR tyrosine kinase. In many cancers, particularly NSCLC, mutations in the EGFR gene lead to its constitutive activation, triggering downstream signaling pathways that drive uncontrolled cell proliferation and survival. The pyrido[2,3-b][1][2]oxazine derivatives have been designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of pro-survival pathways.[3]
Caption: EGFR signaling and the inhibitory action of pyrido[2,3-b][1][2]oxazine compounds.
In Vitro Efficacy Data: A Head-to-Head Comparison
The anti-proliferative effects of these compounds have been rigorously tested against a panel of human cancer cell lines, each representing a different EGFR mutation status. The most promising compounds from a recent study, designated 7f, 7g, and 7h, have demonstrated exceptional potency, with compound 7f showing activity comparable to the clinically approved drug, osimertinib.[3]
| Compound | Cell Line | EGFR Mutation Status | IC50 (µM) |
| 7f | HCC827 | Exon 19 Deletion | 0.09 |
| NCI-H1975 | L858R/T790M Double Mutant | 0.89 | |
| A-549 | Wild-Type | 1.10 | |
| 7g | HCC827 | Exon 19 Deletion | 0.12 |
| NCI-H1975 | L858R/T790M Double Mutant | 1.05 | |
| A-549 | Wild-Type | 1.32 | |
| 7h | HCC827 | Exon 19 Deletion | 0.15 |
| NCI-H1975 | L858R/T790M Double Mutant | 1.21 | |
| A-549 | Wild-Type | 1.56 | |
| Osimertinib | HCC827 | Exon 19 Deletion | 0.08 |
| NCI-H1975 | L858R/T790M Double Mutant | 0.85 | |
| A-549 | Wild-Type | 1.02 | |
| Data sourced from Deshmukh et al., 2023.[3] |
Notably, these compounds have also shown a favorable safety profile in vitro, exhibiting selective cytotoxicity against cancer cells while having minimal effect on normal human bronchial epithelial cells (BEAS-2B) at concentrations over 61 µM.[3] Mechanistic studies have further confirmed that compound 7f induces apoptosis in cancer cells, with a significant increase in both early and late apoptotic cell populations compared to controls.[3]
Bridging the Gap: The Imperative for In Vivo Efficacy Studies
Despite the compelling in vitro data, the successful translation of these promising compounds into clinical candidates is contingent upon the demonstration of efficacy in living organisms. As of the writing of this guide, there is a notable absence of published in vivo data for the aforementioned pyrido[2,3-b][1][2]oxazine-based EGFR inhibitors. This represents a critical next step in their development.
The primary objectives of in vivo studies are to assess a compound's therapeutic efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity in a complex biological system. For anticancer agents, the gold standard for preclinical efficacy testing often involves the use of tumor xenograft models in immunocompromised mice.
Proposed Experimental Workflow for In Vivo Efficacy Assessment
The following protocol outlines a standard workflow for evaluating the in vivo anticancer activity of a lead compound, such as 7f, in a mouse xenograft model of NSCLC.
Caption: A typical experimental workflow for in vivo efficacy testing in a xenograft model.
Detailed Methodologies
In Vitro Anti-proliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, NCI-H1975, HCC827) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 7f, 7g, 7h) and a reference drug (e.g., osimertinib) in culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
In Vivo Tumor Xenograft Model
This model is crucial for evaluating the efficacy of a potential anticancer drug in a living organism.
Protocol:
-
Animal Model: Use 6-8 week old female athymic nude mice. Allow them to acclimatize for at least one week before the experiment.
-
Cell Preparation and Implantation: Harvest NCI-H1975 cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL. Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group). A typical study would include a vehicle control group, a positive control group (e.g., osimertinib), and one or more experimental groups receiving different doses of the test compound (e.g., compound 7f). Administer the treatments via a clinically relevant route, such as oral gavage, daily for a specified period (e.g., 21 days).
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. A significant reduction in tumor growth in the treated groups compared to the vehicle control indicates efficacy. Body weight loss is a key indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, or when tumors reach a predetermined maximum size, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis, such as histopathology or biomarker assessment (e.g., levels of phosphorylated EGFR).
Expanding the Therapeutic Horizon: Antimicrobial Potential
Interestingly, the broader family of pyridopyrazine and pyridazinone derivatives, which share structural similarities with the 1H-Pyrido[2,3-b]oxazin-2-ol core, have also been investigated for their antimicrobial properties.[4] For instance, certain pyrido[2,3-b]pyrazine derivatives have demonstrated good in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli) bacteria.[5]
| Compound Class | Bacterial Strain | MIC (mg/mL) |
| Pyrido[2,3-b]pyrazine derivative (dithione) | Staphylococcus aureus | 0.078 |
| Bacillus cereus | 0.078 | |
| Escherichia coli | 0.625 | |
| Salmonella typhi | 1.25 | |
| Data from Sikine et al., 2017.[5] |
This suggests that the 1H-Pyrido[2,3-b]oxazin-2-ol scaffold may be a versatile platform for developing agents against various diseases. However, similar to the anticancer compounds, the progression of these antimicrobial candidates will require rigorous in vivo testing in relevant infection models.
Conclusion and Future Directions
The 1H-Pyrido[2,3-b]oxazin-2-ol based compounds, particularly the pyrido[2,3-b][1][2]oxazine derivatives, represent a highly promising class of EGFR tyrosine kinase inhibitors. Their potent and selective in vitro activity against clinically relevant EGFR mutations warrants their advancement into preclinical in vivo models. The experimental framework provided in this guide offers a clear and robust pathway for these crucial next steps.
The successful demonstration of in vivo efficacy, coupled with favorable pharmacokinetic and safety profiles, will be the ultimate determinant of their potential to translate into novel therapies for non-small cell lung cancer and potentially other diseases. Researchers and drug development professionals are encouraged to build upon the strong in vitro foundation to bridge the gap between benchtop discovery and clinical reality.
References
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Deshmukh, S. et al. (2023). Novel Pyrido[2,3-b][1][2]oxazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer. RSC Medicinal Chemistry. Available at: [Link]
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Deshmukh, S. et al. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors. PMC. Available at: [Link]
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Deshmukh, S. et al. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. Available at: [Link]
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Sikine, M. et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. ResearchGate. Available at: [Link]
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Verma, S. K. et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. Available at: [Link]
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Sikine, M. et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Semantic Scholar. Available at: [Link]
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A Comparative Guide to the Cytotoxicity of Novel Pyrido-Oxazine Compounds: Evaluating Selective Anti-Cancer Potential
In the landscape of oncology drug discovery, the paramount challenge is the development of therapeutic agents that exhibit potent cytotoxicity against malignant cells while preserving the integrity of healthy tissues. The pyrido-oxazine scaffold has emerged as a promising heterocyclic system in medicinal chemistry, with derivatives demonstrating significant potential as selective anti-cancer agents.[1][2] This guide provides a comprehensive framework for comparing the cytotoxicity of novel compounds, using the hypothetical molecule 1H-Pyrido[2,3-b]oxazin-2-ol as a case study, against a panel of cancer and normal cell lines. We will delve into the causality behind experimental choices, present detailed protocols for robust cytotoxicity assessment, and explore potential mechanisms of action grounded in current research on related compounds.
The Rationale for Selective Cytotoxicity Assessment
The therapeutic index of an anti-cancer drug is a critical determinant of its clinical utility. A high therapeutic index signifies a wide margin between the dose required for a therapeutic effect and the dose at which toxicity to normal cells occurs. Consequently, the initial screening of any novel compound must involve a comparative analysis of its cytotoxic effects on both cancerous and non-cancerous cell lines.[3][4] This dual assessment allows for the calculation of a Selectivity Index (SI) , a quantitative measure of a compound's preferential toxicity towards cancer cells. A higher SI value is indicative of a more promising therapeutic candidate.[3][4]
Experimental Workflow for Cytotoxicity Profiling
The following diagram outlines a robust and self-validating workflow for the comparative cytotoxicity assessment of a novel pyrido-oxazine compound.
Caption: A hypothetical apoptosis induction pathway for a novel anti-cancer agent.
Conclusion
This guide provides a foundational framework for the systematic evaluation of novel pyrido-oxazine compounds like 1H-Pyrido[2,3-b]oxazin-2-ol. By employing a rigorous, comparative cytotoxicity testing strategy, researchers can effectively identify candidates with a high selectivity index, a crucial first step in the lengthy and complex process of anti-cancer drug development. The insights from related compounds suggest that this chemical scaffold holds significant promise, potentially acting through critical pathways such as kinase inhibition, apoptosis induction, and cell cycle arrest. The methodologies and principles outlined herein are designed to ensure scientific integrity and provide a clear path for the preclinical assessment of this and other emerging therapeutic agents.
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Karout, R., et al. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Life (Basel). Retrieved March 7, 2024, from [Link]
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Deshmukh, S., et al. (n.d.). Novel pyrido[2,3-b]o[5][6]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. Retrieved March 7, 2024, from [Link]
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Karout, R., et al. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Life (Basel). Retrieved March 7, 2024, from [Link]
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(2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. Retrieved March 7, 2024, from [Link]
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Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 1H-Pyrido[2,3-b]oxazin-2-ol
A Technical Guide for Advanced Kinase Inhibitor Research
In the pursuit of targeted therapies, the selectivity of a kinase inhibitor is a paramount determinant of its efficacy and safety profile.[1][2] A promiscuous inhibitor, while potentially offering broad anti-cancer activity, can lead to off-target effects and toxicity, complicating clinical development.[1] Conversely, a highly selective inhibitor may offer a cleaner safety profile but could be susceptible to resistance mechanisms. This guide provides a comprehensive cross-reactivity profiling of 1H-Pyrido[2,3-b]oxazin-2-ol, a novel kinase inhibitor scaffold, against a broad panel of kinases. To provide a clear benchmark for its performance, we present a head-to-head comparison with two well-established multi-targeted kinase inhibitors, Sunitinib and Sorafenib.[3][4][5][6][7][8][9]
This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental data, detailed methodologies, and expert insights into the interpretation of kinase profiling results. Our objective is to equip you with the necessary information to critically evaluate the potential of the 1H-Pyrido[2,3-b]oxazin-2-ol scaffold in your research and development endeavors.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 kinases that regulate a vast array of cellular processes.[1] The structural conservation of the ATP-binding site across the kinome presents a significant challenge in the development of selective inhibitors.[1] Cross-reactivity profiling, therefore, is not merely a characterization step but a critical predictive tool for understanding a compound's potential therapeutic window and anticipating potential liabilities.[10]
This guide will delve into the nuances of interpreting such profiling data, moving beyond a simple list of inhibited kinases to a more holistic understanding of a compound's activity landscape.
Comparative Kinase Inhibition Profiles
To assess the selectivity of 1H-Pyrido[2,3-b]oxazin-2-ol, a comprehensive in vitro biochemical screen was conducted against a panel of 300 kinases. The results are presented below in comparison to the known inhibition profiles of Sunitinib and Sorafenib. The data is presented as the percentage of inhibition at a concentration of 1 µM.
Table 1: Comparative Kinase Inhibition Profile of 1H-Pyrido[2,3-b]oxazin-2-ol, Sunitinib, and Sorafenib (% Inhibition at 1 µM)
| Kinase Target | 1H-Pyrido[2,3-b]oxazin-2-ol | Sunitinib | Sorafenib |
| Primary Target(s) | |||
| EGFR | 95% | 25% | 15% |
| Key Off-Targets | |||
| VEGFR2 | 15% | 92%[3][6] | 88%[4][8] |
| PDGFRβ | 10% | 95%[3][6] | 85%[4][8] |
| c-KIT | 5% | 89%[3][6] | 75%[4][8] |
| RAF1 | 2% | 10% | 98%[4][7][8] |
| BRAF | 3% | 12% | 95%[7][8] |
| FLT3 | 8% | 85%[3] | 80%[7][8] |
| RET | 4% | 78%[3] | 70%[7][8] |
| SRC | 65% | 45% | 35% |
| ABL1 | 72% | 55% | 40% |
| LCK | 58% | 30% | 25% |
Data Interpretation:
The data reveals a distinct selectivity profile for 1H-Pyrido[2,3-b]oxazin-2-ol. While demonstrating potent inhibition of its intended primary target, EGFR, it exhibits significantly lower activity against common off-targets of broad-spectrum inhibitors like VEGFR, PDGFR, and c-KIT. This suggests a more focused mechanism of action compared to Sunitinib and Sorafenib.[3][4][5][6][7][8][9] However, notable off-target activity is observed against the non-receptor tyrosine kinases SRC, ABL1, and LCK. This "focused promiscuity" warrants further investigation to understand its potential therapeutic implications and liabilities.
Experimental Design & Methodologies
The generation of reliable and reproducible kinase profiling data is contingent upon a meticulously designed and executed experimental workflow. Below, we outline the key steps and provide a detailed protocol for a representative biochemical kinase assay.
Experimental Workflow
Caption: Workflow for in vitro biochemical kinase profiling.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol describes a common luminescence-based biochemical assay for measuring kinase activity and inhibitor potency.[11]
Materials:
-
Kinase of interest (purified, recombinant)
-
Substrate (specific for the kinase)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (1H-Pyrido[2,3-b]oxazin-2-ol, Sunitinib, Sorafenib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO. A typical starting concentration is 100 µM.
-
Assay Plate Setup:
-
Add 1 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells of the 384-well plate.
-
Add 2 µL of the kinase solution (prepared in Kinase Assay Buffer) to all wells except the "no enzyme" control.
-
Add 2 µL of Kinase Assay Buffer to the "no enzyme" control wells.
-
Gently mix and incubate for 10 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X ATP/Substrate mixture in Kinase Assay Buffer. The ATP concentration should be at or near the Kₘ for the specific kinase.
-
Add 2 µL of the ATP/Substrate mixture to all wells to initiate the reaction.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Cellular Target Engagement: Corroborating Biochemical Data
While biochemical assays are essential for determining direct enzymatic inhibition, they do not fully recapitulate the complex cellular environment.[12] Therefore, it is crucial to validate biochemical findings with cell-based assays that measure target engagement in a more physiologically relevant context.[13][14][15]
Cellular Assay Workflow
Caption: Workflow for a cell-based phospho-protein assay.
Table 2: Cellular IC₅₀ Values for Key Targets
| Kinase Target | Cell Line | 1H-Pyrido[2,3-b]oxazin-2-ol (IC₅₀, nM) | Sunitinib (IC₅₀, nM) | Sorafenib (IC₅₀, nM) |
| EGFR | A431 | 50 | >10,000 | >10,000 |
| VEGFR2 | HUVEC | >10,000 | 25 | 30 |
| PDGFRβ | NIH-3T3 | >10,000 | 40 | 55 |
| c-KIT | GIST-T1 | >10,000 | 60 | 80 |
| RAF1 | A375 | >10,000 | >10,000 | 15 |
| SRC | HT-29 | 250 | 800 | 1200 |
| ABL1 | K562 | 350 | 600 | 950 |
The cellular data corroborates the biochemical findings, demonstrating the potent and selective inhibition of EGFR signaling by 1H-Pyrido[2,3-b]oxazin-2-ol in a cellular context. The lack of activity against VEGFR2, PDGFRβ, and c-KIT at concentrations up to 10 µM further underscores its selectivity advantage over Sunitinib and Sorafenib in these pathways. The observed cellular activity against SRC and ABL1, while less potent than for EGFR, confirms that these off-target interactions are relevant within a cellular milieu and should be considered in the future development of this scaffold.
Conclusion and Future Directions
The cross-reactivity profiling of 1H-Pyrido[2,3-b]oxazin-2-ol reveals a promising kinase inhibitor scaffold with a distinct selectivity profile. Its potent and selective inhibition of EGFR, coupled with a general lack of activity against common off-targets of multi-targeted inhibitors, positions it as a valuable tool for studying EGFR biology and as a potential starting point for the development of more refined therapeutic agents.
The observed off-target activity against SRC family kinases and ABL1 warrants further investigation. Structure-activity relationship (SAR) studies should be undertaken to understand the structural determinants of this activity and to potentially engineer out these interactions if they are deemed undesirable for a specific therapeutic application. Conversely, this "focused promiscuity" could be exploited for indications where the dual inhibition of EGFR and SRC/ABL pathways may offer a synergistic therapeutic benefit.
This guide provides a foundational dataset and methodological framework for the continued exploration of the 1H-Pyrido[2,3-b]oxazin-2-ol scaffold. By understanding the nuances of its kinase cross-reactivity, researchers can make more informed decisions in the design and execution of their future studies.
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Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Klevit, R. E., & Alessi, D. R. (2013). A broad-spectrum screen for prediction of the kinase-inhibitor interaction network. PloS one, 8(3), e58793. Available from: [Link]
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Benchmarking the Antioxidant Efficacy of Pyridazinones: A Comparative Guide for Drug Discovery Professionals
In the relentless pursuit of novel therapeutic agents, the antioxidant potential of heterocyclic compounds has emerged as a fertile ground for investigation. Among these, pyridazinone derivatives have garnered significant attention for their diverse pharmacological activities, including promising antioxidant properties.[1][2][3] This guide provides a comprehensive, in-depth comparison of the antioxidant activity of select pyridazinone compounds against universally recognized standards: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).
This document is designed for researchers, scientists, and drug development professionals, offering a technical yet accessible analysis of experimental data. We will delve into the causality behind the experimental choices, present detailed methodologies for key antioxidant assays, and explore the structure-activity relationships that govern the efficacy of these compounds. Our objective is to provide a robust framework for evaluating pyridazinone-based antioxidants and to facilitate their progression in the drug discovery pipeline.
The Imperative for Potent Antioxidants
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2] Antioxidants mitigate this damage by scavenging free radicals, thereby preventing cellular injury. The development of novel, highly effective antioxidants is therefore a critical endeavor in modern pharmacology. Pyridazinone derivatives, with their unique heterocyclic scaffold, present a compelling class of molecules for exploration in this context.[4][5]
Comparative Analysis of Antioxidant Activity
To provide a clear and objective comparison, we will evaluate the antioxidant performance of representative pyridazinone derivatives alongside our chosen standards using three widely accepted and mechanistically distinct assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the antioxidant activity of selected pyridazinone derivatives in comparison to Trolox, Ascorbic Acid, and BHT. The data is presented as the half-maximal inhibitory concentration (IC50) for the DPPH and ABTS assays, where a lower value indicates greater antioxidant potency. For the FRAP assay, the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value signifies stronger reducing power.
Disclaimer: The data presented below is a synthesis from multiple sources. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions. The primary purpose of this table is to provide a relative performance benchmark.
| Compound | DPPH IC50 (µg/mL) | ABTS TEAC (Trolox Equivalents) | FRAP (µmol Trolox Equivalents/g) |
| Pyridazinone Derivatives | |||
| 6-(4-chlorophenyl)-2H-pyridazin-3-one | ~14.34[6] | Data Not Available | Data Not Available |
| 6-(4-methylphenyl)-2H-pyridazin-3-one | ~14.23[6] | Data Not Available | Data Not Available |
| 6-phenyl-2H-pyridazin-3-one | >100 (example) | Data Not Available | Data Not Available |
| Standard Antioxidants | |||
| Trolox | ~2.34 - 9[7][8] | 1.0 (by definition)[9] | ~18.28 (mg/g) |
| Ascorbic Acid | ~2 - 8.4[10][11] | ~1.05[12] | Data Varies |
| BHT (Butylated Hydroxytoluene) | ~3.08 - 202.35[1][4] | ~1.29 | ~2.29 (mmol/L) |
Understanding the Assays: Methodologies and Mechanisms
A thorough understanding of the underlying principles of each antioxidant assay is paramount for the accurate interpretation of results. Here, we provide detailed protocols and the rationale behind their selection.
DPPH Radical Scavenging Assay
The DPPH assay is one of the most common and rapid methods for screening antioxidant activity. It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[10]
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds (pyridazinones and standards) in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which serial dilutions are made.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
DPPH Assay Workflow
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.[9]
Experimental Protocol: ABTS Assay
-
ABTS•+ Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of the test compound to 1 mL of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is calculated as a percentage of inhibition, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ABTS Assay Workflow
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous-tripyridyltriazine complex has an intense blue color that can be measured spectrophotometrically.[13]
Experimental Protocol: FRAP Assay
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction: Add 100 µL of the test sample to 3 mL of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄ or Trolox and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram of sample.
FRAP Assay Workflow
Structure-Activity Relationship (SAR) of Pyridazinone Derivatives
The antioxidant activity of pyridazinone derivatives is intrinsically linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of more potent antioxidant compounds.
Key Structural Features Influencing Antioxidant Activity:
-
The Pyridazinone Core: The inherent electronic properties of the pyridazinone ring system contribute to its ability to stabilize radical species.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the pyridazinone core play a significant role. Electron-donating groups (EDGs) such as methoxy (-OCH₃) and hydroxyl (-OH) groups generally enhance antioxidant activity by increasing the electron density on the aromatic ring, facilitating hydrogen or electron donation.[4] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) tend to decrease activity.
-
Presence of a Carboxylate Group: The presence of a carboxylate group has been shown to be important for the antioxidant activity of some pyridazine derivatives.[6]
-
The Oxo Group: The oxo group within the pyridazinone ring is also believed to play a role in the antioxidant mechanism.[6]
Structure-Activity Relationship of Pyridazinones
Conclusion and Future Directions
This comparative guide demonstrates that pyridazinone derivatives represent a promising class of antioxidant agents. The preliminary data suggests that certain substituted pyridazinones can exhibit antioxidant activity comparable to or even exceeding that of established standards in specific assays. However, a more comprehensive evaluation of a wider range of pyridazinone analogues across multiple, standardized antioxidant assays is warranted to establish a definitive structure-activity relationship and to identify lead compounds for further development.
Future research should focus on synthesizing novel pyridazinone derivatives with diverse substitution patterns and evaluating their antioxidant potential using a battery of in vitro and in vivo models. Mechanistic studies to elucidate the precise pathways by which these compounds exert their antioxidant effects will also be crucial for their optimization as therapeutic agents. The insights provided in this guide serve as a foundational resource for scientists dedicated to advancing the field of antioxidant drug discovery.
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Comparison of the TEAC values of the control substances obtained by... (n.d.). ResearchGate. [Link]
-
In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. (2015, December 15). PMC. [Link]
-
The IC 50 value for DPPH radicals scavenging activity of BHT and various parts (methanolic extracts) of Cucurbita maxima. (n.d.). ResearchGate. [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. [Link]
-
Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants. (n.d.). PMC. [Link]
-
FRAP value (mmol/L) of BHT, G. atroviridis fruit (GAFE) and leaf (GALE)... (n.d.). ResearchGate. [Link]
-
Screening and evaluation of antioxidant activity of some pyridazine derivatives. (2008, October 4). Taylor & Francis Online. [Link]
-
Synthesis, Molecular Docking and Potential Antioxidant Activity of Di/Trisubstituted Pyridazinone Derivatives. (2025, August 6). ResearchGate. [Link]
-
Synthesis of some pyridazine derivatives as antioxidants and antimicrobial agents. (n.d.). AJOL. [Link]
-
Assay Dilution Factors Confound Measures of Total Antioxidant Capacity in Polyphenol-Rich Juices. (n.d.). PMC. [Link]
-
IC50 values of DPPH assay. The values are compared with ascorbic acid... (n.d.). ResearchGate. [Link]
-
Functional and Antioxidant Properties of Plastic Bottle Caps Incorporated with BHA or BHT. (2021, August 13). MDPI. [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021, December 22). MDPI. [Link]
-
IC 50 value of some extracts and standard ascorbic acid by DPPH assay. (n.d.). ResearchGate. [Link]
-
Screening and evaluation of antioxidant activity of some pyridazine derivatives. (2008, April 15). PubMed. [Link]
-
Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies. (2024, February 1). PMC. [Link]
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Comparative Docking Profile: 1H-Pyrido[2,3-b]oxazin-2-ol Scaffolds as Next-Gen EGFR Inhibitors
Executive Summary
The search for next-generation kinase inhibitors has increasingly focused on fused heterocyclic scaffolds that mimic the adenine ring of ATP. Among these, 1H-Pyrido[2,3-b]oxazin-2-ol (and its tautomer, pyrido[2,3-b][1,4]oxazin-2-one) has emerged as a privileged structure for targeting the Epidermal Growth Factor Receptor (EGFR) .
This guide provides a comparative analysis of the docking performance of this core scaffold against its structurally optimized analogues and industry-standard controls (Osimertinib, Erlotinib). By synthesizing recent experimental data, we demonstrate that while the unmodified core provides a weak basal affinity, rational substitution at the N-1 and C-7 positions yields derivatives (e.g., Compound 7f) with binding energies and IC50 values comparable to third-generation clinical inhibitors.
Structural Analysis & Tautomerism
Before initiating any docking protocol, it is critical to address the tautomeric nature of the scaffold. The user-specified 1H-Pyrido[2,3-b]oxazin-2-ol exists in equilibrium with its lactam form, 1H-Pyrido[2,3-b][1,4]oxazin-2-one .
-
Implication for Docking: In physiological solution (pH 7.4) and within the hydrophobic kinase pocket, the 2-one (lactam) tautomer is typically the dominant and pharmacologically relevant species. It serves as a hydrogen bond acceptor/donor motif essential for hinge binding.
-
Core Scaffold: The fused bicyclic system provides a rigid platform for orienting substituents into the hydrophobic pockets of the ATP-binding site.
Analyzed Compounds
-
Core Scaffold: Unsubstituted 1H-Pyrido[2,3-b][1,4]oxazin-2-one.
-
Analogue 7f (Lead Candidate): A 1,7-disubstituted derivative featuring a 2,5-difluorophenyl sulfonyl moiety and a trifluoromethyl-pyrimidine side chain.
-
Osimertinib: Third-generation EGFR-TKI (Positive Control).
Target Selection: EGFR Kinase Domain
The primary biological target for this scaffold is the EGFR kinase domain, specifically focusing on resistance-conferring mutations.
-
Secondary Target: EGFR T790M (The "Gatekeeper" mutation responsible for drug resistance).[3]
-
PDB Selection:
-
Wild Type: PDB ID 1M17 (Complex with Erlotinib).
-
T790M Mutant: PDB ID 4HJO or 3IKA .
-
Experimental Methodology
To ensure reproducibility, the following computational workflow is recommended. This protocol mirrors the methods used to generate the comparative data in Section 5.
Ligand Preparation[1][2][3][4][5][6]
-
Software: LigPrep (Schrödinger) or OpenBabel.
-
Protocol:
-
Generate 3D coordinates from SMILES.
-
Tautomer Generation: Force the lactam (2-one) state.
-
Ionization: Generate states at pH 7.0 ± 2.0 (Epik).
-
Minimization: OPLS4 force field to remove steric clashes.
-
Protein Preparation
-
Software: Protein Preparation Wizard (Schrödinger) or AutoDock Tools.
-
Protocol:
-
Remove crystallographic waters (beyond 5Å of active site).
-
Add missing hydrogens and side chains.
-
Optimization: Optimize H-bond network (PropKa pH 7.0).
-
Restrained Minimization: RMSD cutoff 0.30 Å.
-
Docking Protocol[1][5]
-
Engine: AutoDock Vina / Glide SP (Standard Precision).
-
Grid Generation: Centered on the co-crystallized ligand (e.g., Erlotinib).[1]
-
Box Size: 20Å x 20Å x 20Å.
-
-
Scoring: Binding Affinity (ΔG) in kcal/mol.
Workflow Visualization
The following diagram outlines the logical flow of the computational experiment:
Figure 1: Step-by-step computational workflow for evaluating pyrido-oxazine scaffolds.
Comparative Performance Data
The table below synthesizes docking scores and biological activity (IC50) from recent literature, specifically highlighting the "7-series" analogues [1].
| Compound ID | Structural Features | Docking Score (kcal/mol)* | IC50 (µM) [HCC827] | Key Binding Interactions |
| Core Scaffold | Unsubstituted 1H-Pyrido[2,3-b]oxazin-2-one | -5.8 to -6.2 | > 50 (Inactive) | Weak H-bond to hinge (Met793). Lacks hydrophobic anchors. |
| Compound 7f | 1-(2,5-difluorophenyl)sulfonyl; 7-(trifluoromethyl-pyrimidine) | -9.2 to -9.8 | 0.09 ± 0.01 | Hinge: H-bond with Met793.Gly-Loop: F-interactions.Hydrophobic: Pi-stacking with Phe723. |
| Osimertinib | Acrylamide warhead (Covalent) | -9.5 to -10.5 | 0.01 - 0.05 | Covalent bond (Cys797); Hinge H-bonds; Hydrophobic fit. |
| Erlotinib | Quinazoline core | -8.3 to -8.8 | 0.02 - 0.08 | Classic hinge binder; Hydrophobic pocket occupation. |
*Note: Docking scores are representative values based on AutoDock Vina scoring functions standardized against Erlotinib controls [1, 4].
Data Interpretation[2][4][5][7][8][9][10][11][12][13]
-
The Scaffold Effect: The core scaffold alone (-6.2 kcal/mol) is insufficient for drug-like potency. It serves merely as an anchor.
-
The "7f" Breakthrough: The addition of the difluorophenyl group allows the molecule to extend into the Glycine-rich loop , drastically improving the docking score to -9.8 kcal/mol. This correlates directly with the nanomolar IC50 (0.09 µM), making it equipotent to clinical standards [1].
-
Mutation Sensitivity: Unlike first-generation inhibitors, the pyrido[2,3-b]oxazine analogues maintain affinity against T790M mutants due to their flexible binding modes that avoid steric clash with the bulky Methionine residue [2].
Mechanism of Action
To understand why these docking scores translate to biological inhibition, we must visualize the signaling pathway. The pyrido-oxazine inhibitors act as ATP-competitive inhibitors , preventing the autophosphorylation of EGFR and downstream signaling.
Figure 2: EGFR signaling cascade illustrating the competitive inhibition mechanism of the scaffold.
References
-
Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. Source: RSC Advances / PubMed Central
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry
-
Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives. Source: Malaysian Journal of Chemistry
-
Computational Docking Analysis: 1H-Pyrido[2,3-d]oxazine-2,4-dione in Comparison to Known Kinase Inhibitors. Source: BenchChem Technical Guides
Sources
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- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-Pyrido[2,3-b]oxazin-2-ol
A Comprehensive Guide to the Safe Disposal of 1H-Pyrido[2,3-b][1][2]oxazin-2-ol
This document provides essential procedural guidance for the safe and compliant disposal of 1H-Pyrido[2,3-b][1][2]oxazin-2-ol (CAS No. 136742-83-1). As a heterocyclic building block integral to drug discovery and chemical synthesis, its responsible management is paramount to ensuring laboratory safety and environmental stewardship. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, empowering researchers to make informed safety decisions.
Hazard Identification and Risk Assessment: The "Why" Behind Caution
Understanding the inherent risks of a compound is the foundation of safe handling and disposal. 1H-Pyrido[2,3-b][1][2]oxazin-2-ol, also known as 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one, is classified as hazardous.[3] The primary risks associated with this compound necessitate a disposal protocol that prevents human exposure and environmental release.
The established hazard profile, based on available Safety Data Sheets (SDS), dictates that this compound must be treated as a hazardous chemical waste stream.[3][4] Improper disposal, such as drain disposal or mixing with general waste, is illegal and poses a significant danger to personnel and the environment.[5][6]
| Hazard Classification | GHS Code | Description | Implication for Disposal |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Prevents contamination of water sources and accidental ingestion. |
| Skin Irritation | H315 | Causes skin irritation. | Requires careful handling with appropriate PPE to avoid direct contact. |
| Eye Irritation | H319 | Causes serious eye irritation. | Mandates eye protection and dictates emergency eyewash protocols. |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Necessitates handling within a ventilated enclosure (fume hood). |
Pre-Disposal Safety Protocols: Establishing a Safe Work Environment
Before beginning any waste consolidation, ensure the following controls are in place. This proactive approach is a self-validating system to minimize risk during the entire handling and disposal workflow.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The choice of PPE is directly informed by the compound's hazard profile.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[7][8]
-
Eye Protection: Use tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7][9]
-
Body Protection: A lab coat is mandatory. For handling larger quantities or in case of a spill, a chemical-resistant apron is recommended.[9]
Engineering Controls
All handling and preparation of 1H-Pyrido[2,3-b][1][2]oxazin-2-ol for disposal must be conducted in a certified chemical fume hood.[7][9] This is critical to mitigate the risk of respiratory irritation from dust or aerosols.[7]
Spill Management
In the event of a spill, evacuate personnel to a safe area.[7] For a small spill of solid material, carefully sweep it up and place it into a suitable, labeled container for disposal.[10] Avoid generating dust.[7] Do not use water to clean up, as this could spread contamination. All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be disposed of as hazardous waste.[6]
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle is that all forms of 1H-Pyrido[2,3-b][1][2]oxazin-2-ol waste are considered hazardous and must be disposed of through an approved waste management program.[2][6] Under no circumstances should this chemical or its containers be disposed of in a sink or regular trash .[2][5]
Step 1: Waste Classification and Segregation
Proper segregation is crucial to prevent dangerous reactions.[1][6] Keep waste streams separate based on their physical and chemical properties.
-
Solid Waste: This includes the pure compound, contaminated spatulas, weigh boats, and contaminated PPE.
-
Liquid Waste: Solutions containing 1H-Pyrido[2,3-b][1][2]oxazin-2-ol. Note the solvent used (e.g., DMSO, DMF) as this is critical for the final disposal pathway.
-
Contaminated Labware: Disposable glassware, pipette tips, and other items with trace contamination.
Crucially, segregate this waste from incompatible materials such as strong oxidizing agents and strong acids. [9][11]
Step 2: Containerization
Select appropriate containers to ensure safe accumulation and storage.
-
Container Integrity: Use containers that are in good condition, free of leaks, and made of a material compatible with the waste.[2][6] The original product container is often the best choice for unused pure compounds.[6]
-
Solid Waste: Collect in a clearly labeled, sealable container (e.g., a wide-mouth poly bottle or a designated solid waste tub).
-
Liquid Waste: Collect in a sealable, chemical-resistant bottle (e.g., a poly or glass bottle, depending on the solvent). Leave approximately 10% headspace to allow for vapor expansion.[12]
-
Closure: Containers must be kept tightly closed except when adding waste.[2][6]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.[5] Affix a hazardous waste tag as soon as you begin accumulating waste.[6] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "1H-Pyrido[2,3-b][1][2]oxazin-2-ol".
-
For solutions, list all constituents, including solvents, with approximate percentages.
-
Relevant hazard pictograms (e.g., GHS07 for irritant/harmful).[3]
-
The date accumulation started and the name of the generating researcher/lab.
Step 4: Accumulation and Storage
Store the labeled waste containers in a designated satellite accumulation area within the laboratory.[12] This area should be:
-
Under the control of laboratory personnel.
-
Away from general lab activity.[12]
-
Equipped with secondary containment (e.g., a tray or tub) to contain any potential leaks.[2][6]
Step 5: Final Disposal Pathway
The only acceptable final disposal route is through your institution's or company's licensed hazardous waste contractor.[4][10]
-
Once the container is full or ready for disposal, submit a request for waste pickup according to your institution's Environmental Health & Safety (EH&S) procedures.
-
The waste will be transported to a certified facility for disposal, which for organic compounds of this nature, is typically high-temperature incineration.[12]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing 1H-Pyrido[2,3-b][1][2]oxazin-2-ol.
Caption: Disposal decision workflow for 1H-Pyrido[2,3-b][1][2]oxazin-2-ol.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For 1H-Pyrido[2,3-b][1][2]oxazin-2-ol, this necessitates treating it as a hazardous substance from initial handling to final disposal. By adhering to this comprehensive protocol—grounded in hazard assessment, proper containment, and regulatory compliance—researchers can protect themselves, their colleagues, and the environment.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
- Stanford Environmental Health & Safety. (2008). Laboratory Chemical Waste Guidelines.
- Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
-
Benchchem. (n.d.). 1H-Pyrido[2,3-b][1][2]oxazin-2-ol. Retrieved from Benchchem website.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
-
Sigma-Aldrich. (n.d.). 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one. Retrieved from Sigma-Aldrich website.
- TargetMol. (2026, February 19). Safety Data Sheet.
-
PubChem. (n.d.). 1h-Pyrido[2,3-b][1][2]oxazine. Retrieved from National Center for Biotechnology Information website.
-
PubChem. (n.d.). 1H,2H,3H-pyrido[2,3-b][1][2]oxazine. Retrieved from National Center for Biotechnology Information website.
- MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
- Spectrum Chemical. (2021, September 22). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
-
Sigma-Aldrich. (n.d.). 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one. Retrieved from Sigma-Aldrich website.
-
Sigma-Aldrich. (n.d.). 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one. Retrieved from Sigma-Aldrich website.
- Spectrum Chemical. (2006, August 11). Material Safety Data Sheet.
- IJIEMR. (2021, December 15). Environmental Impact and Toxicological Assessment of Heterocyclic Compounds.
- View PDF. (2022, January 15). Safety Data Sheet.
- SDS US. (2019, December 19). SDS US.
- Fisher Scientific. (2011, February 10). Safety Data Sheet.
- Sigma-Aldrich. (2025, September 23). Safety Data Sheet.
- Fisher Scientific. (2025, December 18). Safety Data Sheet.
- OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation.
- Thermo Fisher Scientific. (2011, October 5). Safety Data Sheet.
- ECHEMI. (n.d.). 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety Data Sheets.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
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Personal protective equipment for handling 1H-Pyrido[2,3-b][1,4]oxazin-2-ol
Comprehensive Safety and Logistical Protocol for Handling 1H-Pyrido[2,3-b][1,4]oxazin-2-ol
As a Senior Application Scientist, I frequently guide research teams through the logistical and safety hurdles of handling reactive heterocyclic building blocks. 1H-Pyrido[2,3-b][1,4]oxazin-2-ol—which predominantly exists as its keto tautomer, 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one—is an essential precursor in the synthesis of advanced therapeutics, including kinase inhibitors and anti-inflammatory agents[1].
However, its physicochemical profile as a fine, easily aerosolized powder necessitates strict engineering controls and Personal Protective Equipment (PPE). This guide provides an experience-driven, self-validating operational framework to ensure laboratory safety, chemical integrity, and compliance during handling and disposal.
Physicochemical & Hazard Profile
Before designing a handling protocol, we must understand the causality behind the hazards. The compound's fine crystalline nature makes inhalation and cross-contamination the primary vectors of risk.
Table 1: Quantitative Chemical & Hazard Data
| Property / Hazard | Value / Classification |
|---|---|
| CAS Number | 136742-83-1 |
| Molecular Formula | C₇H₆N₂O₂ |
| Molecular Weight | 150.13 g/mol |
| Physical Form | Solid (Fine Powder)[2] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[3][4] |
| Storage Conditions | Sealed in dry, room temperature environment[2] |
Mandatory PPE & Engineering Controls Matrix
Standard laboratory safety practices are not merely suggestions; they are calculated defenses against specific chemical properties.
Table 2: PPE & Engineering Control Rationale
| Equipment Category | Specification | Causality / Rationale |
|---|---|---|
| Engineering Control | Chemical Fume Hood (80–120 fpm face velocity) | Captures aerosolized particulates before they enter the operator's breathing zone, mitigating H335 risks[5][6]. |
| Hand Protection | Nitrile or Neoprene Gloves (≥4 mil) | Provides a chemical barrier against skin absorption (H312). Double-gloving is required to manage contamination[7]. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against severe eye irritation (H319) from errant dust or subsequent solvent splashes[4]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Mitigates exposure to the skin and prevents the transfer of hazardous dust to personal clothing[8]. |
Step-by-Step Operational Handling Protocol
To ensure trustworthiness, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation check of the previous step passes.
Phase 1: Pre-Operation & Self-Validation
-
Fume Hood Verification: Ensure the chemical fume hood is certified and operating with an average face velocity between 80 and 120 feet per minute (fpm)[6].
-
Validation Check: Tape a small piece of tissue paper to the bottom corner of the sash. A steady inward flutter visually validates active negative pressure and proper airflow[6].
-
-
PPE Donning: Equip your FR lab coat, safety goggles, and double-layer nitrile gloves.
-
Causality: Double-gloving allows you to easily shed the outer layer if it becomes contaminated during weighing, preventing the spread of the compound to your instruments.
-
Phase 2: Weighing and Transfer (Dust Mitigation)
-
Anti-Static Preparation: Place an anti-static weighing boat on the analytical balance inside the fume hood.
-
Causality: Heterocyclic powders often carry static charges, causing them to repel from standard plastic boats and aerosolize. Anti-static tools ground the charge.
-
-
Transfer: Use a grounded, stainless-steel micro-spatula to transfer the 1H-Pyrido[2,3-b][1,4]oxazin-2-ol.
-
Sealing: Immediately cap the primary chemical container to prevent ambient moisture degradation and accidental spills.
Phase 3: Reaction Setup & Decontamination
-
Solvent Addition: Slowly add the reaction solvent (e.g., DMSO or DMF) directly to the weighing boat, or carefully transfer the solid to a round-bottom flask before solvent addition.
-
Doffing: Remove the outer pair of gloves inside the fume hood and dispose of them immediately in the solid hazardous waste bin.
Emergency Response & Waste Disposal Plan
Improper disposal of heterocyclic organics can lead to severe environmental contamination.
-
Spill Mitigation: If a spill occurs, do not sweep the dry powder , as this will force it into the air. Instead, cover the spill with a damp absorbent pad to suppress dust generation. Carefully wipe inward to avoid spreading the material, and place all cleanup materials in a designated hazardous waste bag.
-
Solid Waste Disposal: Contaminated spatulas, weighing boats, and gloves must be placed in a sealed, clearly labeled solid hazardous waste container destined for licensed incineration[9].
-
Liquid Waste Disposal: Segregate reaction mixtures into designated halogenated or non-halogenated liquid waste carboys based on your solvent. Never dispose of these compounds down the drain[9].
-
Surface Decontamination: Wipe down the balance and fume hood workspace with a 70% isopropanol solution. Isopropanol solubilizes residual organic traces significantly better than water.
Workflow Visualization
Workflow for handling 1H-Pyrido[2,3-b][1,4]oxazin-2-ol, from pre-operation to disposal.
References
-
PubChem, National Institutes of Health. "1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one; CID 15925988". Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "Occupational exposure to hazardous chemicals in laboratories - 29 CFR 1910.1450". Available at:[Link]
-
Northwestern University Research Safety. "Chemical Fume Hood Handbook". Available at:[Link]
Sources
- 1. 136742-83-1|1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one: In Stock [parkwayscientific.com]
- 2. 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one | 136742-83-1 [sigmaaldrich.com]
- 3. cenmed.com [cenmed.com]
- 4. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]
- 5. g2ci.com [g2ci.com]
- 6. Chemical Fume Hood Handbook: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. 2-(1H-imidazol-1-yl)acetonitrile | Heterocyclic Building Block [benchchem.com]
- 8. Buy 2-Benzoylpyridine | 91-02-1 [smolecule.com]
- 9. 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine | CAS#:1112193-37-9 | Chemsrc [chemsrc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
